molecular formula C15H23Cl2N B033047 Didesmethylsibutramine hydrochloride CAS No. 84484-78-6

Didesmethylsibutramine hydrochloride

Cat. No.: B033047
CAS No.: 84484-78-6
M. Wt: 288.3 g/mol
InChI Key: KHRVYINTXCWNRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Didesmethylsibutramine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C15H23Cl2N and its molecular weight is 288.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclobutanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN.ClH/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12;/h4-7,11,14H,3,8-10,17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRVYINTXCWNRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801004760
Record name 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801004760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84484-78-6
Record name 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84484-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Didesmethylsibutramine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084484786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801004760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutanemethanamine, 1-(4-chlorophenyl)-α-(2-methylpropyl)-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.145
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIDESMETHYLSIBUTRAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJH8PK8XYH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Didesmethylsibutramine Hydrochloride: A Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didesmethylsibutramine, also known as BTS 54-505, is one of the two major active metabolites of the formerly prescribed anti-obesity drug, sibutramine.[1] While sibutramine is a prodrug, its pharmacological effects are largely attributed to its secondary and primary amine metabolites, desmethylsibutramine and didesmethylsibutramine, respectively.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of didesmethylsibutramine hydrochloride, focusing on its interaction with monoamine transporters and its effects on N-methyl-D-aspartate (NMDA) receptor activity. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular and experimental pathways.

Core Mechanism of Action: Monoamine Reuptake Inhibition

The primary mechanism of action of didesmethylsibutramine is the inhibition of the reuptake of monoamine neurotransmitters, specifically norepinephrine (NE), serotonin (5-HT), and to a lesser extent, dopamine (DA).[3] By blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), didesmethylsibutramine increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling.[4] This action is believed to be the foundation of its effects on appetite suppression and energy expenditure.[4][5]

Quantitative Data: Binding Affinities

The binding affinity of didesmethylsibutramine for the human monoamine transporters is a key indicator of its potency. The inhibition constant (Ki) represents the concentration of the drug required to occupy 50% of the transporters in vitro. A lower Ki value signifies a higher binding affinity.

CompoundTarget TransporterKi (nM)
DidesmethylsibutramineSERT20
NET15
DAT45
(R)-DidesmethylsibutramineSERT140
NET13
DAT8.9
(S)-DidesmethylsibutramineSERT4,300
NET62
DAT12

Data sourced from Wikipedia, citing relevant scientific literature.[1]

It is noteworthy that the enantiomers of didesmethylsibutramine exhibit different binding affinities, with the (R)-enantiomer generally showing higher potency, particularly for the norepinephrine and dopamine transporters.[6]

Secondary Mechanism of Action: NMDA Receptor Antagonism

In addition to its effects on monoamine transporters, didesmethylsibutramine has been shown to inhibit N-methyl-D-aspartate (NMDA)-evoked activity.[7] NMDA receptors are ionotropic glutamate receptors that play a crucial role in excitatory synaptic transmission and plasticity. Antagonism of these receptors can modulate neuronal excitability. While the precise quantitative data for the interaction of didesmethylsibutramine with NMDA receptors is not as extensively documented as its monoamine transporter affinities, this secondary mechanism may contribute to its overall pharmacological profile.

Experimental Protocols

The following sections detail the generalized experimental methodologies used to determine the quantitative data presented above.

Radioligand Binding Assay for Monoamine Transporter Affinity (Ki Determination)

This in vitro assay quantifies the affinity of a test compound for a specific transporter by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for that transporter.

1. Membrane Preparation:

  • Source: Human Embryonic Kidney (HEK293) cells or other suitable cell lines are genetically engineered to stably express a high concentration of the recombinant human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).

  • Procedure: The cells are cultured and harvested. The cell pellet is then homogenized in a cold lysis buffer and subjected to centrifugation to isolate the cell membranes, which contain the transporters. The resulting membrane pellet is resuspended in an appropriate assay buffer.

2. Assay Procedure:

  • The assay is typically conducted in a 96-well plate format.

  • A constant concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, or [³H]WIN 35,428 for DAT) is added to each well.

  • Varying concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the transporters.

  • Control wells are included for determining total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a known potent inhibitor to saturate all specific binding sites).

  • The plate is incubated to allow the binding to reach equilibrium.

3. Filtration and Detection:

  • The contents of the wells are rapidly filtered through a glass fiber filter mat. This separates the membrane-bound radioligand from the free radioligand.

  • The filters are washed with an ice-cold buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters, which is proportional to the amount of radioligand bound to the transporters, is quantified using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. This is determined through non-linear regression analysis of the competition curve.

  • The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

In Vitro Neurotransmitter Uptake Assay (IC₅₀ Determination)

This functional assay measures the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

1. Cell Culture:

  • Similar to the binding assay, cell lines (e.g., HEK293) stably expressing hSERT, hNET, or hDAT are cultured in multi-well plates.

2. Uptake Inhibition Assay:

  • The cells are pre-incubated with varying concentrations of this compound or a vehicle control.

  • A radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA) is then added to the wells.

  • The cells are incubated for a short period to allow for the uptake of the radiolabeled neurotransmitter.

  • The uptake process is terminated by rapidly washing the cells with ice-cold buffer.

3. Detection and Analysis:

  • The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.

  • The concentration of this compound that causes a 50% reduction in the uptake of the radiolabeled neurotransmitter (IC₅₀) is determined by analyzing the dose-response curve.

Electrophysiological Assay for NMDA Receptor Antagonism

This assay directly measures the effect of a compound on the ion currents mediated by NMDA receptors.

1. Cell Preparation:

  • Neurons in primary culture or cell lines expressing NMDA receptors are used.

  • Whole-cell patch-clamp recordings are established to measure the ion flow across the cell membrane.

2. Measurement of NMDA-Evoked Currents:

  • The NMDA receptor is activated by applying its agonists, glutamate and glycine, to the cell. This results in an inward electrical current.

  • A baseline NMDA-evoked current is recorded.

  • The cells are then exposed to varying concentrations of this compound.

  • The NMDA-evoked current is measured again in the presence of the compound.

3. Data Analysis:

  • The degree of inhibition of the NMDA-evoked current is quantified for each concentration of this compound.

  • The IC₅₀ value, representing the concentration that produces 50% inhibition of the maximal NMDA-evoked current, is calculated from the dose-response curve.

Visualizations

Metabolic Pathway of Sibutramine

G cluster_0 Metabolism of Sibutramine Sibutramine Sibutramine Desmethylsibutramine Desmethylsibutramine Sibutramine->Desmethylsibutramine CYP3A4 (N-demethylation) Didesmethylsibutramine Didesmethylsibutramine Desmethylsibutramine->Didesmethylsibutramine CYP2B6 (N-demethylation)

Caption: Metabolic conversion of sibutramine to its active metabolites.

Mechanism of Monoamine Reuptake Inhibition

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MAO MAO VMAT VMAT Vesicle Vesicle VMAT->Vesicle Repackaging NT 5-HT/NE/DA Vesicle->NT Release Transporter SERT/NET/DAT Transporter->MAO Degradation Transporter->VMAT Repackaging NT->Transporter Reuptake Receptor Postsynaptic Receptor NT->Receptor Binding Didesmethylsibutramine Didesmethyl- sibutramine Didesmethylsibutramine->Transporter Inhibition

Caption: Inhibition of neurotransmitter reuptake by didesmethylsibutramine.

Experimental Workflow: Radioligand Binding Assay

cluster_workflow Radioligand Binding Assay Workflow prep 1. Membrane Preparation (HEK293 cells expressing SERT, NET, or DAT) plate 2. Plate Setup (Membranes + Radioligand + Didesmethylsibutramine) prep->plate incubate 3. Incubation (Reach equilibrium) plate->incubate filter 4. Filtration (Separate bound from free radioligand) incubate->filter detect 5. Detection (Scintillation counting) filter->detect analyze 6. Data Analysis (Calculate IC50 and Ki) detect->analyze

Caption: Workflow for determining monoamine transporter binding affinity.

Experimental Workflow: NMDA Receptor Electrophysiology

cluster_workflow NMDA Receptor Electrophysiology Workflow prep 1. Cell Preparation (Primary neurons or cell lines with NMDA receptors) patch 2. Patch-Clamp (Whole-cell configuration) prep->patch baseline 3. Baseline Current (Apply Glutamate + Glycine) patch->baseline application 4. Compound Application (Add Didesmethylsibutramine) baseline->application measure 5. Measure Current (In presence of compound) application->measure analyze 6. Data Analysis (Determine % inhibition and IC50) measure->analyze

Caption: Workflow for assessing NMDA receptor antagonism.

References

The Role of Didesmethylsibutramine Hydrochloride in Obesity: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didesmethylsibutramine hydrochloride, the primary active metabolite of the withdrawn anti-obesity drug sibutramine, plays a crucial role in appetite suppression and thermogenesis. As a potent serotonin-norepinephrine reuptake inhibitor (SNRI), it modulates key hypothalamic pathways that regulate energy balance. This technical guide provides an in-depth analysis of the mechanism of action, pharmacokinetics, and clinical effects of didesmethylsibutramine, with a focus on quantitative data and experimental methodologies.

Introduction

Obesity is a complex metabolic disorder characterized by excessive adiposity, posing a significant risk for a range of comorbidities, including cardiovascular disease and type 2 diabetes. Pharmacological interventions have been explored as adjuncts to lifestyle modifications. Sibutramine, a previously marketed anti-obesity agent, exerted its effects primarily through its active metabolites, monodesmethylsibutramine (M1) and didesmethylsibutramine (M2). Didesmethylsibutramine, a primary amine metabolite, has been identified as a key contributor to the pharmacological effects of the parent drug. This whitepaper will delve into the technical aspects of this compound's role in obesity management.

Mechanism of Action: Monoamine Reuptake Inhibition

This compound functions as a potent inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET), and to a lesser extent, the dopamine transporter (DAT).[1] By blocking the reuptake of these monoamines from the synaptic cleft, it increases their concentration and enhances their signaling.

Quantitative Inhibition Data

The inhibitory activity of didesmethylsibutramine and its enantiomers on monoamine transporters is quantified by their inhibition constants (Ki). Lower Ki values indicate greater binding affinity and inhibitory potency.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
Didesmethylsibutramine201545
(R)-Didesmethylsibutramine140138.9
(S)-Didesmethylsibutramine4,3006212

Data sourced from Wikipedia's compilation of pharmacological data.[1]

Experimental Protocol: Monoamine Reuptake Inhibition Assay

The determination of Ki values for monoamine transporters typically involves in vitro assays using cell lines expressing the specific transporters or synaptosomal preparations. A common method is the radioligand binding assay.

Objective: To determine the binding affinity (Ki) of didesmethylsibutramine for SERT, NET, and DAT.

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT.

  • Radiolabeled ligands (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).

  • This compound.

  • Assay buffer, scintillation fluid, and a scintillation counter.

Procedure:

  • Cell Culture and Membrane Preparation: HEK293 cells expressing the target transporter are cultured and harvested. The cell membranes are then isolated through centrifugation.

  • Binding Assay: A fixed concentration of the radiolabeled ligand is incubated with the cell membranes in the presence of varying concentrations of didesmethylsibutramine.

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of didesmethylsibutramine that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Hypothalamic Signaling Pathway in Appetite Regulation

The appetite-suppressing effects of didesmethylsibutramine are primarily mediated through its action on the hypothalamus, a key brain region for regulating energy homeostasis. Increased levels of serotonin and norepinephrine in the arcuate nucleus of the hypothalamus modulate the activity of two key neuronal populations with opposing effects on appetite.[2][3]

  • Anorexigenic (Appetite-Suppressing) Neurons: Pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART) neurons are stimulated by serotonin (via 5-HT2C receptors) and norepinephrine. Activation of these neurons leads to the release of α-melanocyte-stimulating hormone (α-MSH), which acts on melanocortin 4 receptors (MC4R) to decrease food intake and increase energy expenditure.[2][3]

  • Orexigenic (Appetite-Stimulating) Neurons: Neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons are inhibited by serotonin (via 5-HT1B receptors). Inhibition of these neurons reduces the release of NPY and AgRP, which normally promote food intake.[2]

Hypothalamic_Appetite_Regulation cluster_input Didesmethylsibutramine cluster_monoamines Monoamine Reuptake Inhibition cluster_neurotransmitters Increased Synaptic Levels cluster_hypothalamus Hypothalamic Neurons (Arcuate Nucleus) cluster_downstream Downstream Effects Didesmethylsibutramine Didesmethylsibutramine SERT SERT Didesmethylsibutramine->SERT Inhibits NET NET Didesmethylsibutramine->NET Inhibits Serotonin Serotonin (5-HT) SERT->Serotonin Increases Norepinephrine Norepinephrine (NE) NET->Norepinephrine Increases POMC_CART POMC/CART Neurons (Anorexigenic) Serotonin->POMC_CART Stimulates (5-HT2C) NPY_AgRP NPY/AgRP Neurons (Orexigenic) Serotonin->NPY_AgRP Inhibits (5-HT1B) Norepinephrine->POMC_CART Stimulates Thermogenesis Increased Thermogenesis Norepinephrine->Thermogenesis Contributes to Appetite Decreased Appetite POMC_CART->Appetite Contributes to NPY_AgRP->Appetite Inhibits contribution to

Caption: Hypothalamic signaling pathway modulated by didesmethylsibutramine.

Role in Appetite Suppression

The primary mechanism by which didesmethylsibutramine contributes to weight loss is through the reduction of food intake. This is a direct consequence of its modulation of hypothalamic appetite-regulating pathways.

Experimental Protocol: Rodent Food Intake Study

Objective: To quantify the effect of didesmethylsibutramine on food intake in a rodent model of obesity.

Materials:

  • Diet-induced obese rats.

  • This compound.

  • Vehicle control (e.g., saline).

  • Standard rodent chow and a palatable, high-fat diet.

  • Metabolic cages for individual housing and food intake measurement.

Procedure:

  • Acclimation: Rats are acclimated to individual housing in metabolic cages and the specific diet(s).

  • Baseline Measurement: Food intake is measured for a baseline period (e.g., 48 hours) prior to drug administration.

  • Drug Administration: Rats are administered either didesmethylsibutramine or vehicle control, typically via oral gavage.

  • Food Intake Monitoring: Food intake is measured at regular intervals (e.g., 2, 4, 6, 12, and 24 hours) post-administration.

  • Data Analysis: The food intake in the drug-treated group is compared to the vehicle-treated group to determine the anorectic effect.

Role in Thermogenesis

In addition to appetite suppression, didesmethylsibutramine can contribute to weight loss by increasing thermogenesis, the process of heat production in the body. This effect is primarily mediated by the activation of the sympathetic nervous system and the subsequent stimulation of β3-adrenergic receptors in brown adipose tissue (BAT).[4]

Experimental Protocol: Measurement of Oxygen Consumption in Rodents

Objective: To assess the thermogenic effect of didesmethylsibutramine by measuring oxygen consumption (VO2).

Materials:

  • Lean or diet-induced obese rats.

  • This compound.

  • Vehicle control.

  • Indirect calorimetry system (metabolic cages equipped with O2 and CO2 analyzers).

Procedure:

  • Acclimation: Animals are acclimated to the metabolic cages.

  • Baseline VO2 Measurement: Baseline oxygen consumption is measured for a set period before drug administration.

  • Drug Administration: Didesmethylsibutramine or vehicle is administered to the animals.

  • Post-Dose VO2 Measurement: Oxygen consumption is continuously monitored for several hours post-administration.

  • Data Analysis: The change in VO2 from baseline in the drug-treated group is compared to the vehicle-treated group to determine the thermogenic effect.

Pharmacokinetics

Sibutramine is a prodrug that is rapidly absorbed and undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form its active metabolites, M1 and M2 (didesmethylsibutramine).[1]

Human Pharmacokinetic Parameters of Sibutramine Metabolites

The following table summarizes the key pharmacokinetic parameters of didesmethylsibutramine (M2) in obese adolescents following a single 15 mg oral dose of sibutramine.

ParameterValueUnit
Tmax (Time to Peak Concentration)~3hours
Cmax (Peak Plasma Concentration)6.19ng/mL
AUC0-inf (Area Under the Curve)90.5ng·h/mL
t1/2 (Elimination Half-life)13.4hours

Data from a study in obese adolescents.[5]

Experimental Protocol: Human Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of didesmethylsibutramine in humans.

Design: A single-dose, open-label study in healthy volunteers.

Procedure:

  • Subject Recruitment: A cohort of healthy adult volunteers is recruited.

  • Drug Administration: A single oral dose of sibutramine hydrochloride is administered to the subjects.

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentrations of didesmethylsibutramine are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, using non-compartmental analysis.

Experimental_Workflow_PK_Study cluster_setup Study Setup cluster_sampling Sample Collection cluster_analysis Analysis Recruitment Subject Recruitment (Healthy Volunteers) Dosing Single Oral Dose (Sibutramine HCl) Recruitment->Dosing Blood_Collection Serial Blood Sampling (0-72 hours) Dosing->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation LC_MS LC-MS/MS Analysis (Quantify Didesmethylsibutramine) Plasma_Separation->LC_MS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) LC_MS->PK_Analysis

Caption: Experimental workflow for a human pharmacokinetic study.

Conclusion

This compound, as the primary active metabolite of sibutramine, is a potent inhibitor of serotonin and norepinephrine reuptake. Its pharmacological action in the hypothalamus leads to a reduction in appetite and an increase in thermogenesis, both of which contribute to weight loss. Understanding the specific mechanisms and quantitative effects of this compound is essential for the development of future anti-obesity therapeutics with improved efficacy and safety profiles. The experimental protocols outlined in this whitepaper provide a framework for the continued investigation of compounds targeting the monoaminergic systems for the management of obesity.

References

An In-depth Technical Guide to the Synthesis and Characterization of Didesmethylsibutramine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of didesmethylsibutramine hydrochloride, a primary active metabolite of sibutramine. This document details the synthetic pathways, experimental protocols, and analytical characterization of the compound, intended for use by researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Didesmethylsibutramine, also known as (1RS)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine, is a potent monoamine reuptake inhibitor.[1] As the primary active metabolite of the anorectic drug sibutramine, it plays a significant role in the pharmacological effects observed after sibutramine administration.[1] Understanding the synthesis and characterization of this compound is crucial for metabolism studies, reference standard preparation, and the development of related therapeutic agents. This guide outlines a common synthetic route and provides detailed analytical data for the hydrochloride salt of didesmethylsibutramine.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process that can be broadly divided into the synthesis of a key intermediate, sibutramine, followed by its N-demethylation and subsequent conversion to the hydrochloride salt.

Synthesis of Sibutramine

A common route for the synthesis of sibutramine begins with 1-(4-chlorophenyl)cyclobutanecarbonitrile. The overall synthetic workflow is depicted below.

SynthesisWorkflow A 1-(4-chlorophenyl) cyclobutanecarbonitrile B Grignard Reaction with Isobutylmagnesium bromide A->B 1. C Intermediate Ketone B->C 2. D Reductive Amination C->D 3. E Sibutramine D->E 4.

Figure 1: Synthetic workflow for Sibutramine.
N-Demethylation of Sibutramine to Didesmethylsibutramine

The conversion of sibutramine to didesmethylsibutramine involves the removal of both N-methyl groups. This can be accomplished through various N-demethylation procedures known in organic chemistry. A common method is the von Braun reaction, which utilizes cyanogen bromide followed by hydrolysis of the resulting cyanamide.

Experimental Protocol: N-Demethylation of Sibutramine

  • Reaction Setup: In a well-ventilated fume hood, a solution of sibutramine (1 equivalent) in a dry, inert solvent such as chloroform or benzene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Cyanogen Bromide: Cyanogen bromide (a slight excess, typically 2.2 equivalents) is carefully added to the solution.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-8 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue, containing the N-cyanamide intermediate, is then subjected to hydrolysis.

  • Hydrolysis: The crude cyanamide is treated with an acidic solution (e.g., aqueous sulfuric acid) and heated to reflux for an extended period (12-24 hours) to cleave the cyanamide group and yield the primary amine, didesmethylsibutramine.

  • Purification: After cooling, the reaction mixture is made alkaline with a base (e.g., sodium hydroxide solution) and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield crude didesmethylsibutramine free base. Further purification can be achieved by column chromatography.

Formation of this compound

The purified didesmethylsibutramine free base is converted to its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol: Hydrochloride Salt Formation

  • Dissolution: The purified didesmethylsibutramine free base is dissolved in a suitable dry organic solvent, such as diethyl ether or isopropanol.

  • Acidification: A solution of hydrogen chloride in the same solvent (or gaseous hydrogen chloride) is added dropwise to the stirred solution of the amine until the solution becomes acidic.

  • Precipitation and Isolation: The hydrochloride salt typically precipitates out of the solution. The solid is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield this compound as a white to off-white solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key analytical data.

Physical and Chemical Properties
PropertyValue
Chemical Formula C₁₅H₂₃Cl₂N
Molecular Weight 288.26 g/mol
Appearance White to off-white solid
Melting Point Not consistently reported, varies with purity
Boiling Point (Free Base) 337.9 °C (predicted)
Spectroscopic Data

Table 1: Mass Spectrometry Data

TechniqueIonization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
ESI-MS/MSPositive252.2125.1, 91.1

Table 2: Nuclear Magnetic Resonance (NMR) Data (Predicted)

Note: The following are predicted chemical shifts (in ppm) relative to TMS in CDCl₃. Actual values may vary based on experimental conditions.

¹H NMR¹³C NMR
δ (ppm) Assignment
~7.2-7.4Ar-H (4H, m)
~3.0-3.2CH-N (1H, m)
~2.2-2.5Cyclobutyl-CH₂ (4H, m)
~1.8-2.0CH₂-CH(CH₃)₂ (2H, m)
~1.5-1.7CH(CH₃)₂ (1H, m)
~0.8-1.0CH(CH₃)₂ (6H, d)

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
~3000-3100Ar-H stretch
~2800-3000C-H stretch (aliphatic)
~2500-2700N-H stretch (primary amine salt)
~1600, ~1480C=C stretch (aromatic)
~1090C-Cl stretch
~820p-disubstituted benzene C-H out-of-plane bend

Mechanism of Action: Monoamine Reuptake Inhibition

This compound exerts its pharmacological effects by acting as a monoamine reuptake inhibitor, primarily targeting the norepinephrine transporter (NET) and the serotonin transporter (SERT).[1] By blocking these transporters, it increases the concentration of norepinephrine and serotonin in the synaptic cleft, thereby enhancing neurotransmission.

SignalingPathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Norepinephrine, Serotonin) Vesicle Vesicle MA->Vesicle Storage Synapse Synaptic Cleft Vesicle->Synapse Release Transporter Monoamine Transporter (NET/SERT) Synapse->Transporter Reuptake Receptor Postsynaptic Receptor Synapse->Receptor Binding Signal Signal Transduction Receptor->Signal DDMS Didesmethylsibutramine Hydrochloride DDMS->Transporter Inhibits

References

Pharmacological Profile of Didesmethylsibutramine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didesmethylsibutramine hydrochloride, the primary active metabolite of the anorectic drug sibutramine, is a potent monoamine reuptake inhibitor. This document provides a comprehensive overview of its pharmacological profile, including its mechanism of action, pharmacodynamic properties with a focus on its interaction with monoamine transporters, and its pharmacokinetic characteristics. Detailed experimental protocols for key assays are provided to facilitate further research and development. Visual representations of its metabolic pathway, mechanism of action, and experimental workflows are included to enhance understanding.

Introduction

Didesmethylsibutramine, also known as BTS 54505, is one of the two major active metabolites of sibutramine, a previously marketed anti-obesity medication.[1] Sibutramine itself is a prodrug that undergoes extensive first-pass metabolism to its more potent desmethylated metabolites, including didesmethylsibutramine.[1] The pharmacological activity of didesmethylsibutramine is central to the therapeutic effects of sibutramine, which include appetite suppression and induction of thermogenesis.[2][3] This guide will delve into the specific pharmacological characteristics of this compound.

Mechanism of Action

This compound exerts its pharmacological effects primarily by acting as a serotonin-norepinephrine reuptake inhibitor (SNRI).[2] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), it increases the synaptic concentrations of these neurotransmitters, leading to enhanced satiety and an increase in energy expenditure.[2][4] It also demonstrates inhibitory activity at the dopamine transporter (DAT), albeit to a lesser extent.[5]

Signaling Pathways

The inhibition of monoamine transporters by didesmethylsibutramine initiates a cascade of downstream signaling events. The increased availability of serotonin and norepinephrine in the synapse leads to prolonged activation of their respective postsynaptic receptors. This can modulate the activity of various intracellular signaling pathways, including those involving protein kinase A (PKA), protein kinase C (PKC), and mitogen-activated protein kinases (MAPK), ultimately influencing gene expression and neuronal function.

DDS Didesmethylsibutramine Hydrochloride SERT SERT DDS->SERT Inhibition NET NET DDS->NET Inhibition DAT DAT DDS->DAT Inhibition Synaptic_Serotonin Increased Synaptic Serotonin SERT->Synaptic_Serotonin Synaptic_Norepinephrine Increased Synaptic Norepinephrine NET->Synaptic_Norepinephrine Synaptic_Dopamine Increased Synaptic Dopamine DAT->Synaptic_Dopamine Postsynaptic_Receptors Postsynaptic Receptor Activation Synaptic_Serotonin->Postsynaptic_Receptors Synaptic_Norepinephrine->Postsynaptic_Receptors Synaptic_Dopamine->Postsynaptic_Receptors Signaling_Cascades Intracellular Signaling Cascades (PKA, PKC, MAPK) Postsynaptic_Receptors->Signaling_Cascades Cellular_Response Altered Neuronal Activity (Satiety, Thermogenesis) Signaling_Cascades->Cellular_Response

Mechanism of Action of this compound.

Pharmacodynamics

The primary pharmacodynamic effect of didesmethylsibutramine is the inhibition of monoamine reuptake. The binding affinity for the respective transporters has been quantified, demonstrating its potency.

Monoamine Transporter Binding Affinity

The inhibitory activity of didesmethylsibutramine and its enantiomers at the serotonin, norepinephrine, and dopamine transporters is summarized in the table below. The (R)-enantiomer generally exhibits a different binding profile compared to the (S)-enantiomer.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
Didesmethylsibutramine201545
(R)-Didesmethylsibutramine140138.9
(S)-Didesmethylsibutramine43006212

Data sourced from Wikipedia, compilation of various sources.

Pharmacokinetics

Didesmethylsibutramine is formed from sibutramine through hepatic metabolism, primarily by the cytochrome P450 enzyme CYP3A4.[1] It has a longer half-life than its parent compound. The pharmacokinetic parameters presented below were determined following a single oral dose of sibutramine.

ParameterObese Adolescents (15 mg Sibutramine)Obese Adults (15 mg Sibutramine)
Cmax (ng/mL) 6.196.12
Tmax (hours) ~3~3-4
AUC0-inf (ng·h/mL) 90.589.4
Half-life (hours) 13.416

Data compiled from FDA clinical pharmacology reviews.[6]

Metabolic Pathway

cluster_cyp Hepatic Metabolism Sibutramine Sibutramine Desmethylsibutramine Desmethylsibutramine (M1) Sibutramine->Desmethylsibutramine N-demethylation CYP3A4 CYP3A4 Didesmethylsibutramine Didesmethylsibutramine (M2) (Active Metabolite) Desmethylsibutramine->Didesmethylsibutramine N-demethylation

Metabolic Pathway of Sibutramine to Didesmethylsibutramine.

Thermogenesis

Didesmethylsibutramine contributes to increased energy expenditure through the induction of thermogenesis.[7] This process is believed to be mediated by the activation of the sympathetic nervous system, leading to the stimulation of β3-adrenergic receptors in brown adipose tissue (BAT).[3] This activation results in the upregulation of uncoupling protein 1 (UCP1), which dissipates the proton gradient in mitochondria, generating heat instead of ATP.[8]

Experimental Protocols

Monoamine Reuptake Inhibition Assay

This protocol outlines a method to determine the in vitro potency of this compound in inhibiting the reuptake of serotonin, norepinephrine, and dopamine into synaptosomes.

Objective: To determine the IC50 values of this compound for SERT, NET, and DAT.

Materials:

  • Rat brain tissue (striatum for DAT, cortex for SERT and NET)

  • [³H]-Serotonin, [³H]-Norepinephrine, [³H]-Dopamine

  • This compound

  • Selective inhibitors for non-specific binding (e.g., fluoxetine for SERT, desipramine for NET, GBR 12909 for DAT)

  • Krebs-Ringer bicarbonate buffer

  • Scintillation fluid and counter

Procedure:

  • Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the synaptosomes from the supernatant by high-speed centrifugation. Resuspend the synaptosomal pellet in Krebs-Ringer bicarbonate buffer.

  • Assay: In a 96-well plate, combine the synaptosomal preparation with various concentrations of this compound or a reference inhibitor.

  • Initiate Reuptake: Add the respective radiolabeled neurotransmitter ([³H]-Serotonin, [³H]-Norepinephrine, or [³H]-Dopamine) to each well to initiate the reuptake process.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

  • Termination: Terminate the reuptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

start Start prep Prepare Synaptosomes start->prep assay_setup Set up Assay Plate with Didesmethylsibutramine prep->assay_setup add_radioligand Add Radiolabeled Neurotransmitter assay_setup->add_radioligand incubate Incubate at 37°C add_radioligand->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Calculate IC50 count->analyze end End analyze->end

Experimental Workflow for Monoamine Reuptake Inhibition Assay.
Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of this compound for monoamine transporters using a competitive radioligand binding assay.

Objective: To determine the Ki values of this compound for SERT, NET, and DAT.

Materials:

  • Cell membranes expressing human SERT, NET, or DAT

  • Radioligands: [³H]-Citalopram (for SERT), [³H]-Nisoxetine (for NET), [³H]-WIN 35,428 (for DAT)

  • This compound

  • Unlabeled ligands for non-specific binding determination (e.g., citalopram, nisoxetine, cocaine)

  • Assay buffer

  • Glass fiber filters pre-treated with polyethyleneimine (PEI)

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Thaw cell membranes and dilute to the desired protein concentration in ice-cold assay buffer.

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled ligand), and competitive binding (membranes + radioligand + varying concentrations of this compound).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the PEI-treated glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Thermogenesis Assay (In Vivo)

This protocol outlines a method for assessing the thermogenic effect of this compound in rats by measuring oxygen consumption.

Objective: To evaluate the effect of this compound on metabolic rate.

Materials:

  • Male Wistar rats

  • This compound

  • Vehicle control (e.g., saline)

  • Metabolic cages equipped for indirect calorimetry (oxygen consumption measurement)

Procedure:

  • Acclimatization: Acclimate rats to the metabolic cages for a sufficient period before the experiment.

  • Baseline Measurement: Measure the basal oxygen consumption (VO2) of each rat for a defined period (e.g., 1-2 hours).

  • Administration: Administer this compound or vehicle control to the rats (e.g., via intraperitoneal injection).

  • Post-Dose Measurement: Immediately return the rats to the metabolic cages and continuously measure their VO2 for several hours.

  • Data Analysis: Calculate the change in VO2 from baseline for both the treatment and control groups. Compare the thermogenic response between the groups to determine the effect of this compound.

Conclusion

This compound is a pharmacologically active molecule that potently inhibits the reuptake of serotonin and norepinephrine, with a lesser effect on dopamine reuptake. Its activity at these monoamine transporters underlies the appetite-suppressant and thermogenic effects observed with its parent compound, sibutramine. The provided data and experimental protocols offer a foundation for further investigation into the therapeutic potential and pharmacological nuances of this compound. A deeper understanding of its enantiomer-specific activities and downstream signaling effects will be crucial for any future drug development efforts.

References

In-Vitro Activity of Didesmethylsibutramine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didesmethylsibutramine hydrochloride, also known as BTS 54-505, is one of the two major active metabolites of sibutramine, a previously marketed anti-obesity drug.[1] Sibutramine itself is a prodrug, and its pharmacological effects are primarily mediated by its secondary amine (desmethylsibutramine, M1) and primary amine (didesmethylsibutramine, M2) metabolites.[1][2] This technical guide provides an in-depth overview of the in-vitro activity of this compound, focusing on its interaction with monoamine transporters. The information presented is intended to support research and drug development efforts in the fields of neuroscience, pharmacology, and obesity.

Mechanism of Action: Monoamine Reuptake Inhibition

The primary mechanism of action of didesmethylsibutramine is the inhibition of the reuptake of monoamine neurotransmitters, specifically norepinephrine (NE), serotonin (5-HT), and to a lesser extent, dopamine (DA), from the synaptic cleft.[3] By blocking the respective transporters—the norepinephrine transporter (NET), the serotonin transporter (SERT), and the dopamine transporter (DAT)—didesmethylsibutramine increases the concentration and prolongs the action of these neurotransmitters in the synapse.[3] This enhanced monoaminergic signaling is believed to mediate the therapeutic effects of sibutramine, including appetite suppression and increased satiety.[1]

Quantitative Data: Transporter Binding Affinity

The binding affinity of didesmethylsibutramine for the monoamine transporters has been quantified in various in-vitro studies. The inhibition constant (Ki) is a measure of the affinity of a compound for a receptor or transporter, with lower Ki values indicating higher affinity. The following table summarizes the reported Ki values for didesmethylsibutramine at the human serotonin, norepinephrine, and dopamine transporters. For comparative purposes, data for sibutramine and its other active metabolite, desmethylsibutramine, are also included.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
Sibutramine298–2,800350–5,451943–1,200
Desmethylsibutramine152049
Didesmethylsibutramine 20 15 45
(R)-Didesmethylsibutramine140138.9
(S)-Didesmethylsibutramine4,3006212

Data compiled from various sources.[3] Note that Ki values can vary between studies depending on the experimental conditions.

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments used to characterize the activity of this compound at monoamine transporters.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from the transporter.

Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) (e.g., HEK293 or CHO cells).

  • Radioligands:

    • For hSERT: [³H]Paroxetine or [³H]Citalopram

    • For hNET: [³H]Nisoxetine

    • For hDAT: [³H]WIN 35,428

  • Test Compound: this compound

  • Non-specific Binding Control: A high concentration of a known inhibitor for the respective transporter (e.g., imipramine for SERT, desipramine for NET, cocaine for DAT).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail

  • 96-well microplates, glass fiber filter mats, cell harvester, and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the transporter of interest to confluency.

    • Harvest cells, wash with ice-cold buffer, and homogenize.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add cell membranes, radioligand (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding Wells: Add cell membranes, radioligand, and a high concentration of the non-specific binding control.

    • Competition Wells: Add cell membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Materials:

  • Cells: HEK293 or other suitable cells stably expressing hSERT, hNET, or hDAT.

  • Radiolabeled Neurotransmitters: [³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine.

  • Test Compound: this compound.

  • Uptake Buffer: e.g., Krebs-Ringer-HEPES buffer.

  • Wash Buffer: Ice-cold uptake buffer.

  • Lysis Buffer: e.g., 1% SDS or 0.1 M NaOH.

  • Scintillation Cocktail

  • 96-well microplates and liquid scintillation counter.

Procedure:

  • Cell Plating: Seed the cells in 96-well plates and allow them to form a confluent monolayer.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of this compound or vehicle for a short period (e.g., 10-20 minutes) at 37°C.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake process.

  • Incubation: Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C, ensuring the uptake is in the linear range.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold wash buffer.

  • Cell Lysis: Lyse the cells with lysis buffer to release the intracellular radioactivity.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Determine the amount of neurotransmitter uptake at each concentration of the test compound.

    • Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Mandatory Visualizations

Monoamine_Reuptake_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DDS Didesmethylsibutramine Hydrochloride Transporter Monoamine Transporter (NET, SERT, DAT) DDS->Transporter Inhibition Monoamines Monoamines (NE, 5-HT, DA) Monoamines->Transporter Reuptake Receptor Postsynaptic Receptor Monoamines->Receptor Binding Vesicle Synaptic Vesicle Vesicle->Monoamines Release Signaling Downstream Signaling Receptor->Signaling Activation

Caption: Mechanism of monoamine reuptake inhibition by didesmethylsibutramine.

Experimental_Workflow start Start: Test Compound (Didesmethylsibutramine HCl) primary_screen Primary Screening: Radioligand Binding Assay (SERT, NET, DAT) start->primary_screen determine_ki Determine Binding Affinity (Ki) primary_screen->determine_ki functional_assay Functional Assay: Neurotransmitter Uptake Inhibition (SERT, NET, DAT) determine_ki->functional_assay determine_ic50 Determine Potency (IC50) functional_assay->determine_ic50 selectivity Assess Transporter Selectivity (Ki/IC50 Ratios) determine_ic50->selectivity downstream Downstream Functional Assays (e.g., cAMP accumulation, Ca2+ flux) selectivity->downstream end End: In-Vitro Pharmacological Profile downstream->end

Caption: In-vitro characterization workflow for a monoamine reuptake inhibitor.

Conclusion

This compound is a potent inhibitor of norepinephrine and serotonin reuptake, with a lower affinity for the dopamine transporter. Its in-vitro activity is central to the pharmacological effects observed with its parent compound, sibutramine. The experimental protocols and data presented in this guide provide a framework for the continued investigation of didesmethylsibutramine and other monoamine reuptake inhibitors. A thorough understanding of the in-vitro pharmacology of such compounds is essential for the development of novel therapeutics targeting monoaminergic systems.

References

The Genesis of a Key Sibutramine Metabolite: A Technical Guide to Didesmethylsibutramine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of didesmethylsibutramine hydrochloride, a primary active metabolite of the anorectic drug sibutramine. Tailored for researchers, scientists, and drug development professionals, this document details the scientific journey from the development of the parent compound to the identification and study of its key metabolic effector, including detailed experimental methodologies and quantitative data.

Introduction: The Emergence of Sibutramine and its Metabolites

Sibutramine was originally developed in 1988 by Boots in Nottingham, UK, as an antidepressant. During clinical investigations, its potential as an anti-obesity agent became evident, leading to its approval for this indication by the US Food and Drug Administration (FDA) in 1997.[1] Sibutramine is a prodrug, meaning it is metabolized in the body to its active forms. Extensive first-pass metabolism in the liver, primarily by the cytochrome P450 isoenzyme CYP3A4, results in the formation of two major active metabolites: a secondary amine, desmethylsibutramine (M1; BTS-54354), and a primary amine, didesmethylsibutramine (M2; BTS-54505).[1] These metabolites are significantly more potent as monoamine reuptake inhibitors than sibutramine itself and are largely responsible for its pharmacological effects.[1][2]

This compound, the hydrochloride salt of the M2 metabolite, quickly became a focal point of research due to its potent activity and significant contribution to the overall therapeutic effect of sibutramine.

Discovery and Historical Context

The identification of didesmethylsibutramine as a key active metabolite was a crucial step in understanding the mechanism of action of sibutramine. Early in vivo and in vitro studies on the metabolism of sibutramine revealed its rapid and extensive conversion to demethylated metabolites. The primary amine metabolite, didesmethylsibutramine (BTS-54505), was identified as a major pharmacologically active metabolite.[3] Subsequent research focused on characterizing the pharmacological profile of this metabolite to elucidate its contribution to the anorectic and thermogenic effects of the parent drug.

Chemical Synthesis

While didesmethylsibutramine is primarily formed through the metabolism of sibutramine, its chemical synthesis is essential for research and the production of analytical standards. A common synthetic route involves the demethylation of sibutramine.

Synthesis of N-Formyl N,N-Didesmethyl Sibutramine:

A potential intermediate in the synthesis of didesmethylsibutramine is N-formyl N,N-didesmethyl sibutramine. This can be synthesized from sibutramine and methyl formate.

Pharmacological Profile

Didesmethylsibutramine is a potent serotonin-norepinephrine reuptake inhibitor (SNRI), with some activity on dopamine reuptake as well. Its primary mechanism of action involves binding to the serotonin (SERT) and norepinephrine (NET) transporters, blocking the reuptake of these neurotransmitters from the synaptic cleft and thereby increasing their concentration and signaling. This enhanced monoaminergic neurotransmission in the brain is believed to mediate the effects on satiety and energy expenditure.

In Vitro Monoamine Reuptake Inhibition

The inhibitory activity of didesmethylsibutramine on monoamine transporters has been quantified in various in vitro studies. The data consistently demonstrates its high affinity for both SERT and NET.

CompoundSERT K_i_ (nM)NET K_i_ (nM)DAT K_i_ (nM)
Didesmethylsibutramine201545
(R)-Didesmethylsibutramine140138.9
(S)-Didesmethylsibutramine4,3006212

Note: K_i_ values represent the inhibition constant, with lower values indicating higher binding affinity.[1]

Thermogenic Effects

Didesmethylsibutramine has been shown to induce thermogenesis, contributing to the energy expenditure component of sibutramine's weight-loss effect. Studies in rats have demonstrated that administration of didesmethylsibutramine leads to a significant increase in oxygen consumption and body temperature. This effect is thought to be mediated by the enhanced sympathetic nervous system activity resulting from increased norepinephrine levels.

Experimental Protocols

In Vitro Monoamine Reuptake Inhibition Assay using HEK293 Cells

This protocol describes a common method for determining the inhibitory potency of a compound on monoamine transporters.

Objective: To determine the IC50 value of this compound for the inhibition of serotonin and norepinephrine reuptake in HEK293 cells stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET).

Materials:

  • HEK293 cells stably expressing hSERT or hNET

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Radiolabeled substrate: [³H]serotonin or [³H]norepinephrine

  • This compound

  • Reference inhibitor (e.g., fluoxetine for SERT, desipramine for NET)

  • 96-well cell culture plates

  • Scintillation fluid and a liquid scintillation counter

Procedure:

  • Cell Culture: Culture the HEK293-hSERT and HEK293-hNET cells in appropriate cell culture medium until they reach approximately 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference inhibitor in assay buffer.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the various concentrations of the test compound or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.

  • Uptake Initiation: Initiate the reuptake reaction by adding the radiolabeled substrate ([³H]serotonin for hSERT cells, [³H]norepinephrine for hNET cells) to each well.

  • Incubation: Incubate the plates at 37°C for a short period (e.g., 10-20 minutes) to allow for substrate uptake.

  • Uptake Termination: Terminate the reaction by rapidly washing the cells with ice-cold assay buffer to remove unincorporated radiolabel.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50 value) by non-linear regression analysis of the concentration-response curve.

Measurement of Drug-Induced Thermogenesis in Rats using Indirect Calorimetry

This protocol outlines a method to assess the effect of a compound on energy expenditure.

Objective: To measure the effect of this compound on the metabolic rate of rats.

Materials:

  • Adult male Wistar rats

  • Indirect calorimetry system (e.g., TSE LabMaster)

  • Metabolic cages

  • This compound

  • Vehicle (e.g., saline)

  • Animal scale

Procedure:

  • Acclimation: Acclimate the rats to the metabolic cages for a period of at least 24-48 hours before the experiment to minimize stress-induced metabolic changes.

  • Baseline Measurement: Measure the baseline oxygen consumption (VO2), carbon dioxide production (VCO2), and respiratory exchange ratio (RER) for each rat over a defined period (e.g., 1-2 hours).

  • Compound Administration: Administer a single dose of this compound or vehicle to the rats (e.g., via oral gavage or intraperitoneal injection).

  • Post-Dose Measurement: Immediately return the rats to their metabolic cages and continue to monitor VO2, VCO2, and RER for several hours.

  • Data Analysis: Calculate the energy expenditure from the VO2 and VCO2 data using the Weir equation. Compare the energy expenditure in the drug-treated group to the vehicle-treated group to determine the thermogenic effect of the compound.

Visualizations

Signaling Pathway of Monoamine Reuptake Inhibition

G Mechanism of Didesmethylsibutramine Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Sibutramine Sibutramine Metabolism (CYP3A4) Metabolism (CYP3A4) Sibutramine->Metabolism (CYP3A4) In Liver Didesmethylsibutramine Didesmethylsibutramine Metabolism (CYP3A4)->Didesmethylsibutramine SERT Serotonin Transporter (SERT) Didesmethylsibutramine->SERT Inhibits NET Norepinephrine Transporter (NET) Didesmethylsibutramine->NET Inhibits Serotonin_vesicle Serotonin Serotonin_synapse Serotonin Serotonin_vesicle->Serotonin_synapse Release Norepinephrine_vesicle Norepinephrine Norepinephrine_synapse Norepinephrine Norepinephrine_vesicle->Norepinephrine_synapse Release Serotonin_synapse->SERT Reuptake Serotonin_receptor Serotonin Receptor Serotonin_synapse->Serotonin_receptor Norepinephrine_synapse->NET Reuptake Norepinephrine_receptor Norepinephrine Receptor Norepinephrine_synapse->Norepinephrine_receptor Increased_Satiety Increased Satiety & Thermogenesis Serotonin_receptor->Increased_Satiety Norepinephrine_receptor->Increased_Satiety

Caption: Monoamine reuptake inhibition by didesmethylsibutramine.

Experimental Workflow for In Vitro Reuptake Assay

G Workflow for In Vitro Monoamine Reuptake Assay Start Start Cell_Culture Culture HEK293 cells expressing hSERT or hNET Start->Cell_Culture Cell_Plating Seed cells into 96-well plates Cell_Culture->Cell_Plating Compound_Prep Prepare serial dilutions of Didesmethylsibutramine HCl Cell_Plating->Compound_Prep Pre_incubation Pre-incubate cells with compound or vehicle Compound_Prep->Pre_incubation Uptake_Initiation Add radiolabeled substrate ([³H]5-HT or [³H]NE) Pre_incubation->Uptake_Initiation Incubation Incubate at 37°C Uptake_Initiation->Incubation Termination Wash with ice-cold buffer Incubation->Termination Lysis_Counting Lyse cells and perform scintillation counting Termination->Lysis_Counting Data_Analysis Calculate IC50 values Lysis_Counting->Data_Analysis End End Data_Analysis->End

Caption: In vitro monoamine reuptake assay workflow.

Conclusion

This compound is a pivotal molecule in the pharmacology of sibutramine. Its discovery as a potent, active metabolite was essential in understanding the therapeutic effects of the parent drug. As a powerful serotonin-norepinephrine reuptake inhibitor, it significantly contributes to the anorectic and thermogenic properties of sibutramine. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and obesity research, enabling further investigation into the intricate mechanisms of monoamine reuptake inhibitors.

References

A Technical Guide to the Enantiomers of Didesmethylsibutramine Hydrochloride: Synthesis, Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didesmethylsibutramine, an active metabolite of the anorectic agent sibutramine, is a chiral molecule that exhibits significant enantioselective pharmacology. This technical guide provides an in-depth overview of the synthesis, chiral resolution, and differential activity of the (+) and (-) enantiomers of didesmethylsibutramine hydrochloride. Detailed experimental protocols for key in vitro and in vivo assays are presented, alongside a comprehensive summary of quantitative data. Visual representations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of monoamine reuptake inhibitors and the development of novel therapeutics targeting obesity and related disorders.

Introduction

Sibutramine, a previously marketed anti-obesity medication, functions as a prodrug, undergoing hepatic metabolism to its pharmacologically active N-demethylated metabolites, desmethylsibutramine (M1) and didesmethylsibutramine (M2).[1] These metabolites are potent inhibitors of the reuptake of norepinephrine (NE), serotonin (5-HT), and to a lesser extent, dopamine (DA), at their respective transporters (NET, SERT, and DAT).[1] Didesmethylsibutramine possesses a chiral center, and its enantiomers display marked differences in their pharmacological activity. The (R)-enantiomer is primarily responsible for the anorectic effects of the drug.[1] Understanding the stereospecific interactions of these enantiomers with their molecular targets is crucial for the rational design of more selective and efficacious therapeutic agents.

Quantitative Pharmacological Data

The in vitro and in vivo activities of the enantiomers of didesmethylsibutramine have been characterized through various studies. The following tables summarize the key quantitative data, highlighting the superior potency of the (R)-enantiomer.

Table 1: In Vitro Monoamine Reuptake Inhibition
CompoundTransporterKᵢ (nM)IC₅₀ (nM)
(R)-Didesmethylsibutramine SERT140~25
NET13~5
DAT8.9~10
(S)-Didesmethylsibutramine SERT4,300>1000
NET62~100
DAT12~20

Kᵢ values are binding affinities, and IC₅₀ values represent the concentration required to inhibit 50% of transporter activity. Data compiled from multiple sources.[1]

Table 2: In Vivo Anorectic Activity in Rats
CompoundDose Range (mg/kg, i.p.)Effect on Food Intake
(R)-Didesmethylsibutramine 2.5 - 10Significant, dose-dependent reduction
(S)-Didesmethylsibutramine 2.5 - 10Minimal to no effect

Data from studies evaluating food intake in rats following intraperitoneal administration.[1]

Experimental Protocols

Synthesis of Racemic Didesmethylsibutramine

The synthesis of racemic didesmethylsibutramine can be achieved through a multi-step process starting from 1-(4-chlorophenyl)cyclobutanecarbonitrile.

Step 1: Grignard Reaction

  • To a solution of isobutylmagnesium bromide in diethyl ether, add a solution of 1-(4-chlorophenyl)cyclobutanecarbonitrile in toluene.

  • Heat the mixture at reflux for several hours.

  • Cool the reaction mixture and quench with a suitable reagent, such as methanol.

Step 2: Reduction

  • To the resulting imine, add a reducing agent, such as sodium borohydride, at a controlled temperature (e.g., 0-25°C).

  • Stir the mixture for a sufficient duration to ensure complete reduction.

  • Work up the reaction by adding water and extracting the product with an organic solvent (e.g., ether).

Step 3: Purification and Salt Formation

  • Purify the crude product by column chromatography.

  • Dissolve the purified free base in a suitable solvent (e.g., a mixture of isopropanol and ether) and add hydrochloric acid to precipitate the hydrochloride salt.

  • Collect the solid by filtration and recrystallize from a suitable solvent (e.g., acetone) to yield racemic this compound.

Preparative Chiral Resolution of Didesmethylsibutramine Enantiomers

The separation of the enantiomers of didesmethylsibutramine can be accomplished using preparative chiral High-Performance Liquid Chromatography (HPLC).

System: Preparative HPLC system equipped with a chiral stationary phase column. Chiral Stationary Phase: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) is commonly effective. Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape for the basic analyte. The exact ratio should be optimized for the best resolution. Protocol:

  • Dissolve the racemic this compound in the mobile phase.

  • Inject large, repeated aliquots of the solution onto the preparative chiral column.

  • Collect the eluting fractions corresponding to the two separated enantiomer peaks.

  • Pool the fractions for each enantiomer and evaporate the solvent under reduced pressure.

  • The purity of the separated enantiomers should be confirmed using an analytical chiral HPLC method.

In Vitro Monoamine Reuptake Inhibition Assay

This protocol describes a method to determine the IC₅₀ values of the didesmethylsibutramine enantiomers at the human serotonin, norepinephrine, and dopamine transporters.

Materials:

  • HEK293 cells stably expressing the human SERT, NET, or DAT.

  • Radiolabeled neurotransmitter ([³H]5-HT, [³H]NE, or [³H]DA).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Test compounds ((R)- and (S)-didesmethylsibutramine) at various concentrations.

  • Scintillation cocktail and a scintillation counter.

Protocol:

  • Plate the transporter-expressing HEK293 cells in a 96-well plate and allow them to adhere.

  • On the day of the assay, wash the cells with assay buffer.

  • Add the test compounds at a range of concentrations to the wells.

  • Initiate the uptake reaction by adding the radiolabeled neurotransmitter. For determining non-specific uptake, use a known potent inhibitor of the respective transporter.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and add a scintillation cocktail.

  • Quantify the amount of radiolabel taken up by the cells using a scintillation counter.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.

In Vivo Anorectic Activity Study in Rats

This protocol outlines a method to assess the anorectic effects of the didesmethylsibutramine enantiomers in rats.

Animals: Male Wistar or Sprague-Dawley rats, individually housed. Diet: Standard laboratory chow and water available ad libitum, except where noted. Protocol:

  • Acclimatize the rats to the housing conditions and handling for at least one week.

  • Establish a baseline food and water intake for each rat over several days by measuring the amount consumed daily.

  • On the test day, administer the test compounds ((R)- and (S)-didesmethylsibutramine) or vehicle via intraperitoneal (i.p.) injection at the desired doses.

  • Measure food and water intake at various time points post-injection (e.g., 1, 2, 4, 8, and 24 hours).

  • Body weight should also be monitored daily.

  • Analyze the data by comparing the food intake in the drug-treated groups to the vehicle-treated control group.

Visualizations

Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NT_Vesicle Neurotransmitter Vesicles (NE, 5-HT, DA) NT NT_Vesicle->NT Release Transporter Monoamine Transporter (NET, SERT, DAT) NT->Transporter Reuptake Receptor Postsynaptic Receptors NT->Receptor Binding R_DDS (R)-Didesmethylsibutramine R_DDS->Transporter Strong Inhibition S_DDS (S)-Didesmethylsibutramine S_DDS->Transporter Weak Inhibition

Caption: Mechanism of action of didesmethylsibutramine enantiomers.

Experimental Workflow: Chiral Resolution and In Vivo Testing

G Racemic_DDS Racemic Didesmethylsibutramine Hydrochloride Prep_HPLC Preparative Chiral HPLC Racemic_DDS->Prep_HPLC R_Enantiomer (R)-Enantiomer Prep_HPLC->R_Enantiomer S_Enantiomer (S)-Enantiomer Prep_HPLC->S_Enantiomer Rat_Studies In Vivo Rat Studies R_Enantiomer->Rat_Studies S_Enantiomer->Rat_Studies Food_Intake Measure Food Intake Rat_Studies->Food_Intake Data_Analysis Data Analysis and Comparison Food_Intake->Data_Analysis

Caption: Workflow for enantiomeric separation and in vivo evaluation.

Conclusion

The enantiomers of this compound exhibit a pronounced stereoselectivity in their pharmacological effects. The (R)-enantiomer is a significantly more potent inhibitor of norepinephrine and dopamine reuptake and is the primary contributor to the anorectic effects observed with the racemic mixture. This detailed technical guide provides researchers and drug development professionals with a comprehensive resource, including quantitative data and detailed experimental protocols, to further investigate the therapeutic potential of the individual enantiomers of didesmethylsibutramine and to inform the design of next-generation monoamine reuptake inhibitors.

References

Methodological & Application

Application Note: Quantitative Analysis of Didesmethylsibutramine Hydrochloride using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of didesmethylsibutramine hydrochloride in biological matrices, such as human plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Didesmethylsibutramine (DDSB) is an active metabolite of sibutramine, a compound formerly used for weight management.[1][2] Monitoring its levels is crucial in pharmacokinetic and toxicological studies. The described method is sensitive, specific, and has been validated for linearity, precision, and accuracy.

Introduction

Didesmethylsibutramine is a primary active metabolite of sibutramine, contributing significantly to its pharmacological effects.[2] Accurate quantification of this compound in biological samples is essential for understanding the pharmacokinetics of sibutramine and for clinical and forensic toxicology. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for bioanalytical studies of drug metabolites.[3] This document outlines a robust and reproducible LC-MS/MS method for the determination of didesmethylsibutramine.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted for the extraction of didesmethylsibutramine from human plasma.

Materials:

  • Human plasma samples

  • This compound reference standard

  • Internal Standard (IS) solution (e.g., didesmethylsibutramine-d7)

  • Methyl tertiary-butyl ether (MTBE)

  • 10 mM KH2PO4 solution

  • Reconstitution solution (acetonitrile:5 mM ammonium formate, 90:10, v/v)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 100 µL of the plasma sample into a polypropylene tube.[4]

  • Add 50 µL of the internal standard solution.

  • Add 100 µL of 10 mM KH2PO4 solution.[4]

  • Add 2.5 mL of methyl tertiary-butyl ether (MTBE).[4]

  • Vortex the mixture for approximately 5 minutes.[4]

  • Centrifuge the samples at 4000 rpm for 10 minutes at 20 °C.[4]

  • Carefully transfer the supernatant (organic layer) to a clean polypropylene tube.[4]

  • Evaporate the supernatant to dryness under a stream of nitrogen gas at 40 °C.[4]

  • Reconstitute the dried residue with 200 µL of the reconstitution solution.[4]

  • Vortex the reconstituted sample for 2 minutes.[4]

  • Transfer the sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
ParameterCondition
Column Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm, 80 Å) or equivalent
Mobile Phase 5 mM ammonium formate:acetonitrile (10:90, v/v)
Flow Rate 0.6 mL/min
Injection Volume 20 µL
Column Temperature 40 °C
Run Time Approximately 13 minutes

Note: The retention time for didesmethylsibutramine is approximately 6.2 minutes under these conditions.[4]

Mass Spectrometry (MS/MS) Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 252.2
Product Ion (m/z) 124.9
Internal Standard (IS) Didesmethylsibutramine-d7 (m/z 259.2 → 125.3) or other suitable IS
Desolvation Gas Nitrogen at a flow rate of 250 L/h
Cone Gas Nitrogen at a flow rate of 50 L/h
Desolvation Temperature 250 °C
Source Temperature 110 °C
Capillary Voltage 3.5 kV
Cone Voltage 30 V

Quantitative Data Summary

The following tables summarize the quantitative performance of the described LC-MS/MS method for didesmethylsibutramine.

Table 1: Calibration Curve and Linearity

AnalyteMatrixLinearity Range (pg/mL)Correlation Coefficient (r²)
DidesmethylsibutramineHuman Plasma10.0–10,000.0≥0.9997
DidesmethylsibutramineUrine (DUS)0.5 - 20.0 ng/mL0.9993

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteMatrixLOD (ng/mL)LOQ (ng/mL)
DidesmethylsibutramineUrine (DUS)0.03-
Didesmethylsibutramine-1.34.0

Data for LOQ in plasma was not explicitly stated in the provided search results, but a linearity range starting from 10.0 pg/mL suggests a low LOQ.[4]

Experimental Workflow Diagram

Didesmethylsibutramine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (50 µL) Sample->Add_IS Add_Buffer Add KH2PO4 (100 µL) Add_IS->Add_Buffer Add_Solvent Add MTBE (2.5 mL) Add_Buffer->Add_Solvent Vortex_1 Vortex (5 min) Add_Solvent->Vortex_1 Centrifuge Centrifuge (4000 rpm, 10 min) Vortex_1->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness (N2, 40°C) Transfer->Evaporate Reconstitute Reconstitute (200 µL) Evaporate->Reconstitute Vortex_2 Vortex (2 min) Reconstitute->Vortex_2 Inject Inject (20 µL) Vortex_2->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (ESI+, MRM) LC->MS Quantify Quantification MS->Quantify Report Generate Report Quantify->Report

Caption: Workflow for Didesmethylsibutramine Analysis.

References

Application Note: Quantitative Analysis of Didesmethylsibutramine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didesmethylsibutramine (DDSB) is one of the primary active metabolites of sibutramine, a drug formerly used for the treatment of obesity.[1] Due to its pharmacological activity, the quantitative determination of DDSB in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[1][2] This application note provides a detailed protocol for the sensitive and selective quantification of didesmethylsibutramine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for clinical pharmacokinetics due to its high selectivity, sensitivity, and reproducibility.[2] The method described herein is based on validated bioanalytical procedures and is suitable for high-throughput analysis in a research or clinical setting.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for the quantitative analysis of didesmethylsibutramine in human plasma.

Materials and Reagents
  • Didesmethylsibutramine (DDSB) reference standard

  • Internal Standard (IS) (e.g., deuterated DDSB, bisoprolol)[1][3]

  • HPLC-grade methanol

  • HPLC-grade acetonitrile[2][3]

  • Ammonium formate[2]

  • Methyl tertiary butyl ether (MTBE)[2]

  • Potassium dihydrogen phosphate (KH₂PO₄)[2]

  • Ultrapure water

  • Drug-free human plasma (with K₂EDTA as anticoagulant)[2]

Equipment
  • High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1200 series)[1][3]

  • Tandem Mass Spectrometer (e.g., Sciex API 5000)[1][3]

  • Analytical column (e.g., Zorbax SB-C18, 4.6 mm × 75 mm, 3.5 µm)[2]

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare individual stock solutions of DDSB and the internal standard in methanol at a concentration of 100.0 µg/mL.[2]

  • Working Solutions: Prepare intermediate dilutions from the stock solutions in a suitable solvent (e.g., plasma or a methanol/water mixture).[1][2]

  • Calibration Standards: Spike drug-free human plasma with the working solutions to obtain a series of calibration standards at concentrations ranging from 10.0 to 10,000.0 pg/mL.[2]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high) within the calibration range (e.g., 30.0, 3500.0, and 8000.0 pg/mL).[2]

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common and effective method for extracting DDSB from plasma.[2]

  • Pipette 100 µL of the plasma sample (calibration standard, QC, or unknown) into a polypropylene tube.

  • Add 50 µL of the internal standard working solution (e.g., 30.0 ng/mL).[2]

  • Add 100 µL of 10 mM KH₂PO₄ solution and vortex for approximately 5 minutes.[2]

  • Add 2.5 mL of methyl tertiary butyl ether (MTBE) and vortex for 5 minutes.[2]

  • Centrifuge the samples at 4000 rpm for 10 minutes at 20 °C.[2]

  • Transfer the supernatant (organic layer) to a clean polypropylene tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen gas at 40 °C.[2]

  • Reconstitute the dried residue in the mobile phase (e.g., 300 µL) and vortex.[1]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation plasma 100 µL Plasma Sample add_is Add 50 µL Internal Standard plasma->add_is add_buffer Add 100 µL KH2PO4 Buffer add_is->add_buffer vortex1 Vortex (5 min) add_buffer->vortex1 add_mtbe Add 2.5 mL MTBE vortex1->add_mtbe vortex2 Vortex (5 min) add_mtbe->vortex2 centrifuge Centrifuge (4000 rpm, 10 min) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (N2) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Figure 1: Experimental workflow for the liquid-liquid extraction of didesmethylsibutramine from plasma.

LC-MS/MS Analysis

The following tables summarize the instrumental conditions for the chromatographic separation and mass spectrometric detection of didesmethylsibutramine.

Liquid Chromatography Conditions
ParameterCondition 1Condition 2
HPLC System Agilent 1200 series[1][3]Not Specified
Column Zorbax SB-C18 (4.6 x 75 mm, 3.5 µm)[2]Merck, Purospher RP-C18 (30 x 4.0 mm, 3 µm)[3]
Mobile Phase 5 mM Ammonium formate : Acetonitrile (10:90, v/v)[2]20 mM Ammonium acetate (pH 4.0) : Acetonitrile (67:33, v/v)[3]
Flow Rate 0.6 mL/min[2]0.4 mL/min[3]
Injection Volume 20 µL[2]30 µL[1]
Run Time Not specified3.5 min[1]
Retention Time 6.2 min[2]Not specified
Mass Spectrometry Conditions
ParameterDidesmethylsibutramineInternal Standard (Example: DDSB-d7)
Mass Spectrometer Sciex Triple Quadrupole (API 5000)[1][3]Sciex Triple Quadrupole (API 5000)[1][3]
Ionization Mode Positive Electrospray Ionization (ESI)[1][2]Positive Electrospray Ionization (ESI)[2]
Detection Mode Multiple Reaction Monitoring (MRM)[2][3]Multiple Reaction Monitoring (MRM)[2]
Precursor Ion (m/z) 252.2[2]254.10[3]
Product Ion (m/z) 124.9[2]126.9 / 141.00[3]

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA).[4][5] The validation process ensures the reliability and accuracy of the analytical data.

G cluster_validation Bioanalytical Method Validation linearity Linearity & Range accuracy Accuracy linearity->accuracy precision Precision (Intra- & Inter-day) linearity->precision selectivity Selectivity & Specificity selectivity->accuracy selectivity->precision recovery Extraction Recovery recovery->accuracy stability Stability (Freeze-Thaw, Short- & Long-Term) stability->accuracy matrix Matrix Effect matrix->accuracy matrix->precision

Figure 2: Logical relationships in the validation of a bioanalytical method.

Validation Parameters Summary
ParameterResult
Linearity Range 10.0 - 10,000.0 pg/mL (r ≥ 0.9997)[2]
Lower Limit of Quantification (LLOQ) 30 pg/mL[6]
Intra-run Precision (%CV) 1.6 - 2.8%[2]
Inter-run Precision (%CV) 2.1 - 3.4%[2]
Intra-run Accuracy (%) 96.3 - 98.7%[2]
Inter-run Accuracy (%) 98.0 - 100.4%[2]
Extraction Recovery 94.2 - 99.2%[2]

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific protocol for the quantitative analysis of didesmethylsibutramine in human plasma. The detailed experimental procedures and validated performance characteristics make this method suitable for pharmacokinetic and bioequivalence studies in a regulated laboratory environment. The provided tables and diagrams offer a clear and comprehensive overview for researchers and scientists in the field of drug development.

References

Application Notes and Protocols for Didesmethylsibutramine Hydrochloride Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the extraction of didesmethylsibutramine (DDSB), an active metabolite of sibutramine, from biological matrices for analytical testing. The methodologies are designed for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound.

Didesmethylsibutramine is a primary active metabolite of sibutramine, a drug formerly used for the treatment of obesity. Its accurate measurement in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Sample preparation is a critical step to remove interfering substances and concentrate the analyte prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

The following tables summarize quantitative data from various sample preparation methods for didesmethylsibutramine and its related compounds.

Table 1: Liquid-Liquid Extraction (LLE) Performance Data

AnalyteMatrixExtraction SolventRecovery (%)Linearity RangeLOQ (pg/mL)Reference
DDSBHuman PlasmaMethyl Tertiary Butyl Ether (MTBE)94.2 ± 1.7 - 99.2 ± 2.410.0–10,000.0 pg/mLNot Specified[1]
DDSBHuman Plasmater-Butyl-methyl ether (TBME)Not Specified0.10–11.00 ng/mL100[2][3]

Table 2: Solid-Phase Extraction (SPE) and Other Methods Performance Data

AnalyteMatrixMethodRecovery (%)Linearity RangeLOD (ng/mL)Reference
DidesmethylsibutramineUrineDried Urine Spot (DUS) with LC-MS/MS>80%Not Specified0.03[4]
N-di-desmethylsibutramineDietary SupplementsHPLC-UV-ESI-MSNot Specified0.025–1.0 mg/mLNot Specified[5][6]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma

This protocol is based on a validated method for the quantification of sibutramine and its metabolites, including didesmethylsibutramine, in human plasma.[1]

Materials:

  • Human plasma samples

  • Didesmethylsibutramine hydrochloride reference standard

  • Internal standard (IS) solution (e.g., a deuterated analog of the analyte)

  • 10 mM KH₂PO₄ solution

  • Methyl tertiary butyl ether (MTBE)

  • Acetonitrile

  • 5 mM Ammonium formate

  • Polypropylene tubes

  • Vortex mixer

  • Centrifuge capable of 4000 rpm and 20°C

  • Nitrogen evaporator

Procedure:

  • Pipette 100 µL of the plasma sample into a polypropylene tube.

  • Add 50 µL of the internal standard solution.

  • Add 100 µL of 10 mM KH₂PO₄ solution.

  • Add 2.5 mL of methyl tertiary butyl ether (MTBE).

  • Vortex the mixture for approximately 5 minutes.

  • Centrifuge the samples at 4000 rpm for 10 minutes at 20°C.

  • Carefully transfer the supernatant (organic layer) to a clean polypropylene tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitute the dried residue with 200 µL of a reconstitution solution (acetonitrile:5 mM ammonium formate, 90:10 v/v).

  • Vortex the reconstituted sample for 2 minutes.

  • Transfer the final sample to an autosampler vial for analysis by LC-MS/MS.

Protocol 2: Solid-Phase Extraction (SPE) from Biological Matrices (General Protocol)

This is a generalized protocol for SPE, which can be adapted for didesmethylsibutramine based on its chemical properties. Specific optimization of the sorbent, wash, and elution solvents may be required.

Materials:

  • Biological sample (e.g., plasma, urine)

  • SPE cartridges (e.g., C18, mixed-mode cation exchange)

  • Methanol

  • Deionized water

  • Acidic and/or basic solutions for pH adjustment

  • Wash solvent (e.g., water, low percentage organic solvent)

  • Elution solvent (e.g., methanol, acetonitrile, potentially with a modifier like formic acid or ammonia)

  • SPE manifold

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Pre-treatment:

    • For plasma: To disrupt protein binding, either adjust the pH to an extreme (pH < 3 or > 9) with acid or base, or precipitate proteins with a solvent like acetonitrile.[7] Centrifuge and use the supernatant.

    • For urine: Dilute the sample with water or a buffer to the appropriate pH.[7]

  • SPE Cartridge Conditioning:

    • Wash the cartridge with 1-2 mL of methanol.

    • Equilibrate the cartridge with 1-2 mL of deionized water or a buffer matching the pH of the pre-treated sample. Do not allow the sorbent bed to dry.[7]

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with a solvent that will remove interferences but not the analyte (e.g., 1 mL of 25 mM ammonium acetate buffer, followed by 1 mL of water). The choice of wash solvent is critical and depends on the sorbent and analyte.

  • Elution:

    • Elute the analyte with a small volume of a strong solvent (e.g., 1 mL of methanol containing 5% ammonium hydroxide).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the residue in a suitable mobile phase for the analytical instrument.

Visualizations

LLE_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is add_buffer Add KH2PO4 Buffer add_is->add_buffer add_mtbe Add MTBE (Extraction Solvent) add_buffer->add_mtbe vortex Vortex Mix add_mtbe->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Liquid-Liquid Extraction Workflow for Didesmethylsibutramine.

SPE_Workflow start Start: Biological Sample pretreatment Sample Pre-treatment (e.g., pH adjustment, protein precipitation) start->pretreatment loading Load Sample pretreatment->loading conditioning SPE Cartridge Conditioning (Methanol, Water/Buffer) conditioning->loading washing Wash Cartridge (Remove Interferences) loading->washing elution Elute Analyte washing->elution evaporation Evaporate Eluate elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: General Solid-Phase Extraction Workflow.

References

Application Note: Chiral Separation of Didesmethylsibutramine Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Didesmethylsibutramine (DDS) is an active metabolite of sibutramine, a compound formerly used as an appetite suppressant. As a chiral molecule, DDS exists as two enantiomers, (R)- and (S)-didesmethylsibutramine. The enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers of DDS is crucial for pharmaceutical research, drug metabolism studies, and pharmacokinetic analyses. This application note provides a detailed protocol for the chiral separation of didesmethylsibutramine enantiomers using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry.

Experimental Protocols

A validated method for the chiral separation of sibutramine and its metabolites, including didesmethylsibutramine, has been developed utilizing a chiral stationary phase.[1] The following protocol is based on established methodologies for the enantioselective analysis of these compounds in biological matrices.[1]

1. Sample Preparation (from Plasma)

This protocol is intended for the extraction of didesmethylsibutramine enantiomers from plasma samples.

  • Alkalinization: To 1 mL of plasma sample, add a suitable volume of a basic solution (e.g., 1M NaOH) to raise the pH.

  • Liquid-Liquid Extraction:

    • Add 5 mL of an extraction solvent mixture of diethyl ether and n-hexane (e.g., in a 4:1 v/v ratio) to the alkalinized plasma sample.[1]

    • Vortex the mixture vigorously for 5-10 minutes.

    • Centrifuge the sample to achieve phase separation.

  • Solvent Evaporation:

    • Carefully transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried residue in a specific volume of the HPLC mobile phase.

    • Vortex briefly to ensure complete dissolution.

    • The sample is now ready for HPLC analysis.

2. HPLC-MS/MS Analysis

  • Instrumentation: A High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (MS/MS) is used for separation and detection.

  • Chromatographic Conditions:

    • Column: Chiral-AGP stationary-phase column (also referred to as Chiralcel AGP).[1]

    • Mobile Phase: A mixture of 10 mM ammonium acetate buffer and acetonitrile (94:6, v/v). The pH of the ammonium acetate buffer should be adjusted to 4.0 with acetic acid.[1]

    • Flow Rate: A typical flow rate for such columns is in the range of 0.5-1.0 mL/min.

    • Column Temperature: Maintain a constant column temperature, typically around 25°C, to ensure reproducibility.

    • Injection Volume: Inject an appropriate volume of the reconstituted sample (e.g., 10-20 µL).

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for sensitive and selective quantification of the didesmethylsibutramine enantiomers.

Data Presentation

While the referenced literature confirms the successful separation of didesmethylsibutramine enantiomers using the Chiral-AGP column, the specific retention times and resolution values for the individual (R)- and (S)-enantiomers are not explicitly provided in the available publications. The following table is a template that researchers can use to summarize their own experimental data.

ParameterValue
Chromatographic Column Chiral-AGP
Mobile Phase 10 mM Ammonium Acetate (pH 4.0) : Acetonitrile (94:6, v/v)
Flow Rate (mL/min) User Defined
Detection Wavelength (nm) MS/MS Detection
Retention Time of (+)-Didesmethylsibutramine (min) To be determined experimentally
Retention Time of (-)-Didesmethylsibutramine (min) To be determined experimentally
Resolution (Rs) To be determined experimentally

Experimental Workflow

The following diagram illustrates the key steps in the chiral separation of didesmethylsibutramine enantiomers.

Chiral_Separation_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection cluster_data Data Analysis Plasma Plasma Sample Alkalinization Alkalinization Plasma->Alkalinization LLE Liquid-Liquid Extraction (diethyl ether/n-hexane) Alkalinization->LLE Evaporation Solvent Evaporation LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation Chiral HPLC Separation (Chiral-AGP Column) Injection->Separation MSMS MS/MS Detection (MRM Mode) Separation->MSMS Quantification Quantification of Enantiomers MSMS->Quantification

Caption: Workflow for the chiral separation of didesmethylsibutramine enantiomers.

The protocol described provides a robust and reliable method for the chiral separation of didesmethylsibutramine enantiomers. The use of a Chiral-AGP stationary phase with an isocratic mobile phase, coupled with sensitive MS/MS detection, allows for the effective resolution and quantification of these stereoisomers in biological samples. This methodology is essential for researchers in pharmacology, toxicology, and drug development who require accurate measurement of the individual enantiomers of didesmethylsibutramine.

References

Application Notes and Protocols: Didesmethylsibutramine Hydrochloride Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didesmethylsibutramine hydrochloride is a primary active metabolite of sibutramine, a compound formerly used as an appetite suppressant.[1][2][3] Sibutramine and its metabolites, including didesmethylsibutramine, act as serotonin and norepinephrine reuptake inhibitors.[1][4] As a reference standard, this compound is crucial for the accurate quantification of this metabolite in various biological matrices, supporting pharmacokinetic studies, bioequivalence studies, and forensic analysis.[5][6][7] This document provides detailed guidelines for the proper handling, storage, and use of the this compound reference standard.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of the reference standard is essential for its correct handling and application.

PropertyValueSource(s)
Chemical Name (1RS)-1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine Hydrochloride[1][8]
Synonyms N,N-Didesmethylsibutramine Hydrochloride, BTS 54-505[1][3][9]
CAS Number 84484-78-6[7][8][9][10]
Molecular Formula C₁₅H₂₃Cl₂N[1][8][9]
Molecular Weight 288.26 g/mol [1][8][10]
Appearance Neat solid[1][10]
Purity >95% (by HPLC)[2][10]
Free Base CAS 84467-54-9[2][10]
Free Base Formula C₁₅H₂₂ClN[2][10]
Free Base Mol. Wt. 251.79 g/mol [2]

Safety, Handling, and Storage

Proper safety protocols and storage conditions are critical to ensure the integrity of the reference standard and the safety of laboratory personnel.

2.1 Safety Precautions

This compound is classified as harmful if swallowed.[11][12] Adherence to the following safety measures is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[13]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a laboratory fume hood.[13]

  • Handling: Avoid inhalation of dust and prevent contact with skin and eyes.[13] Do not eat, drink, or smoke in the handling area.[11][12] Wash hands thoroughly after handling.[11][12]

  • First Aid:

    • If Swallowed: Rinse mouth with water and call a poison center or doctor immediately.[11][12]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[12]

    • In Case of Skin Contact: Remove contaminated clothing and rinse skin thoroughly with water.[12]

    • If Inhaled: Move the person to fresh air and consult a doctor if symptoms develop.[13]

2.2 Storage and Stability

The stability of the reference standard is dependent on the storage conditions. It is noted to be hygroscopic.[1]

ConditionTemperatureDurationAdditional NotesSource(s)
Neat Solid +4°CLong-termStore in the original, tightly sealed container, protected from light and moisture.[2][10]
Solution in Solvent -20°C1 monthAliquot to prevent repeated freeze-thaw cycles. Keep sealed and away from moisture.[14]
Solution in Solvent -80°C6 monthsAliquot to prevent repeated freeze-thaw cycles. Keep sealed and away from moisture.[14]

Important Handling Note: When the reference standard is stored at refrigerated or frozen temperatures, allow the container to equilibrate to room temperature before opening to prevent condensation.[15]

Experimental Protocols

3.1 Preparation of Stock Solutions

Accurate preparation of stock solutions is the foundation of reliable quantitative analysis.

Protocol 1: Standard Stock Solution Preparation

  • Equilibration: Allow the vial of this compound to reach room temperature before opening.[15]

  • Weighing: Accurately weigh the required amount of the reference standard using a calibrated analytical balance.

  • Dissolution: Dissolve the weighed standard in a suitable solvent, such as methanol or DMSO, in a Class A volumetric flask. For DMSO, sonication and warming to 60°C may be necessary to achieve higher concentrations (e.g., up to 62.5 mg/mL).[14]

  • Dilution: Dilute to the final volume with the solvent and mix thoroughly to ensure a homogeneous solution.

  • Storage: Store the stock solution as recommended in the table above (-20°C for 1 month, -80°C for 6 months).[14]

Stock Solution Concentration Table (Example)

Desired ConcentrationMass for 1 mLMass for 5 mLMass for 10 mL
1 mM 0.288 mg1.441 mg2.883 mg
5 mM 1.441 mg7.207 mg14.413 mg
10 mM 2.883 mg14.413 mg28.826 mg

3.2 Protocol for Quantification in Human Plasma by LC-MS/MS

This protocol is a representative method for the determination of didesmethylsibutramine in human plasma, based on methodologies described in the literature.[5][6][16]

3.2.1 Sample Preparation: Liquid-Liquid Extraction

  • Sample Aliquoting: Pipette 500 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard (IS): Add the internal standard solution (e.g., Bisoprolol or a deuterated analog of didesmethylsibutramine).[6][7]

  • Extraction: Add 4.0 mL of an appropriate organic solvent (e.g., tert-butyl methyl ether).[6][16]

  • Mixing: Vortex the mixture for 25 minutes to ensure thorough extraction.[6][16]

  • Centrifugation: Centrifuge the samples at 4000 rpm for 5 minutes to separate the organic and aqueous layers.[6][16]

  • Supernatant Transfer: Carefully transfer 2.5 mL of the upper organic layer to a clean glass tube.[6][16]

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.[6][16]

  • Reconstitution: Reconstitute the dried residue with 300 µL of the mobile phase and vortex to mix.[6][16]

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3.2.2 LC-MS/MS Conditions

ParameterConditionSource(s)
Analytical Column Zorbax SB-C18 (4.6 mm x 75 mm, 3.5 µm)[5]
Mobile Phase 5 mM Ammonium Formate : Acetonitrile (10:90, v/v)[5]
Flow Rate 0.6 mL/min[5]
Injection Volume 20 µL[5]
Ionization Mode Electrospray Ionization (ESI), Positive[6][16]
Detection Mode Multiple Reaction Monitoring (MRM)[6][16]
MRM Transition m/z 252.2 → 124.9[5]

Visualized Workflows and Pathways

Metabolic Pathway of Sibutramine

cluster_0 Metabolism of Sibutramine Sibutramine Sibutramine Desmethylsibutramine Desmethylsibutramine (Metabolite 1) Sibutramine->Desmethylsibutramine N-demethylation Didesmethylsibutramine Didesmethylsibutramine (Metabolite 2) Desmethylsibutramine->Didesmethylsibutramine N-demethylation

Caption: Metabolic conversion of Sibutramine to its active metabolites.

Reference Standard Handling Workflow

cluster_1 Reference Standard Lifecycle Receipt 1. Receive Standard (Check COA & MSDS) Storage 2. Store Appropriately (+4°C, protected from light/moisture) Receipt->Storage Preparation 3. Prepare for Use (Equilibrate to room temp) Storage->Preparation Weighing 4. Weigh Accurately Preparation->Weighing Dissolution 5. Prepare Stock Solution Weighing->Dissolution Use 6. Use in Analysis (e.g., LC-MS/MS) Dissolution->Use Disposal 7. Dispose According to Regulations Use->Disposal

Caption: Workflow for handling the Didesmethylsibutramine reference standard.

LC-MS/MS Analysis Workflow

cluster_2 Analytical Protocol Plasma 1. Plasma Sample (500 µL) Extraction 2. Liquid-Liquid Extraction (Add IS, Solvent) Plasma->Extraction Centrifuge 3. Centrifuge (4000 rpm, 5 min) Extraction->Centrifuge Evaporate 4. Evaporate Organic Layer (Under Nitrogen) Centrifuge->Evaporate Reconstitute 5. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 6. Inject into LC-MS/MS Reconstitute->Inject Analyze 7. Data Acquisition & Analysis Inject->Analyze

Caption: Experimental workflow for plasma sample analysis by LC-MS/MS.

References

Application Notes and Protocols for High-Throughput Screening Assays for Didesmethylsibutramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didesmethylsibutramine (DDS) is one of the major pharmacologically active metabolites of sibutramine, a previously marketed anti-obesity drug.[1][2] Sibutramine was withdrawn from the market in several countries due to concerns about its cardiovascular side effects.[3] DDS, along with the other active metabolite, desmethylsibutramine, is a potent inhibitor of the reuptake of monoamine neurotransmitters, including norepinephrine (NE), serotonin (5-HT), and to a lesser extent, dopamine (DA).[1][4] This inhibition of the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT) leads to increased concentrations of these neurotransmitters in the synaptic cleft, which is believed to be the primary mechanism for its appetite-suppressant effects.[3][4]

These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize compounds that modulate the activity of monoamine transporters, with a specific focus on the targets of didesmethylsibutramine. The primary assay described is a fluorescence-based neurotransmitter transporter uptake assay, which offers a non-radioactive and HTS-compatible method for measuring transporter inhibition.

Signaling Pathway of Monoamine Reuptake Inhibition

The inhibition of monoamine transporters by compounds like didesmethylsibutramine directly increases the concentration of neurotransmitters in the synaptic cleft. This elevated neurotransmitter level leads to enhanced activation of postsynaptic G protein-coupled receptors (GPCRs). The subsequent signaling cascades can involve various second messenger systems, such as the adenylyl cyclase/cAMP/PKA pathway and the phospholipase C/IP3/DAG pathway, ultimately leading to downstream cellular responses. Chronic inhibition can lead to adaptive changes in receptor sensitivity and gene expression.

cluster_postsynaptic Postsynaptic Neuron Neurotransmitter_Vesicle Neurotransmitter Vesicle Neurotransmitter Neurotransmitter (NE, 5-HT, DA) Neurotransmitter_Vesicle->Neurotransmitter Monoamine_Transporter Monoamine Transporter (NET, SERT, DAT) Didesmethylsibutramine Didesmethylsibutramine Didesmethylsibutramine->Monoamine_Transporter Neurotransmitter->Monoamine_Transporter Reuptake GPCR Postsynaptic G-Protein Coupled Receptor Neurotransmitter->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Second_Messenger Second Messenger (e.g., cAMP, IP3) G_Protein->Second_Messenger Activation Cellular_Response Downstream Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Signaling pathway of monoamine reuptake inhibition.

Data Presentation

The inhibitory activity of didesmethylsibutramine on the human norepinephrine, serotonin, and dopamine transporters is summarized below. The data is presented as the inhibitor constant (Kᵢ), which represents the concentration of the compound required to occupy 50% of the transporters at equilibrium.

CompoundTransporterKᵢ (nM)[1]
DidesmethylsibutramineSERT20
NET15
DAT45
(R)-DidesmethylsibutramineSERT140
NET13
DAT8.9
(S)-DidesmethylsibutramineSERT4,300
NET62
DAT12

Experimental Workflow for High-Throughput Screening

The following diagram outlines a typical workflow for a high-throughput screening campaign to identify novel monoamine reuptake inhibitors. The process begins with assay development and validation, followed by a primary screen of a large compound library. Hits from the primary screen are then confirmed and further characterized in secondary assays to determine their potency and selectivity.

Assay_Dev Assay Development & Validation Primary_Screen Primary HTS (Single Concentration) Assay_Dev->Primary_Screen Hit_Confirmation Hit Confirmation & Triage Primary_Screen->Hit_Confirmation Dose_Response Dose-Response (IC50 Determination) Hit_Confirmation->Dose_Response Selectivity Selectivity & Counter-Screens Dose_Response->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt

Caption: High-throughput screening workflow for monoamine reuptake inhibitors.

Experimental Protocols

Fluorescence-Based Neurotransmitter Transporter Uptake Assay

This protocol describes a homogeneous, fluorescence-based assay for measuring the inhibition of norepinephrine, serotonin, or dopamine transporters in a high-throughput format. The assay utilizes a fluorescent substrate that is taken up by cells expressing the target transporter. The presence of an inhibitor, such as didesmethylsibutramine, will block this uptake, resulting in a decreased intracellular fluorescence signal.

Materials:

  • HEK293 cells stably expressing human NET, SERT, or DAT

  • Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic)

  • Poly-D-lysine coated 384-well black, clear-bottom microplates

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fluorescent Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices) containing:

    • Fluorescent Substrate

    • Masking Dye

  • Didesmethylsibutramine (or other test compounds)

  • Positive Control Inhibitors (e.g., Desipramine for NET, Fluoxetine for SERT, GBR-12909 for DAT)

  • Fluorescence plate reader with bottom-read capabilities and appropriate filter sets (e.g., Ex/Em ~440/520 nm)

Protocol:

  • Cell Plating:

    • The day before the assay, seed the transporter-expressing HEK293 cells into 384-well poly-D-lysine coated plates at a density of 15,000 - 25,000 cells per well in 25 µL of culture medium.

    • Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare serial dilutions of didesmethylsibutramine and control compounds in Assay Buffer. The final concentration of DMSO in the assay should be kept below 0.5%.

  • Assay Procedure:

    • On the day of the assay, remove the culture medium from the cell plates.

    • Wash the cells once with 50 µL of pre-warmed Assay Buffer.

    • Add 25 µL of the diluted test compounds or control inhibitors to the appropriate wells. Include wells with Assay Buffer only for total uptake (vehicle control) and wells with a high concentration of a potent inhibitor for non-specific uptake.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Fluorescent Substrate Addition:

    • Prepare the fluorescent substrate working solution by diluting the stock in Assay Buffer containing the masking dye, according to the manufacturer's instructions.

    • Add 25 µL of the fluorescent substrate working solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a bottom-read fluorescence plate reader with the appropriate excitation and emission wavelengths.

Data Analysis:

  • Background Subtraction: Subtract the average fluorescence signal of the no-cell control wells from all other wells.

  • Normalization:

    • The signal from the vehicle control wells (total uptake) represents 0% inhibition.

    • The signal from the high-concentration potent inhibitor wells (non-specific uptake) represents 100% inhibition.

  • Calculation of Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Non-specific) / (Signal_Total - Signal_Non-specific))

  • IC₅₀ Determination:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that produces 50% inhibition of transporter activity.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Didesmethylsibutramine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Didesmethylsibutramine is one of the active metabolites of sibutramine, a compound formerly used for weight management. The detection and quantification of didesmethylsibutramine in various biological and product matrices are crucial for clinical, forensic, and regulatory purposes. Liquid-liquid extraction (LLE) is a widely employed sample preparation technique for the isolation and concentration of didesmethylsibutramine from complex sample matrices prior to chromatographic analysis. This document provides detailed application notes and protocols for the LLE of didesmethylsibutramine.

Principle of Liquid-Liquid Extraction

Liquid-liquid extraction is a separation technique based on the differential partitioning of a compound between two immiscible liquid phases. In the context of didesmethylsibutramine analysis, an aqueous sample (e.g., plasma, urine, or dissolved dietary supplement) is mixed with a water-immiscible organic solvent. Didesmethylsibutramine, being more soluble in the organic phase under specific pH conditions, is selectively transferred from the aqueous layer to the organic layer. This process effectively separates the analyte from interfering substances that remain in the aqueous phase. Subsequent evaporation of the organic solvent concentrates the analyte, which is then reconstituted in a suitable solvent for instrumental analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC).[1][2][3][4][5]

Experimental Protocols

Several LLE protocols have been successfully applied for the extraction of didesmethylsibutramine from human plasma and dietary supplements. Below are detailed methodologies based on established scientific literature.

Protocol 1: LLE for Didesmethylsibutramine from Human Plasma

This protocol is adapted from a method developed for the quantification of sibutramine and its metabolites in human plasma using LC-MS/MS.[3]

  • Materials and Reagents:

    • Human plasma samples

    • Internal Standard (IS) solution (e.g., didesmethylsibutramine-d7)

    • 10 mM Potassium dihydrogen phosphate (KH₂PO₄) solution

    • Methyl tertiary-butyl ether (MTBE)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Ammonium formate

    • Polypropylene centrifuge tubes

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Pipette 100 µL of the human plasma sample into a polypropylene centrifuge tube.

    • Add 50 µL of the internal standard solution (e.g., 30.0 ng/mL of didesmethylsibutramine-d7 in 50% methanol).

    • Add 100 µL of 10 mM KH₂PO₄ solution to the sample and vortex briefly. The addition of a buffer helps to control the pH and improve extraction efficiency.

    • Add 2.5 mL of methyl tertiary-butyl ether (MTBE) to the tube.

    • Vortex the mixture for approximately 5 minutes to ensure thorough mixing and facilitate the transfer of the analyte to the organic phase.

    • Centrifuge the sample at 4000 rpm for 10 minutes at 20 °C to separate the aqueous and organic layers.

    • Carefully transfer the supernatant (organic layer) to a clean polypropylene tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at 40 °C.

    • Reconstitute the dried residue in a suitable mobile phase for the analytical instrument (e.g., 5 mM ammonium formate:acetonitrile (10:90, v/v)). The reconstitution volume will depend on the sensitivity of the instrument.

    • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: LLE for Didesmethylsibutramine from Dietary Supplements

This generalized protocol is based on methods for the analysis of sibutramine and its metabolites in dietary supplements.[1][2]

  • Materials and Reagents:

    • Dietary supplement sample (e.g., capsule, powder)

    • Extraction solvent for sample dissolution (e.g., methanol or a mixture of acetonitrile and water)

    • Organic extraction solvent (e.g., methyl tertiary-butyl ether)

    • Aqueous buffer (e.g., 0.2% formic acid solution containing 20mM ammonium acetate)

    • Centrifuge tubes

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Accurately weigh a portion of the homogenized dietary supplement powder or the content of a capsule.

    • Dissolve the sample in a suitable volume of the initial extraction solvent (e.g., methanol). The volume will depend on the expected concentration of the analyte.

    • Vortex and/or sonicate the sample to ensure complete dissolution of the analyte.

    • Centrifuge the sample to pellet any insoluble excipients.

    • Transfer a known aliquot of the supernatant to a clean centrifuge tube.

    • Add the aqueous buffer to the aliquot.

    • Add the organic extraction solvent (e.g., MTBE).

    • Follow steps 5-10 from Protocol 1 for the extraction, evaporation, and reconstitution of the sample.

Data Presentation

The following tables summarize quantitative data from various studies that have employed LLE for the analysis of didesmethylsibutramine.

Table 1: Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters for Didesmethylsibutramine Analysis

ParameterMethod 1[3]Method 2[4][6]Method 3[7]
Analytical Column Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm)Purospher RP-C18 (30 × 4.0 mm, 3 µm)Not Specified
Mobile Phase 5 mM ammonium formate:acetonitrile (10:90, v/v)20 mM ammonium acetate (pH 4.0):acetonitrile (67:33, v/v)Methanol:0.1% Formic Acid in Water
Flow Rate 0.6 mL/min0.4 mL/minNot Specified
Injection Volume 20 µL30 µLNot Specified
Ionization Mode Positive Electrospray Ionization (ESI)Positive EsiPositive Esi
Mass Transition (m/z) 252.2/124.9254.10 → 126.9 and 254.10 → 141.00252.00 (precursor ion)

Table 2: Quantitative Performance Data for Didesmethylsibutramine Analysis using LLE

ParameterMethod 1[3]Method 2[5]Method 3[7]
Linearity Range 10.0–10,000.0 pg/mLNot Specified0.5 - 20 ng/mL
Correlation Coefficient (r) ≥0.9997Not Specified0.9993
Lower Limit of Detection (LOD) Not specified6-40 ng/mL0.03 ng/mL
Recovery Not specified39-42%Not specified

Mandatory Visualization

Below are diagrams illustrating the experimental workflow for the liquid-liquid extraction of didesmethylsibutramine.

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis_prep Analysis Preparation cluster_analysis Analysis Sample Plasma or Dissolved Supplement Add_IS Add Internal Standard Sample->Add_IS Add_Buffer Add Aqueous Buffer (e.g., KH2PO4) Add_IS->Add_Buffer Add_Solvent Add Organic Solvent (e.g., MTBE) Add_Buffer->Add_Solvent Vortex Vortex Mix Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer_Supernatant Transfer Organic Layer Centrifuge->Transfer_Supernatant Evaporate Evaporate to Dryness Transfer_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MS_Analysis LC-MS/MS Analysis Reconstitute->LC_MS_Analysis

Caption: Workflow for Liquid-Liquid Extraction of Didesmethylsibutramine.

LLE_Phase_Separation Aqueous_Sample Aqueous Sample (contains Didesmethylsibutramine) Organic_Phase Organic Phase (Didesmethylsibutramine Enriched) Aqueous_Sample->Organic_Phase Partitioning Aqueous_Phase Aqueous Phase (Interferences) Organic_Solvent Immiscible Organic Solvent (e.g., MTBE)

Caption: Phase Separation in LLE for Didesmethylsibutramine.

References

Application Note: Solid-Phase Extraction of Didesmethylsibutramine from Urine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details two robust and reliable solid-phase extraction (SPE) protocols for the efficient isolation of didesmethylsibutramine (DDS), a primary active metabolite of sibutramine, from human urine samples. The protocols described herein utilize two distinct and highly effective SPE sorbent chemistries: Mixed-Mode Cation Exchange and Hydrophilic-Lipophilic Balanced (HLB). These methods are designed for researchers, scientists, and drug development professionals requiring clean, concentrated extracts of DDS for downstream analysis by techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). The provided protocols offer detailed, step-by-step instructions to ensure reproducible and high-recovery extractions.

Introduction

Sibutramine, formerly marketed as an appetite suppressant for the management of obesity, was withdrawn from the market in several countries due to an increased risk of cardiovascular events. Its major active metabolites, N-desmethylsibutramine (monodesmethylsibutramine) and N,N-didesmethylsibutramine (didesmethylsibutramine), are the primary analytes targeted in clinical and forensic toxicology to determine sibutramine ingestion.[1] Given the complex nature of urine as a biological matrix, a robust sample preparation method is crucial to remove endogenous interferences and concentrate the analyte of interest prior to instrumental analysis.[2]

Solid-phase extraction (SPE) is a widely adopted technique for the purification and concentration of analytes from complex matrices.[3] This application note presents two effective SPE protocols for the extraction of didesmethylsibutramine, a secondary amine, from urine. The first protocol employs a mixed-mode cation exchange sorbent, which combines reversed-phase and strong cation exchange retention mechanisms for enhanced selectivity.[4] The second protocol utilizes a hydrophilic-lipophilic balanced (HLB) polymeric sorbent, known for its broad applicability and high recovery for a wide range of compounds.[5][6]

Materials and Reagents
  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Deionized Water, Formic Acid, Ammonium Hydroxide, Ammonium Acetate.

  • SPE Cartridges:

    • Protocol 1: Mixed-Mode Strong Cation Exchange (e.g., DSC-MCAX, 100 mg/3 mL)

    • Protocol 2: Hydrophilic-Lipophilic Balanced (e.g., Oasis HLB, 60 mg/3 mL)

  • Urine Samples: Collected and stored at -20°C until analysis.

  • Centrifuge

  • SPE Vacuum Manifold

  • Nitrogen Evaporation System

  • Vortex Mixer

  • pH Meter

Experimental Protocols

Two distinct SPE protocols are presented for the extraction of didesmethylsibutramine from urine.

Protocol 1: Mixed-Mode Cation Exchange SPE

This protocol is designed for the selective extraction of basic compounds like didesmethylsibutramine using a combination of reversed-phase and strong cation exchange interactions.

3.1. Sample Pre-treatment

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine sample at 4000 rpm for 10 minutes to pellet any particulate matter.

  • To 1 mL of the urine supernatant, add 1 mL of 50 mM ammonium acetate buffer (pH 6.0).[4]

  • Vortex the sample for 30 seconds.

3.2. Solid-Phase Extraction Procedure

  • Conditioning: Condition the mixed-mode cation exchange SPE cartridge with 3 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 3 mL of 50 mM ammonium acetate buffer (pH 6.0).

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of 50 mM ammonium acetate buffer (pH 6.0) to remove polar interferences.[4]

    • Wash the cartridge with 3 mL of methanol to remove non-polar, non-basic interferences.[4]

  • Elution: Elute the didesmethylsibutramine from the cartridge with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[4]

3.3. Post-Elution Processing

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of a suitable solvent (e.g., mobile phase for LC-MS/MS analysis).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Protocol 2: Hydrophilic-Lipophilic Balanced (HLB) SPE

This protocol utilizes a water-wettable, universal polymeric reversed-phase sorbent for the extraction of a broad range of compounds, including didesmethylsibutramine. A simplified 3-step protocol can be employed.[5]

3.1. Sample Pre-treatment

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine sample at 4000 rpm for 10 minutes.

  • To 1 mL of the urine supernatant, add 1 mL of 4% phosphoric acid in water.

  • Vortex the sample for 30 seconds.

3.2. Solid-Phase Extraction Procedure (Simplified 3-Step)

  • Sample Loading: Directly load the pre-treated urine sample onto the HLB SPE cartridge at a flow rate of 1-2 mL/min. Conditioning and equilibration steps are not required for this water-wettable sorbent.[5]

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute the didesmethylsibutramine from the cartridge with 2 mL of methanol.

3.3. Post-Elution Processing

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Data Presentation

The following tables summarize the quantitative data for the analysis of didesmethylsibutramine and related compounds from urine. It is important to note that the data presented is a compilation from various studies and may have been obtained using different extraction and analytical methodologies.

Table 1: Quantitative Performance Data for Didesmethylsibutramine in Urine

ParameterValueAnalytical MethodExtraction MethodReference
Limit of Detection (LOD)0.03 ng/mLLC-MS/MSDried Urine Spot[1]
Estimated Detectable Range10 - 50 ng/mLGC-MSLiquid-Liquid Extraction[7]

Table 2: Linearity Data for Sibutramine and its Metabolites in Spiked Urine

CompoundLinearity RangeAnalytical MethodExtraction MethodReference
Sibutramine0.5 - 20 ng/mL0.9993LC-MS/MSDried Urine Spot[1]
Desmethylsibutramine0.5 - 20 ng/mL0.9980LC-MS/MSDried Urine Spot[1]
Didesmethylsibutramine0.5 - 20 ng/mL0.9993LC-MS/MSDried Urine Spot[1]
Visualizations

The following diagrams illustrate the workflows of the described solid-phase extraction protocols.

SPE_Workflow_Mixed_Mode cluster_PreTreatment Sample Pre-treatment cluster_SPE Mixed-Mode Cation Exchange SPE cluster_PostElution Post-Elution Urine Urine Sample (1 mL) Centrifuge Centrifuge @ 4000 rpm Urine->Centrifuge AddBuffer Add 1 mL 50 mM Ammonium Acetate (pH 6.0) Centrifuge->AddBuffer Vortex1 Vortex AddBuffer->Vortex1 Condition 1. Condition: 3 mL Methanol Vortex1->Condition Equilibrate 2. Equilibrate: 3 mL Ammonium Acetate Buffer Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash1 4. Wash: 3 mL Ammonium Acetate Buffer Load->Wash1 Wash2 4. Wash: 3 mL Methanol Wash1->Wash2 Elute 5. Elute: 2 mL 5% NH4OH in Methanol Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS or GC-MS Analysis Reconstitute->Analysis

Caption: Mixed-Mode Cation Exchange SPE Workflow.

SPE_Workflow_HLB cluster_PreTreatment Sample Pre-treatment cluster_SPE HLB SPE (Simplified 3-Step) cluster_PostElution Post-Elution Urine Urine Sample (1 mL) Centrifuge Centrifuge @ 4000 rpm Urine->Centrifuge AddAcid Add 1 mL 4% Phosphoric Acid Centrifuge->AddAcid Vortex1 Vortex AddAcid->Vortex1 Load 1. Load Sample Vortex1->Load Wash 2. Wash: 3 mL 5% Methanol in Water Load->Wash Elute 3. Elute: 2 mL Methanol Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS or GC-MS Analysis Reconstitute->Analysis

Caption: Hydrophilic-Lipophilic Balanced (HLB) SPE Workflow.

Discussion

The choice between the mixed-mode cation exchange and HLB SPE protocols will depend on the specific requirements of the assay and the available instrumentation. The mixed-mode protocol offers higher selectivity for basic compounds due to the dual retention mechanism, which can result in cleaner extracts. This is particularly advantageous when dealing with complex urine matrices or when very low limits of detection are required.

The HLB protocol provides a more universal and simplified workflow, reducing sample preparation time and solvent consumption.[5] Its ability to retain a broad range of analytes makes it a versatile option for multi-analyte screening methods.

Both protocols are amenable to automation, which can further improve throughput and reproducibility in high-volume testing laboratories. The final analytical determination by LC-MS/MS or GC-MS will provide the necessary sensitivity and specificity for the accurate quantification of didesmethylsibutramine in urine.

Conclusion

The solid-phase extraction protocols detailed in this application note provide effective and reliable methods for the extraction of didesmethylsibutramine from human urine. Both the mixed-mode cation exchange and the hydrophilic-lipophilic balanced SPE approaches yield clean extracts suitable for sensitive downstream analysis. Researchers can select the most appropriate protocol based on their specific analytical needs, such as the desired level of selectivity and sample throughput.

References

Application Notes and Protocols: Pharmacokinetic Modeling of Didesmethylsibutramine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Sibutramine hydrochloride, an anti-obesity drug, exerts its pharmacological effects primarily through its active metabolites, monodesmethylsibutramine (M1) and didesmethylsibutramine (M2, or DDSB).[1][2][3] Didesmethylsibutramine (BTS 54505) is the primary amine metabolite and is crucial for the drug's efficacy. Understanding its pharmacokinetic (PK) profile is essential for dose optimization and assessing bioequivalence. These application notes provide a comprehensive overview of the experimental protocols and data analysis required for the pharmacokinetic modeling of didesmethylsibutramine hydrochloride.

Pharmacokinetic Profile of Didesmethylsibutramine (M2)

The pharmacokinetic parameters of didesmethylsibutramine (M2) are influenced by factors such as food intake and the specific formulation administered. The following tables summarize quantitative data from studies in healthy human volunteers.

Table 1: Pharmacokinetic Parameters of Didesmethylsibutramine (M2) After a Single 15 mg Oral Dose of Sibutramine HCl in Healthy Volunteers (Fasting vs. Fed Conditions)

ParameterFasting (Mean ± SD)Fed (Mean ± SD)
Cmax (pg/mL) 6390 ± 12106300 ± 1120
Tmax (hr) 4.3 ± 1.58.0 ± 3.1
AUC0-t (pg·hr/mL) 148800 ± 36100164000 ± 43500
AUC0-inf (pg·hr/mL) 167300 ± 41000185900 ± 48900
T1/2 (hr) 18.2 ± 3.421.6 ± 3.5

Data synthesized from a study in six healthy male volunteers.[1] Food intake does not significantly affect the Cmax and AUC of the M2 metabolite but delays the time to peak plasma concentration (Tmax).[1][3]

Table 2: Pharmacokinetic Parameters of Didesmethylsibutramine (M2) in Chinese Healthy Volunteers After a Single 20 mg Oral Dose

ParameterTest Formulation (Mean)Reference Formulation (Mean)
Cmax (ng/mL) 9.8710.01
Tmax (hr) 4.04.1
AUC0-72h (ng·hr/mL) 195.4196.2
AUC0-inf (ng·hr/mL) 226.7229.1
T1/2 (hr) 16.516.3

Data from a randomized cross-over study in 20 healthy Chinese volunteers.

Experimental Protocols

Detailed methodologies are critical for reproducible pharmacokinetic studies. The following protocols are based on established methods for quantifying didesmethylsibutramine in human plasma.

Clinical Study Protocol: Bioequivalence Study

This protocol outlines a typical design for a single-dose pharmacokinetic study.

  • Study Design : A randomized, open-label, two-period, two-sequence, crossover study is recommended.[4][5]

  • Subjects : Healthy volunteers (e.g., 18-45 years old). Subjects should undergo a health screening, and inclusion/exclusion criteria must be strictly followed.

  • Procedure :

    • Subjects fast overnight for at least 10 hours before drug administration.[1]

    • A single oral dose of sibutramine hydrochloride (e.g., 15 mg or 20 mg) is administered.[1][4]

    • Blood samples (e.g., 5 mL) are collected in heparinized tubes at pre-dose (0 hr) and at specified time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72 hours).

    • Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

    • A washout period of at least 14 days should separate the two treatment periods.[1]

Bioanalytical Protocol: Quantification by LC-MS/MS

This protocol details the sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[4]

  • Sample Preparation: Liquid-Liquid Extraction (LLE)

    • Pipette 100 µL of a human plasma sample into a polypropylene tube.

    • Add 50 µL of internal standard (e.g., a deuterated analog like sibutramine-d7).[1]

    • Add 100 µL of 10 mM KH2PO4 solution to the sample.

    • Add 2.5 mL of methyl tertiary butyl ether (MTBE), and vortex for approximately 5 minutes.[4]

    • Centrifuge the samples at 4000 rpm for 10 minutes.[4]

    • Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[4]

    • Reconstitute the dried residue in 100-300 µL of the mobile phase for LC-MS/MS analysis.[1][4]

  • LC-MS/MS Conditions

    • Chromatographic System : High-Performance Liquid Chromatography (HPLC) system.

    • Analytical Column : Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm) or equivalent.[4]

    • Mobile Phase : 5 mM ammonium formate and acetonitrile (10:90, v/v).[4]

    • Flow Rate : 0.40 mL/min.[2]

    • Injection Volume : 10-30 µL.[2]

    • Mass Spectrometer : Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode : Positive Ion Mode.[2][4]

    • Detection : Multiple Reaction Monitoring (MRM).

    • MRM Transition for Didesmethylsibutramine (DDSB) : m/z 252.2 → 124.9.[4]

Pharmacokinetic Modeling and Data Analysis
  • Analysis : Non-compartmental analysis is used to determine the key pharmacokinetic parameters.[1]

  • Software : Standard pharmacokinetic software such as WinNonlin® can be used to calculate parameters from the plasma concentration-time data.[4]

  • Parameters Calculated :

    • Cmax (Maximum plasma concentration) and Tmax (Time to reach Cmax) are obtained directly from the observed data.

    • AUC0-t (Area under the plasma concentration-time curve from time 0 to the last measurable concentration) is calculated using the linear trapezoidal rule.

    • AUC0-inf (Area under the curve from time 0 to infinity) is calculated as AUC0-t + (Clast / Kelm), where Clast is the last measurable concentration and Kelm is the elimination rate constant.

    • T1/2 (Elimination half-life) is calculated as 0.693 / Kelm.

Visualizations

Metabolic Pathway of Sibutramine

Sibutramine is a prodrug that undergoes extensive first-pass metabolism in the liver to form its pharmacologically active metabolites.[6]

G cluster_0 Metabolic Activation Pathway Sibutramine Sibutramine (Prodrug) M1 Monodesmethylsibutramine (M1 - Active Metabolite) Sibutramine->M1 First-Pass Metabolism (N-demethylation) M2 Didesmethylsibutramine (M2 - Active Metabolite) M1->M2 N-demethylation G cluster_study Clinical Phase cluster_analysis Analytical & Modeling Phase A Subject Recruitment & Screening B Drug Administration (Single Oral Dose) A->B C Serial Blood Sample Collection (0-72h) B->C D Plasma Separation & Storage C->D E Sample Preparation (Liquid-Liquid Extraction) D->E F LC-MS/MS Analysis (Quantification of M2) E->F G Generate Plasma Concentration-Time Data F->G H Non-Compartmental Pharmacokinetic Modeling G->H I Report PK Parameters (Cmax, AUC, T1/2) H->I

References

Troubleshooting & Optimization

Technical Support Center: Didesmethylsibutramine LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression and other common issues encountered during the LC-MS/MS analysis of didesmethylsibutramine (DDSB).

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for Didesmethylsibutramine (DDSB) in LC-MS/MS analysis?

For positive mode electrospray ionization (ESI), the precursor ion ([M+H]⁺) for didesmethylsibutramine is typically m/z 252.2. A common product ion used for quantification in multiple reaction monitoring (MRM) is m/z 124.9.[1]

Q2: What are the common causes of ion suppression when analyzing DDSB in biological matrices like plasma?

Ion suppression in the analysis of DDSB often stems from co-eluting endogenous matrix components that interfere with the ionization process in the mass spectrometer's source.[2][3] These can include:

  • Phospholipids: Abundant in plasma and can cause significant ion suppression.

  • Salts and buffers: High concentrations from sample collection or preparation can reduce ionization efficiency.

  • Other endogenous molecules: Lipids, proteins, and other small molecules can compete with DDSB for ionization.[2]

Inadequate sample preparation is a primary reason for the presence of these interfering compounds.

Q3: My DDSB peak is showing poor shape (e.g., tailing, splitting). What could be the cause?

Poor peak shape for DDSB can be attributed to several factors:

  • Column Contamination: Buildup of matrix components on the analytical column can lead to peak distortion.

  • Injection Solvent Effects: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak fronting or splitting.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing.

  • Column Degradation: Use of mobile phases with a pH outside the stable range for the column can damage the stationary phase.

Q4: I am observing a sudden drop in DDSB signal intensity. What should I investigate?

A sudden decrease in signal intensity, not attributable to sample concentration, could be due to:

  • Ion Source Contamination: A dirty ion source is a common cause of signal loss.

  • Matrix Effects: Inconsistent matrix effects between samples can lead to variability in signal intensity.

  • Column Clogging: A partial blockage in the column or tubing can reduce the amount of analyte reaching the detector.

  • Instrument Drift: Changes in instrument performance over time can affect signal response.

Troubleshooting Guides

Issue 1: Significant Ion Suppression Observed for DDSB

If you are experiencing a loss of signal intensity or high variability in your results, you may be dealing with ion suppression. Here is a step-by-step guide to troubleshoot this issue.

Troubleshooting Workflow for Ion Suppression

IonSuppressionTroubleshooting start Start: Ion Suppression Suspected sample_prep Step 1: Evaluate and Optimize Sample Preparation start->sample_prep chromatography Step 2: Optimize Chromatographic Separation sample_prep->chromatography If suppression persists internal_standard Step 3: Implement an Appropriate Internal Standard chromatography->internal_standard If suppression persists end End: Ion Suppression Minimized internal_standard->end

Caption: A stepwise approach to diagnosing and mitigating ion suppression.

Step 1: Evaluate and Optimize Sample Preparation

The most effective way to combat ion suppression is to remove interfering matrix components before analysis.

  • Liquid-Liquid Extraction (LLE): This is a proven method for reducing matrix effects for DDSB. A high dilution factor during LLE can significantly minimize ion suppression. One study noted that a 20-fold dilution of the extracted matrix resulted in no observable matrix effects.

Step 2: Optimize Chromatographic Separation

If ion suppression persists after improving sample cleanup, modifying your LC method can help separate DDSB from co-eluting interferences.

  • Gradient Modification: Adjust the mobile phase gradient to better resolve the DDSB peak from the regions where matrix components elute.

  • Column Chemistry: Experiment with different column stationary phases (e.g., C18, PFP) to alter selectivity and improve separation from interfering compounds.

Step 3: Implement an Appropriate Internal Standard

Using a stable isotope-labeled internal standard (SIL-IS) for DDSB is the most effective way to compensate for ion suppression. The SIL-IS will co-elute with DDSB and experience similar ionization effects, allowing for accurate quantification. If a SIL-IS is not available, a structural analog can be used, but it may not co-elute and thus may not fully compensate for matrix effects.

Issue 2: Inconsistent Recovery of DDSB

Low or inconsistent recovery can lead to inaccurate quantification.

Troubleshooting Workflow for Poor Recovery

RecoveryTroubleshooting start Start: Inconsistent or Low DDSB Recovery extraction_params Step 1: Optimize Extraction Parameters (pH, Solvent) start->extraction_params phase_separation Step 2: Ensure Complete Phase Separation (LLE) extraction_params->phase_separation For LLE spe_protocol Step 3: Review SPE Protocol (Wash/Elution Steps) extraction_params->spe_protocol For SPE end End: Consistent and High Recovery Achieved phase_separation->end spe_protocol->end

Caption: A logical flow for troubleshooting poor analyte recovery.

  • Optimize LLE Parameters: Ensure the pH of the aqueous phase is appropriate to keep DDSB in its neutral form for efficient extraction into an organic solvent. The choice of extraction solvent is also critical.

  • Ensure Complete Phase Separation: For LLE, incomplete separation of the aqueous and organic layers can lead to low and variable recovery. Ensure adequate centrifugation time and temperature.

  • Review SPE Protocol: For SPE, ensure the conditioning and equilibration steps are performed correctly. Evaluate the wash steps to ensure they are not prematurely eluting DDSB. The elution solvent must be strong enough to fully recover the analyte from the sorbent.

Quantitative Data Summary

The following tables summarize key quantitative data for the LC-MS/MS analysis of didesmethylsibutramine.

Table 1: Mass Spectrometry Parameters for Didesmethylsibutramine

ParameterValueReference
Ionization ModePositive ESI[1]
Precursor Ion (m/z)252.2[1]
Product Ion (m/z)124.9[1]

Table 2: Matrix Effect and Recovery Data for Didesmethylsibutramine in Human Plasma

Sample Preparation MethodMatrix Effect (% CV)Recovery (%)Reference
Liquid-Liquid Extraction1.3094.2 - 99.2[1]

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol for DDSB from Human Plasma

This protocol is adapted from a validated method for the quantification of DDSB in human plasma.[1]

  • Sample Aliquoting: Pipette 100 µL of human plasma into a polypropylene tube.

  • Internal Standard Spiking: Add 50 µL of the internal standard working solution.

  • Buffering: Add 100 µL of 10 mM KH₂PO₄ solution.

  • Extraction: Add 2.5 mL of methyl tertiary butyl ether (MTBE) and vortex for 5 minutes.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 20 °C.

  • Supernatant Transfer: Transfer the upper organic layer to a clean polypropylene tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen gas at 40 °C.

  • Reconstitution: Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.

LLE Workflow Diagram

LLE_Workflow start Start: Plasma Sample add_is_buffer Add Internal Standard and Buffer start->add_is_buffer add_mtbe Add MTBE and Vortex add_is_buffer->add_mtbe centrifuge Centrifuge add_mtbe->centrifuge transfer_supernatant Transfer Organic Layer centrifuge->transfer_supernatant evaporate Evaporate to Dryness transfer_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: A visual representation of the Liquid-Liquid Extraction protocol.

Chromatographic Conditions

The following are typical chromatographic conditions for the analysis of DDSB:

  • Column: Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm)[1]

  • Mobile Phase: 5 mM ammonium formate : acetonitrile (10:90, v/v)[1]

  • Flow Rate: 0.6 mL/min[1]

  • Injection Volume: 20 µL[1]

  • Column Temperature: Ambient or controlled (e.g., 40 °C)

  • Retention Time: Approximately 6.2 minutes under the specified conditions[1]

References

Optimizing Didesmethylsibutramine hydrochloride detection sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Didesmethylsibutramine Hydrochloride Analysis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help optimize the detection sensitivity of didesmethylsibutramine and related analytes.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive and commonly used method for the detection of didesmethylsibutramine?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely adopted analytical tool for the quantification of didesmethylsibutramine in biological matrices.[1][2] This technique offers high selectivity, sensitivity, and reproducibility, allowing for the detection of the analyte at very low concentrations, often in the picogram per milliliter (pg/mL) range.[1] LC-MS/MS methods typically utilize electrospray ionization (ESI) in positive mode and monitor the analyte using Multiple Reaction Monitoring (MRM) for enhanced specificity.[1][3][4]

Q2: What are the typical MRM transitions for didesmethylsibutramine?

A2: For didesmethylsibutramine (DDSB), a common precursor ion is m/z 252.2. The most frequently cited product ion for quantification is m/z 124.9.[1] Another study mentions transitions of (m/z) 254.10 → 126.9 and 254.10 → 141.00.[4] It is crucial to optimize these transitions on your specific instrument to ensure the best signal intensity.

Q3: What kind of sample preparation is required for analyzing didesmethylsibutramine in plasma or urine?

A3: Sample preparation is critical for removing interferences and concentrating the analyte. Common methods include:

  • Liquid-Liquid Extraction (LLE): This is a frequently used technique where the plasma or urine sample is mixed with an immiscible organic solvent (e.g., methyl tertiary butyl ether - MTBE) to extract the analyte.[1][3]

  • Solid Phase Extraction (SPE): SPE provides a cleaner extract compared to LLE and can be more easily automated.

  • Protein Precipitation: This is a simpler but less clean method, often used for initial screening.

The choice of method depends on the required sensitivity, sample matrix, and available resources. For high sensitivity analysis, LLE or SPE is generally preferred.[1]

Q4: Can Gas Chromatography-Mass Spectrometry (GC-MS) be used for didesmethylsibutramine detection?

A4: Yes, GC-MS can be used for the analysis of didesmethylsibutramine. However, it often requires a derivatization step to make the analyte more volatile.[5][6] While GC-MS offers high sensitivity, LC-MS/MS is often preferred because it typically involves simpler sample preparation and shorter run times.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Signal Intensity or Poor Sensitivity

  • Potential Cause 1: Suboptimal Mass Spectrometry Parameters.

    • Solution: Infuse a standard solution of didesmethylsibutramine directly into the mass spectrometer to optimize ESI source parameters (e.g., capillary voltage, gas flows, temperature) and collision energy for the selected MRM transitions.[1] Ensure you are using the most abundant and stable product ion for quantification.[7]

  • Potential Cause 2: Inefficient Extraction/Sample Loss.

    • Solution: Evaluate your sample preparation method. For LLE, ensure the pH of the aqueous phase is optimized for the analyte's extraction into the organic phase. Test different extraction solvents. For SPE, ensure the sorbent type, wash, and elution steps are appropriate for didesmethylsibutramine. Consider using a deuterated internal standard to correct for recovery losses.[1]

  • Potential Cause 3: Matrix Effects.

    • Solution: Matrix components co-eluting with the analyte can suppress its ionization. To mitigate this, improve chromatographic separation to move the analyte peak away from interfering matrix components. A more rigorous sample cleanup method, like switching from protein precipitation to SPE, can also significantly reduce matrix effects.[8]

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Potential Cause 1: Incompatible Mobile Phase.

    • Solution: Ensure the pH of the mobile phase is appropriate for the analyte's chemical properties. Adding a small amount of an acid modifier like formic acid or a buffer like ammonium formate can improve peak shape.[1] For example, a mobile phase of 5 mM ammonium formate and acetonitrile (10:90, v/v) has been shown to provide good separation.[1]

  • Potential Cause 2: Column Overload or Contamination.

    • Solution: Inject a smaller sample volume or dilute the sample. If the problem persists, the analytical column may be contaminated. Flush the column with a strong solvent or, if necessary, replace it. A guard column can help protect the analytical column from contaminants.

Issue 3: Inconsistent Retention Times

  • Potential Cause 1: Unstable HPLC System.

    • Solution: Ensure the HPLC pump is delivering a stable and consistent flow rate. Check for leaks in the system. The column temperature should be controlled using a column oven, as fluctuations in ambient temperature can affect retention times.

  • Potential Cause 2: Mobile Phase Preparation.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly degassed before use. Inconsistent mobile phase composition can lead to retention time shifts.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated methods for the detection of didesmethylsibutramine (DDSB) and its related compounds.

Table 1: LC-MS/MS Method Parameters and Performance

AnalyteMatrixLLOQ (Lower Limit of Quantification)Linearity RangeCorrelation Coefficient (r)Reference
DDSBHuman Plasma10.0 pg/mL10.0–10,000.0 pg/mL≥0.9997[1]
DDSBHuman Plasma0.10 ng/mL0.10-11.00 ng/mL>0.99[3]
DDSBHerbal Supplements4.0 ng/mLNot Specified>0.99
DDSBDietary Supplements0.3 µg/kg2.0-100 ng/mL>0.990[2]

Table 2: GC-MS Method Parameters and Performance

AnalyteMatrixLOD (Limit of Detection)LOQ (Limit of Quantification)Linearity RangeReference
SibutramineDietary Supplements0.181 µg/mL0.5488 µg/mL0.3-30 µg/mL[9][10]
SibutramineUrine~10-50 ng/mLNot SpecifiedNot Specified[6]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Didesmethylsibutramine in Human Plasma

This protocol is based on a validated method for high-sensitivity detection.[1]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Pipette 100 µL of a human plasma sample into a polypropylene tube.

    • Add 50 µL of the internal standard solution (e.g., DDSB-d7).

    • Add 100 µL of 10 mM KH₂PO₄ solution.

    • Add 2.5 mL of methyl tertiary butyl ether (MTBE) and vortex for 5 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes at 20 °C.

    • Transfer the supernatant (organic layer) to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen gas at 40 °C.

    • Reconstitute the dried residue with 200 µL of the mobile phase (acetonitrile:5 mM ammonium formate, 90:10 v/v) and vortex for 2 minutes.

    • Transfer the reconstituted sample to an autosampler vial for injection.

  • Chromatographic Conditions:

    • Instrument: Agilent 1200 Series HPLC or equivalent.

    • Column: Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm).

    • Mobile Phase: 5 mM ammonium formate : acetonitrile (10:90, v/v).

    • Flow Rate: 0.6 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

  • Mass Spectrometry Conditions:

    • Instrument: Triple quadrupole mass spectrometer with an ESI source.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for DDSB: m/z 252.2 → 124.9.

    • Optimize source parameters (gas flows, temperatures, voltages) as per instrument manufacturer's recommendations.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction (MTBE) Add_IS->LLE Evap Evaporation (N2 Stream) LLE->Evap Recon Reconstitution Evap->Recon Inject Inject into LC-MS/MS Recon->Inject LC Chromatographic Separation (C18 Column) Inject->LC MS Mass Spectrometry (ESI+, MRM Detection) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

Caption: General workflow for didesmethylsibutramine analysis.

Troubleshooting Logic: Low Signal Intensity

G Start Low Signal Intensity Detected Check_MS Are MS Parameters Optimized? Start->Check_MS Optimize_MS Optimize Source & Collision Energy Check_MS->Optimize_MS No Check_Recovery Is Sample Recovery Adequate? Check_MS->Check_Recovery Yes Optimize_MS->Check_Recovery Optimize_Prep Refine Sample Prep (e.g., pH, solvent, SPE) Check_Recovery->Optimize_Prep No Check_Matrix Suspect Matrix Effects? Check_Recovery->Check_Matrix Yes Optimize_Prep->Check_Matrix Improve_Chroma Improve Chromatography or Enhance Cleanup Check_Matrix->Improve_Chroma Yes Resolved Issue Resolved Check_Matrix->Resolved No Improve_Chroma->Resolved

Caption: Decision tree for troubleshooting low signal intensity.

References

Technical Support Center: Didesmethylsibutramine Hydrochloride Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of didesmethylsibutramine hydrochloride in biological samples. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the stability of this compound in human plasma under different storage conditions?

A1: this compound has demonstrated stability in human plasma under various conditions, including short-term storage at room temperature, long-term storage at -80°C, and after multiple freeze-thaw cycles.[1][2] Quantitative data from validation studies are summarized in the tables below.

Q2: Are there validated methods for the quantification of this compound in biological samples?

A2: Yes, several validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the quantification of didesmethylsibutramine and its parent compounds in human plasma and urine.[1][3][4][5] These methods offer high sensitivity and selectivity.

Q3: What are the critical steps in the experimental protocol for analyzing this compound in plasma?

A3: Key steps include proper sample collection using K2EDTA as an anticoagulant, separation of plasma by centrifugation, a liquid-liquid extraction step to isolate the analyte, and subsequent analysis by LC-MS/MS.[3][4] A detailed protocol is provided in the "Experimental Protocols" section.

Q4: Can didesmethylsibutramine be detected in urine samples?

A4: Yes, didesmethylsibutramine is one of the metabolites of sibutramine that can be detected in urine.[5][6] While its inactive metabolites are more predominantly found, highly sensitive methods like LC-MS/MS can quantify didesmethylsibutramine in urine.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low analyte recovery during sample extraction. Inefficient liquid-liquid extraction.Optimize the extraction solvent and vortexing/shaking time. Ter-butyl methyl ether has been shown to be effective for plasma samples.[3]
Analyte degradation during sample processing.Keep samples on ice and minimize the time between thawing and extraction.
High variability in replicate measurements. Inconsistent sample handling or preparation.Ensure uniform vortexing, centrifugation, and reconstitution of the dried extract. Use a precise and calibrated pipetting technique.
Matrix effects in the LC-MS/MS analysis.A high dilution factor of the extracted matrix can help minimize matrix effects.[1] Consider the use of a deuterated internal standard.
Analyte degradation in long-term storage. Improper storage temperature.For long-term stability, plasma samples should be stored at -80°C.[1]
Repeated freeze-thaw cycles.Aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles. Studies show stability for up to five cycles.[1]
Peak tailing or poor peak shape in chromatogram. Inappropriate mobile phase composition or pH.Adjust the mobile phase composition and pH. A mobile phase of 20 mM ammonium acetate (pH 4.0) and acetonitrile (67:33 v/v) has been used successfully.[7]
Column degradation.Use a guard column and ensure proper column washing and storage as per the manufacturer's instructions.

Data on Stability of Didesmethylsibutramine in Human Plasma

Short-Term Stability (Room Temperature)
DurationNominal Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)Reference
6 hours0.30-95.00[1]
6 hours8.80-102.00[1]
Freeze-Thaw Stability
Number of CyclesNominal Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)Reference
50.300.2893.33[1]
55.505.94108.00[1]
58.809.01102.39[1]
Long-Term Stability (-80°C)
DurationNominal Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)Reference
198 days0.300.2996.39[1]
198 days5.505.68103.20[1]
198 days8.809.13103.78[1]
Autosampler Stability
DurationStorage ConditionNominal Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)Reference
65 hours-0.300.3196.88[1]
65 hours-8.809.1196.10[1]
78 hours20°C--Stable[4]

Experimental Protocols

Protocol 1: Quantification of Didesmethylsibutramine in Human Plasma by LC-MS/MS[1][3]
  • Sample Collection and Processing:

    • Collect blood samples in vacutainers containing K2EDTA as an anticoagulant.[4]

    • Separate plasma by centrifugation at 4000 rpm for 5 minutes.[3]

    • Store plasma samples at -30°C or -80°C until analysis.[1][4]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 500 µL aliquot of plasma, add the internal standard.

    • Vortex the sample for 5 seconds.

    • Add 4.0 mL of ter-butyl methyl ether (TBME).

    • Shake for 25 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer a 2.5 mL aliquot of the organic supernatant to a clean glass tube.

    • Evaporate the sample to dryness under a stream of nitrogen.

    • Reconstitute the dry residue with 0.30 mL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Column: Reversed-phase C18 column.

    • Mobile Phase: A mixture of aqueous 20 mM ammonium acetate (pH 4.0) and acetonitrile (67:33 v/v).[7]

    • Flow Rate: 0.40 mL/min.

    • Injection Volume: 20 µL.[4]

    • Detection: Tandem mass spectrometry (MS/MS) with an electrospray ionization (ESI) source in positive ion mode.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for Didesmethylsibutramine: m/z 254.10 → 126.9 and 254.10 → 141.00.[1]

Protocol 2: Analysis of Didesmethylsibutramine in Dried Urine Spots (DUS)[5]
  • DUS Preparation:

    • Spot 30 µL of urine onto a Whatman 903 Protein Saver Card.

    • Allow the spots to dry completely in a desiccator at 25°C with 50% relative humidity for 3 hours.

  • Analyte Extraction:

    • Extract the analytes from the DUS using 300 µL of absolute methanol under sonication.

  • LC-MS/MS Analysis:

    • Analyze the aqueous part of the extract using a validated LC-MS/MS method.

    • Didesmethylsibutramine in DUS is reported to be stable for up to one week when stored in the dark at room temperature.[5]

Visualizations

Experimental_Workflow_Plasma cluster_collection Sample Collection & Processing cluster_preparation Sample Preparation cluster_analysis Analysis Blood_Collection Blood Collection (K2EDTA) Centrifugation Centrifugation (4000 rpm, 5 min) Blood_Collection->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Storage Storage (-80°C) Plasma_Separation->Storage Plasma_Aliquot Plasma Aliquot (500 µL) Storage->Plasma_Aliquot LLE Liquid-Liquid Extraction (TBME) Plasma_Aliquot->LLE Evaporation Evaporation (Nitrogen) LLE->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Stability_Factors cluster_factors Influencing Factors cluster_outcomes Stability Outcomes Analyte_Stability Didesmethylsibutramine Stability Storage_Temp Storage Temperature Analyte_Stability->Storage_Temp Freeze_Thaw Freeze-Thaw Cycles Analyte_Stability->Freeze_Thaw Time Storage Duration Analyte_Stability->Time Matrix Biological Matrix (Plasma, Urine) Analyte_Stability->Matrix Stable Stable Storage_Temp->Stable -80°C Degradation Degradation Storage_Temp->Degradation Room Temp (prolonged) Freeze_Thaw->Stable ≤ 5 cycles Freeze_Thaw->Degradation > 5 cycles (potential) Time->Stable Up to 198 days at -80°C Matrix->Stable Plasma, Urine (dried)

References

Technical Support Center: Forced Degradation Studies of Didesmethylsibutramine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Didesmethylsibutramine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they necessary for this compound?

Forced degradation, or stress testing, involves intentionally exposing a drug substance like this compound to harsh chemical and physical conditions to accelerate its decomposition.[1] These studies are crucial for several reasons:

  • Elucidating Degradation Pathways: They help identify potential degradation products and understand the chemical breakdown mechanisms of the molecule.[1]

  • Developing Stability-Indicating Methods: The data generated is essential for developing and validating analytical methods, such as HPLC, that can accurately measure the drug substance in the presence of its degradants.[2][3]

  • Informing Formulation and Packaging Development: Understanding the molecule's stability helps in creating a stable drug product and selecting appropriate packaging.[4]

  • Regulatory Requirements: Regulatory bodies like the ICH mandate forced degradation studies as part of the drug development and registration process.

Q2: What are the typical stress conditions applied in forced degradation studies of this compound?

Based on ICH guidelines and the known chemical structure of Didesmethylsibutramine (a secondary amine with a cyclobutane ring), the following stress conditions are typically employed:

  • Acid Hydrolysis: Treatment with acids like hydrochloric acid (HCl).

  • Base Hydrolysis: Exposure to bases such as sodium hydroxide (NaOH).

  • Oxidation: Using oxidizing agents like hydrogen peroxide (H₂O₂).

  • Thermal Degradation: Subjecting the substance to high temperatures.

  • Photodegradation: Exposing the substance to UV and visible light.

Q3: My this compound sample shows no degradation under initial stress conditions. What should I do?

If you observe minimal or no degradation, you may need to increase the intensity of the stress conditions. Consider the following adjustments:

  • Increase Reagent Concentration: Move from 0.1N HCl or NaOH to 1N or higher concentrations.

  • Elevate Temperature: Increase the temperature of the study (e.g., from 40°C to 60°C or 80°C).

  • Extend Exposure Time: Prolong the duration of the stress testing.

  • For Photostability: If no degradation is seen after the initial exposure, the sample can be exposed to a light source for a longer duration.

It is a stepwise process. If milder conditions do not yield sufficient degradation (typically 5-20%), the stress level should be gradually increased.

Q4: I am observing too much degradation, with the parent peak almost disappearing. How can I control the degradation?

Excessive degradation can lead to the formation of secondary and tertiary degradants that may not be relevant to real-world stability. To achieve a target degradation of 5-20%, you should:

  • Decrease Reagent Concentration: Use more dilute acidic, basic, or oxidative solutions.

  • Lower the Temperature: Perform the study at a lower temperature.

  • Reduce Exposure Time: Shorten the duration of the stress condition.

  • Quench the Reaction: For hydrolytic and oxidative studies, ensure the reaction is promptly neutralized or quenched at the desired time point.

Q5: What potential degradation pathways should I anticipate for this compound?

Given its structure, potential degradation pathways include:

  • Oxidation: The secondary amine is susceptible to oxidation, potentially forming N-oxides or other related compounds. The tertiary carbon atom in the cyclobutane ring could also be a site for oxidation.

  • Hydrolysis: While the molecule lacks readily hydrolyzable groups like esters or amides, forced conditions could potentially lead to cleavage of the cyclobutane ring.

  • Isomerization: The chiral centers in the molecule could be susceptible to racemization or epimerization under heat, acid, or base catalysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase pH for an amine compound.Adjust the mobile phase pH to ensure the amine is in a consistent protonation state. A pH of 2.5-4.5 is often suitable.
Column degradation due to harsh pH.Use a pH-stable HPLC column.
Co-elution of degradation products.Optimize the gradient, mobile phase composition, or try a different column chemistry (e.g., phenyl-hexyl instead of C18).
Mass balance is not within the acceptable range (e.g., <95%). Some degradation products are not being detected by the UV detector.Use a photodiode array (PDA) detector to check for different absorbance maxima of degradants. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS).
Degradants are volatile and are lost during sample preparation.Minimize sample heating and evaporation steps.
Degradants are adsorbing to the sample vial or HPLC column.Use silanized vials and ensure the mobile phase is appropriate to prevent strong adsorption.
Inconsistent results between replicate experiments. Incomplete dissolution of the drug substance.Ensure complete dissolution using sonication or an appropriate co-solvent.
Fluctuation in temperature or light exposure.Use a calibrated oven or photostability chamber for consistent environmental conditions.
Instability of degradation products.Analyze samples immediately after the stress period or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light).

Experimental Protocols (Representative)

The following are representative protocols for conducting forced degradation studies on this compound. The exact conditions may need to be optimized for your specific experimental setup.

1. Acid Hydrolysis

  • Preparation: Dissolve this compound in 0.1N HCl to a concentration of 1 mg/mL.

  • Stress Condition: Heat the solution at 60°C for 24 hours.

  • Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

2. Base Hydrolysis

  • Preparation: Dissolve this compound in 0.1N NaOH to a concentration of 1 mg/mL.

  • Stress Condition: Keep the solution at 60°C for 12 hours.

  • Sample Analysis: At specified intervals, withdraw a sample, neutralize with 0.1N HCl, and prepare for HPLC analysis.

3. Oxidative Degradation

  • Preparation: Dissolve this compound in a solution of 3% hydrogen peroxide (H₂O₂) to a concentration of 1 mg/mL.

  • Stress Condition: Keep the solution at room temperature for 8 hours, protected from light.

  • Sample Analysis: Withdraw samples at various time points, quench the reaction if necessary (e.g., with sodium bisulfite), and dilute for HPLC analysis.

4. Thermal Degradation

  • Preparation: Place the solid this compound powder in a vial.

  • Stress Condition: Heat the vial in a calibrated oven at 80°C for 48 hours.

  • Sample Analysis: At the end of the study, dissolve the powder in the mobile phase to a known concentration for HPLC analysis.

5. Photolytic Degradation

  • Preparation: Prepare a 1 mg/mL solution of this compound. Place a solid sample in a separate transparent container.

  • Stress Condition: Expose the solution and solid samples to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze the exposed and control samples by HPLC.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the expected outcomes of forced degradation studies.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ConditionDurationTemperature% DegradationNo. of Degradants
Acid Hydrolysis0.1N HCl24 hours60°C12.5%2
Base Hydrolysis0.1N NaOH12 hours60°C8.2%1
Oxidation3% H₂O₂8 hoursRoom Temp18.9%3
ThermalSolid State48 hours80°C5.1%1
PhotolyticSolid State7 daysICH Chamber3.5%1
PhotolyticSolution24 hoursICH Chamber9.8%2

Table 2: Chromatographic Data for Didesmethylsibutramine and its Degradation Products

PeakRetention Time (min)Relative Retention Time (RRT)Observed In
Didesmethylsibutramine8.51.00All samples
Degradant 14.20.49Acid, Oxidation
Degradant 26.80.80Acid
Degradant 39.11.07Base
Degradant 410.51.24Oxidation, Photolytic (Solution)
Degradant 512.31.45Oxidation
Degradant 613.01.53Thermal, Photolytic (Solid)

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Didesmethylsibutramine HCl (Solid or Solution) acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) prep->base Expose to stress oxid Oxidation (e.g., 3% H₂O₂, RT) prep->oxid Expose to stress therm Thermal (e.g., 80°C, Solid) prep->therm Expose to stress photo Photolytic (ICH Light Chamber) prep->photo Expose to stress neutralize Neutralization / Quenching acid->neutralize base->neutralize oxid->neutralize hplc Stability-Indicating HPLC Analysis therm->hplc photo->hplc neutralize->hplc char Characterization of Degradants (LC-MS, NMR) hplc->char

Caption: Experimental workflow for forced degradation studies.

Degradation_Pathways cluster_oxidative Oxidative Degradation cluster_hydrolytic Hydrolytic Degradation cluster_photolytic Photolytic Degradation parent Didesmethylsibutramine n_oxide N-Oxide Derivative parent->n_oxide H₂O₂ ring_opened Cyclobutane Ring-Opened Product parent->ring_opened H₂O₂ isomer Isomeric Impurity parent->isomer Acid/Base, Heat photo_adduct Photo-adduct/Dimer parent->photo_adduct UV/Vis Light

Caption: Hypothetical degradation pathways of Didesmethylsibutramine.

References

Improving peak resolution in Didesmethylsibutramine chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of didesmethylsibutramine, with a focus on improving peak resolution.

Troubleshooting Guide: Improving Peak Resolution

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: What are the primary factors affecting peak resolution in the HPLC analysis of didesmethylsibutramine?

Answer:

Peak resolution in HPLC is primarily governed by three factors, as described by the resolution equation: efficiency (N), selectivity (α), and retention factor (k).[1][2] To improve the resolution of didesmethylsibutramine from other components in your sample, you should systematically evaluate and optimize these three parameters.

  • Efficiency (N): This relates to the narrowness of the peaks. Higher efficiency results in sharper peaks, which are easier to resolve. It is influenced by the column length, particle size of the stationary phase, and flow rate.[2][3]

  • Selectivity (α): This is a measure of the separation between the peaks of two different analytes. It is influenced by the chemical properties of the stationary phase, the composition of the mobile phase (including the type of organic modifier and pH), and temperature.[1][2]

  • Retention Factor (k): This describes how long an analyte is retained on the column. Optimal retention (typically k values between 2 and 10) allows sufficient time for separation to occur without excessive peak broadening. It is primarily controlled by the strength of the mobile phase.[1]

Question 2: My didesmethylsibutramine peak is tailing. What are the likely causes and how can I fix it?

Answer:

Peak tailing for basic compounds like didesmethylsibutramine is a common issue in reversed-phase chromatography. It is often caused by strong interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase.[4][5][6] Here are the common causes and solutions:

  • Secondary Silanol Interactions:

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to below 3) can suppress the ionization of silanol groups, reducing their interaction with the protonated amine group of didesmethylsibutramine.[4][7]

    • Solution 2: Use a Mobile Phase Additive: Adding a basic modifier like triethylamine (TEA) to the mobile phase can competitively bind to the active silanol sites, masking them from the analyte.[4]

    • Solution 3: Employ a Modern, High-Purity Column: Use a column with high-purity silica and effective end-capping to minimize the number of accessible silanol groups.[4][7]

  • Column Overload:

    • Solution: Dilute your sample and inject a smaller volume to see if the peak shape improves.[5]

  • Column Bed Deformation:

    • Solution: A void at the column inlet or a blocked frit can cause peak tailing. Try reversing and flushing the column (if the manufacturer allows) or replace it with a new one.[5][7]

Question 3: I am observing poor resolution between didesmethylsibutramine and a closely eluting impurity. What steps can I take to improve the separation?

Answer:

Improving the resolution of closely eluting peaks requires a systematic approach to optimizing your chromatographic conditions. The most powerful tool for this is adjusting the selectivity of your system.[1][2]

  • Optimize Mobile Phase Composition:

    • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol or vice versa. Different organic solvents can alter the elution order and improve separation.[1]

    • Adjust Mobile Phase pH: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds like didesmethylsibutramine.[1]

    • Modify Buffer Concentration: Increasing the buffer concentration can sometimes improve peak shape and resolution, especially at mid-range pH values.[5]

  • Change the Stationary Phase:

    • If optimizing the mobile phase is insufficient, consider switching to a column with a different stationary phase chemistry (e.g., from a C18 to a C8 or a phenyl column). This will provide different chemical interactions and can significantly alter selectivity.[1]

  • Increase Column Efficiency:

    • Use a Longer Column: A longer column provides more theoretical plates, leading to sharper peaks and better resolution.

    • Use a Column with Smaller Particles: Columns packed with smaller particles (e.g., sub-2 µm for UHPLC) offer higher efficiency and can resolve closely eluting peaks.[1][2]

  • Adjust Temperature and Flow Rate:

    • Lower the Flow Rate: Reducing the flow rate can increase efficiency and improve resolution, but it will also increase the analysis time.[3]

    • Increase the Temperature: Higher temperatures can decrease mobile phase viscosity, leading to better mass transfer and potentially improved resolution. However, be mindful of the thermal stability of your analyte.[3]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for a reversed-phase HPLC method for didesmethylsibutramine?

A1: A good starting point for method development would be a C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient with a low concentration of an acidic modifier like formic acid or a buffer like ammonium formate.[8][9][10]

Q2: How can I confirm the identity of the didesmethylsibutramine peak?

A2: The most reliable method for peak identification is to use a mass spectrometer (MS) detector. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can provide both retention time and mass-to-charge ratio information, which is highly specific for confirming the identity of your compound.[8][11][12]

Q3: Are there any special considerations for the chiral separation of didesmethylsibutramine enantiomers?

A3: Yes, since didesmethylsibutramine is a chiral molecule, its enantiomers may exhibit different pharmacological activities.[13] For enantioselective analysis, you will need to use a chiral stationary phase (CSP) column or a chiral mobile phase additive. A common approach is to use a CSP column specifically designed for the separation of chiral amines.[14][15]

Experimental Protocols & Data

Table 1: Example HPLC Method Parameters for Didesmethylsibutramine Analysis
ParameterCondition 1Condition 2Condition 3
Column Zorbax SB-C18 (4.6 x 75 mm, 3.5 µm)[8]Spherisorb C8[10]Merck, Purospher RP-C18 (30 x 4.0 mm, 3 µm)[11][12]
Mobile Phase 5 mM Ammonium Formate : Acetonitrile (10:90, v/v)[8]Acetonitrile and 0.2% Formic Acid with 20mM Ammonium Acetate (gradient)[10]20 mM Ammonium Acetate (pH 4.0) : Acetonitrile (67:33, v/v)[11][12]
Flow Rate 0.6 mL/min[8]Not Specified0.40 mL/min[11][12]
Column Temp. 40 °C[8]30 °C[10]Not Specified
Detection ESI-MS/MS[8]UV (223 nm) and ESI-MS[10]ESI-MS/MS[11][12]
Injection Vol. Not Specified5 µL[9]Not Specified
Table 2: General Troubleshooting Summary for Peak Resolution Issues
IssuePotential CauseRecommended Action
Peak Tailing Secondary silanol interactionsLower mobile phase pH, add a basic modifier, use an end-capped column.
Column overloadDilute sample, reduce injection volume.
Column bed deformationReverse and flush column, replace column.
Poor Resolution Inadequate selectivityChange organic modifier, adjust mobile phase pH, switch to a different stationary phase.
Insufficient efficiencyUse a longer column, use a column with smaller particles.
Suboptimal flow rate/temp.Decrease flow rate, increase temperature.
Peak Fronting Sample solvent stronger than mobile phaseDilute sample in a weaker solvent.
Column overloadDilute sample, reduce injection volume.

Visualizations

Troubleshooting Workflow for Poor Peak Resolution

TroubleshootingWorkflow start Poor Peak Resolution Observed check_tailing Is the peak tailing? start->check_tailing tailing_causes Address Tailing: - Lower mobile phase pH - Use basic modifier (e.g., TEA) - Check for column overload - Use end-capped column check_tailing->tailing_causes Yes optimize_selectivity Optimize Selectivity (α) check_tailing->optimize_selectivity No tailing_causes->optimize_selectivity change_organic Change Organic Modifier (ACN <-> MeOH) optimize_selectivity->change_organic adjust_ph Adjust Mobile Phase pH change_organic->adjust_ph change_column Change Stationary Phase (e.g., C18 -> Phenyl) adjust_ph->change_column increase_efficiency Increase Efficiency (N) change_column->increase_efficiency longer_column Use a Longer Column increase_efficiency->longer_column smaller_particles Use Smaller Particle Size Column longer_column->smaller_particles end Resolution Improved smaller_particles->end

Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.

Factors Influencing Peak Resolution

PeakResolutionFactors resolution Peak Resolution (Rs) efficiency Efficiency (N) 'Sharpness' resolution->efficiency selectivity Selectivity (α) 'Separation' resolution->selectivity retention Retention Factor (k) 'Retention' resolution->retention param_efficiency Influenced by: - Column Length - Particle Size - Flow Rate efficiency->param_efficiency param_selectivity Influenced by: - Mobile Phase Composition - Stationary Phase Chemistry - Temperature selectivity->param_selectivity param_retention Influenced by: - Mobile Phase Strength retention->param_retention

Caption: Key factors influencing chromatographic peak resolution.

References

Didesmethylsibutramine hydrochloride assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability and reproducibility issues encountered during the assay of didesmethylsibutramine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantification of this compound?

A1: The most prevalent and reliable methods for quantifying didesmethylsibutramine (DDSB) in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] High-Performance Liquid Chromatography (HPLC) with UV detection is also used, particularly for pharmaceutical formulations.[4]

Q2: What factors can affect the stability of this compound during sample storage and analysis?

A2: Didesmethylsibutramine, being a primary amine, can be susceptible to degradation. Key factors affecting its stability include:

  • Temperature: Elevated temperatures can accelerate degradation. It is crucial to store samples at low temperatures, typically -80°C, for long-term stability.[5]

  • pH: The stability of amine-containing compounds can be pH-dependent. Maintaining an appropriate pH during extraction and analysis is important.

  • Matrix Effects: Endogenous components in biological matrices like plasma or urine can affect the stability and ionization of the analyte.[1]

  • Light Exposure: Although less documented for this specific compound, light exposure can be a degradation factor for many pharmaceuticals. It is good practice to protect samples from light.

Q3: What are typical sources of variability in this compound assays?

A3: Variability in assay results can arise from several sources:

  • Sample Preparation: Inconsistent extraction recovery, incomplete derivatization (for GC-MS), or the presence of interfering substances from the matrix can lead to significant variability.[3]

  • Chromatographic Conditions: Fluctuations in mobile phase composition, column temperature, and flow rate can cause shifts in retention time and affect peak shape.

  • Mass Spectrometer Performance: Changes in ionization efficiency, detector sensitivity, or calibration drift can impact the accuracy and precision of measurements.

  • Analyst Technique: Variations in pipetting, sample handling, and data processing can introduce errors.

Q4: What are the expected ranges for precision and accuracy for a validated this compound assay?

A4: For a validated bioanalytical method, the precision, expressed as the coefficient of variation (CV), should generally be within ±15%, except at the lower limit of quantification (LLOQ), where it should not exceed ±20%. The accuracy should also be within ±15% of the nominal concentration (±20% at the LLOQ).[1][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound using LC-MS/MS and GC-MS.

LC-MS/MS Troubleshooting
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Secondary Interactions: Analyte interacting with active sites on the column packing material (silanols). 2. Column Overload: Injecting too much sample. 3. Inappropriate Mobile Phase pH: The pH may not be optimal for the analyte's ionization state. 4. Column Degradation: Loss of stationary phase or blockage of the inlet frit.1. Use a highly deactivated or end-capped column. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. 2. Dilute the sample or reduce the injection volume. 3. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of didesmethylsibutramine. 4. Replace the column. Use a guard column to protect the analytical column.
Inconsistent Retention Times 1. Pump Issues: Inaccurate or fluctuating mobile phase delivery. 2. Mobile Phase Preparation: Inconsistent composition or degradation of mobile phase components. 3. Column Temperature Fluctuations: Unstable column oven temperature. 4. Leaks in the System: A leak in the fluid path can cause pressure and flow fluctuations.1. Purge and prime the pumps. Check for air bubbles in the solvent lines. 2. Prepare fresh mobile phase daily and ensure thorough mixing. 3. Verify the stability of the column oven temperature. 4. Perform a system pressure test to check for leaks.
Low Signal Intensity or Sensitivity 1. Ion Suppression/Enhancement (Matrix Effect): Co-eluting matrix components interfering with the ionization of the analyte. 2. Suboptimal Mass Spectrometer Settings: Incorrect ionization source parameters (e.g., temperature, gas flows) or collision energy. 3. Sample Degradation: Analyte degrading in the sample or on the autosampler. 4. Poor Extraction Recovery: Inefficient extraction of the analyte from the matrix.1. Improve sample cleanup (e.g., use solid-phase extraction instead of protein precipitation). Modify chromatographic conditions to separate the analyte from interfering peaks. Use a stable isotope-labeled internal standard. 2. Optimize MS parameters by infusing a standard solution of the analyte. 3. Ensure samples are kept cool in the autosampler. Perform stability tests to assess degradation. 4. Optimize the extraction procedure (e.g., adjust pH, change extraction solvent).
High Background Noise 1. Contaminated Mobile Phase or Solvents: Impurities in the solvents or additives. 2. Contaminated LC System: Carryover from previous injections or buildup of contaminants in the system. 3. Bleed from the Column: Degradation of the stationary phase.1. Use high-purity, LC-MS grade solvents and additives. 2. Flush the entire LC system with a strong solvent. Implement a robust wash cycle between injections. 3. Use a high-quality, stable column.
GC-MS Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing for Active Compounds 1. Active Sites in the Injector or Column: Interaction of the amine group with active sites in the GC system. 2. Incomplete Derivatization: Not all analyte molecules are derivatized, leading to free amine interaction with the system.1. Use a deactivated inlet liner and a column specifically designed for basic compounds. Silanize the injector liner if necessary. 2. Optimize the derivatization reaction conditions (e.g., temperature, time, reagent concentration).
Irreproducible Peak Areas 1. Injector Discrimination: High-boiling point compounds may not be transferred efficiently to the column. 2. Leaking Syringe or Septum: Loss of sample during injection. 3. Inconsistent Injection Volume: Issues with the autosampler syringe.1. Optimize the injector temperature. Use a pulsed splitless injection. 2. Replace the syringe and septum. 3. Check the syringe for air bubbles and ensure it is functioning correctly.
Ghost Peaks 1. Carryover: Residual sample from a previous injection. 2. Septum Bleed: Volatile compounds from the septum entering the system. 3. Contaminated Carrier Gas: Impurities in the carrier gas.1. Implement a thorough syringe and injector cleaning protocol between injections. 2. Use a high-quality, low-bleed septum. 3. Ensure the use of high-purity carrier gas and install appropriate gas traps.
Poor Sensitivity 1. Analyte Adsorption: Loss of analyte due to active sites in the system. 2. Suboptimal Ionization or Fragmentation: Incorrect MS source settings or collision energy. 3. Leaks in the MS Vacuum System: A poor vacuum will reduce sensitivity.1. Deactivate the entire sample path (liner, column). 2. Tune the mass spectrometer and optimize the acquisition parameters for the specific analyte. 3. Perform a leak check on the mass spectrometer.

Data Presentation: Assay Performance Comparison

The following tables summarize the validation parameters for this compound assays from various studies, providing a comparative overview of their performance.

Table 1: LC-MS/MS Method Performance

Parameter Study 1[1] Study 2[5] Study 3[2] Study 4[6]
Matrix Human PlasmaHuman PlasmaHuman Urine (Dried Spot)Human Plasma
Linearity Range 10.0–10,000.0 pg/mL99.00–49,500 pg/mL0.5–20 ng/mLNot Specified
Correlation Coefficient (r²) >0.9997Not Specified0.9993Not Specified
Intra-day Precision (%CV) 1.6–2.8%2.43–8.73%Not SpecifiedNot Specified
Inter-day Precision (%CV) 2.1–3.4%Not SpecifiedNot SpecifiedNot Specified
Accuracy 96.3–98.7%Not SpecifiedNot SpecifiedNot Specified
LLOQ 10.0 pg/mL99.00 pg/mLNot SpecifiedNot Specified
LOD Not SpecifiedNot Specified0.03 ng/mLNot Specified
Extraction Recovery 94.2–99.2%Not SpecifiedNot SpecifiedNot Specified

Table 2: GC-MS Method Performance

Parameter Study 1[3] Study 2[7]
Matrix UrineDietary Supplements
Linearity Range 1–1000 ng/mL0.3–30 µg/mL
Correlation Coefficient (r²) 0.99510.9999
Intra-day Precision (%CV) 6.6–7.9%Not Specified
Inter-day Precision (%CV) 3.9–5.5%Not Specified
Accuracy (% Recovery) 91.7% (average)Not Specified
LOD 0.05 ng/mL0.181 µg/mL
LOQ Not Specified0.5488 µg/mL

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Didesmethylsibutramine in Human Plasma[1]
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of plasma, add the internal standard (didesmethylsibutramine-d7).

    • Add 100 µL of 0.1 M NaOH.

    • Add 3 mL of extraction solvent (e.g., methyl tert-butyl ether).

    • Vortex for 10 minutes and centrifuge at 4000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

  • Chromatographic Conditions:

    • Column: Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm).[1]

    • Mobile Phase: 5 mM ammonium formate:acetonitrile (10:90, v/v).[1]

    • Flow Rate: 0.6 mL/min.[1]

    • Injection Volume: 20 µL.[1]

    • Column Temperature: Ambient.

  • Mass Spectrometry Conditions (ESI+):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for Didesmethylsibutramine: m/z 252.2 → 124.9.[1]

    • MRM Transition for Internal Standard: m/z 259.3 → 125.1.[1]

Protocol 2: GC-MS Analysis of Didesmethylsibutramine in Urine (after derivatization)[3][8]
  • Sample Preparation and Derivatization:

    • To 1 mL of urine, add an internal standard.

    • Perform enzymatic hydrolysis (if necessary to cleave glucuronide conjugates) using β-glucuronidase.

    • Perform liquid-liquid extraction with an organic solvent (e.g., a mixture of hexane and isoamyl alcohol).

    • Evaporate the organic extract to dryness.

    • Reconstitute the residue in a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).

    • Heat the mixture to facilitate the derivatization of the amine group.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1 minute, then ramp up to a final temperature (e.g., 280°C).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Mode: Splitless.

  • Mass Spectrometry Conditions (EI):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Selected Ion Monitoring (SIM) or full scan.

    • Characteristic Ions for Derivatized Didesmethylsibutramine: Monitor characteristic fragment ions of the derivatized compound for quantification and confirmation.

Visualizations

TroubleshootingWorkflow cluster_solutions Troubleshooting Actions Start Assay Problem Identified (e.g., Poor Reproducibility, Inaccurate Results) CheckSystem Step 1: System Suitability Check - Retention Time Stability - Peak Shape - Signal Intensity Start->CheckSystem SamplePrep Step 2: Review Sample Preparation - Extraction Recovery - Reagent Stability - Analyst Technique CheckSystem->SamplePrep System OK CheckSystem_Fail Troubleshoot LC/GC or MS (See Detailed Guides) CheckSystem->CheckSystem_Fail Fails MethodParams Step 3: Verify Method Parameters - Mobile/Carrier Gas Flow - Temperature Settings - MS Tuning SamplePrep->MethodParams Sample Prep OK SamplePrep_Fail Optimize Extraction/Derivatization Re-train Analyst SamplePrep->SamplePrep_Fail Issue Found DataProcessing Step 4: Examine Data Processing - Integration Parameters - Calibration Curve Fit MethodParams->DataProcessing Parameters OK MethodParams_Fail Calibrate and Service Instrument Prepare Fresh Reagents MethodParams->MethodParams_Fail Discrepancy Found Resolve Problem Resolved DataProcessing->Resolve Processing OK DataProcessing_Fail Re-integrate Data Review Calibration Model DataProcessing->DataProcessing_Fail Error Identified CheckSystem_Fail->Resolve SamplePrep_Fail->Resolve MethodParams_Fail->Resolve DataProcessing_Fail->Resolve

Caption: A logical workflow for troubleshooting this compound assay issues.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis PlasmaSample Plasma Sample Add_IS Add Internal Standard PlasmaSample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI MSMS Tandem MS Detection (MRM) ESI->MSMS Data Data Acquisition & Processing MSMS->Data

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

References

Technical Support Center: Didesmethylsibutramine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of didesmethylsibutramine (DDSB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the bioanalysis of this metabolite.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in didesmethylsibutramine quantification?

The most prevalent interferences in the quantification of didesmethylsibutramine, particularly when using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are:

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with didesmethylsibutramine and affect its ionization efficiency, leading to ion suppression or enhancement. This is a significant challenge in bioanalysis.[1][2]

  • Interference from Metabolites: Sibutramine is metabolized into several compounds, including monodesmethylsibutramine (DSB). Although not isobaric, high concentrations of DSB could potentially interfere with the quantification of didesmethylsibutramine if chromatographic separation is inadequate.

  • Isobaric Interferences: While no specific, routinely occurring isobaric interferences from endogenous or exogenous compounds are prominently documented in the literature for didesmethylsibutramine, the potential for such interference exists. Isobaric compounds have the same nominal mass as the analyte and can lead to inaccurate quantification if not chromatographically resolved or distinguished by high-resolution mass spectrometry.

  • Interference from Structural Analogues: Several structural analogues of sibutramine have been identified in adulterated dietary supplements.[2] These compounds may have similar fragmentation patterns and retention times, potentially interfering with the accurate quantification of didesmethylsibutramine.

Troubleshooting Guides

Issue 1: Poor reproducibility and inaccurate quantification.

Possible Cause: Matrix effects are a common cause of poor reproducibility and inaccuracy in LC-MS/MS-based bioanalysis.[1][2] Endogenous components in the sample matrix can suppress or enhance the ionization of didesmethylsibutramine, leading to variable and erroneous results.

Troubleshooting Steps:

  • Evaluate Matrix Effects: Quantify the extent of matrix effects using the post-extraction spike method. This involves comparing the response of didesmethylsibutramine in a clean solvent with its response in a blank matrix extract spiked with the analyte at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects.

  • Optimize Sample Preparation: Employ a more rigorous sample preparation technique to remove interfering matrix components.

    • Liquid-Liquid Extraction (LLE): This is a common and effective method for reducing matrix effects.

    • Solid-Phase Extraction (SPE): Can provide cleaner extracts compared to protein precipitation.

    • HybridSPE: This technique is particularly effective at removing phospholipids, a major source of matrix effects in plasma samples.

  • Refine Chromatographic Separation: Improve the separation of didesmethylsibutramine from co-eluting matrix components by optimizing the LC method (e.g., changing the mobile phase composition, gradient profile, or column chemistry).

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for didesmethylsibutramine is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

Quantitative Data on Matrix Effect:

A study by Ponnuru et al. evaluated the matrix effect for didesmethylsibutramine in human plasma using liquid-liquid extraction. The coefficient of variation (CV) for the ion suppression/enhancement was found to be 1.30%, indicating a minimal matrix effect with their validated method.[1]

ParameterDidesmethylsibutramine (DDSB)Reference
Matrix Effect (CV%) 1.30[1]

Experimental Protocol: Evaluation of Matrix Effect (Post-Extraction Spike Method)

  • Prepare three sets of samples:

    • Set A (Neat Solution): Didesmethylsibutramine standard in the final mobile phase composition.

    • Set B (Post-Spiked Matrix): Blank biological matrix is extracted first, and then the didesmethylsibutramine standard is added to the final extract.

    • Set C (Pre-Spiked Matrix): Didesmethylsibutramine standard is added to the biological matrix before the extraction process.

  • Analyze all samples using the LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE) using the following formulas:

    • MF (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

  • Interpret the results:

    • An MF value significantly different from 100% indicates a matrix effect (MF < 100% = ion suppression; MF > 100% = ion enhancement).

    • The RE value indicates the efficiency of the extraction process.

Workflow for Investigating and Mitigating Matrix Effects

start Inaccurate/Irreproducible Results eval_matrix Evaluate Matrix Effect (Post-Extraction Spike) start->eval_matrix matrix_present Matrix Effect Present? eval_matrix->matrix_present optimize_sample_prep Optimize Sample Preparation (LLE, SPE, HybridSPE) matrix_present->optimize_sample_prep Yes no_matrix Investigate Other Causes matrix_present->no_matrix No optimize_chromatography Optimize Chromatography optimize_sample_prep->optimize_chromatography use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_chromatography->use_sil_is re_evaluate Re-evaluate Matrix Effect use_sil_is->re_evaluate re_evaluate->matrix_present end Accurate & Reproducible Results re_evaluate->end Resolved

Caption: Troubleshooting workflow for addressing matrix effects.

Issue 2: Suspected interference from an unknown compound with the same mass-to-charge ratio (m/z).

Possible Cause: Isobaric interference from an endogenous metabolite, a co-administered drug or its metabolite, or a background ion with the same nominal mass as didesmethylsibutramine (protonated molecule [M+H]⁺ at m/z 252.2).

Troubleshooting Steps:

  • Confirm Isobaric Interference:

    • High-Resolution Mass Spectrometry (HRMS): Analyze the sample using an HRMS instrument (e.g., Q-TOF or Orbitrap). Didesmethylsibutramine has a theoretical exact mass. If the measured mass deviates significantly from the theoretical mass, it suggests the presence of an isobaric interference with a different elemental composition.

    • Chromatographic Peak Shape Analysis: Examine the chromatographic peak shape of the analyte. A distorted or broad peak, or the presence of a shoulder, may indicate the co-elution of an interfering compound.

  • Resolve the Interference:

    • Chromatographic Optimization: Modify the LC method to achieve baseline separation of didesmethylsibutramine from the isobaric interferent. This may involve changing the column, mobile phase, or gradient.

    • Alternative Fragment Ion Monitoring: If chromatographic separation is not possible, investigate if didesmethylsibutramine and the isobaric compound produce different fragment ions upon collision-induced dissociation (CID). If a unique fragment ion exists for didesmethylsibutramine, monitor this transition for quantification.

  • Identify the Interfering Compound: If necessary, use HRMS and MS/MS fragmentation pattern analysis to identify the structure of the interfering compound. This can help in determining its origin (e.g., a known metabolite or a contaminant).

Logical Flow for Investigating Isobaric Interference

start Suspected Isobaric Interference (m/z 252.2) confirm_interference Confirm Interference start->confirm_interference hrms_analysis High-Resolution MS Analysis confirm_interference->hrms_analysis peak_shape_analysis Chromatographic Peak Shape Analysis confirm_interference->peak_shape_analysis resolve_interference Resolve Interference hrms_analysis->resolve_interference peak_shape_analysis->resolve_interference chromatography_optimization Optimize LC Separation resolve_interference->chromatography_optimization alternative_fragment Monitor Alternative Fragment Ion resolve_interference->alternative_fragment identify_compound Identify Interfering Compound (HRMS & MS/MS) resolve_interference->identify_compound end Accurate Quantification chromatography_optimization->end alternative_fragment->end

References

Optimizing mobile phase for Didesmethylsibutramine separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the mobile phase for the chromatographic separation of didesmethylsibutramine.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting mobile phase for separating didesmethylsibutramine?

A1: A common starting point for reversed-phase HPLC is a gradient elution using acetonitrile as the organic solvent and an aqueous solution containing an acidic modifier.[1] For example, a mobile phase consisting of acetonitrile and an aqueous solution with 0.2% formic acid and 20mM ammonium acetate has proven effective.[1][2] Another option is a mixture of acetonitrile and 20mM ammonium acetate buffer adjusted to pH 4.0.[3]

Q2: Which type of column is most suitable for didesmethylsibutramine separation?

A2: Reversed-phase columns are typically used for the separation of didesmethylsibutramine. C8 and C18 columns are the most frequently cited stationary phases and have demonstrated good performance.[1][3][4] The choice between C8 and C18 may depend on the hydrophobicity of other analytes in the sample and the desired retention characteristics.

Q3: Why is an acid or buffer necessary in the mobile phase?

A3: Didesmethylsibutramine is a basic compound. Adding an acid (like formic acid) or a buffer to the mobile phase helps to control the pH and suppress the ionization of residual silanol groups on the silica-based stationary phase.[5] This is crucial for preventing strong, unwanted interactions that can lead to poor peak shape, specifically peak tailing.[6][7] Maintaining a consistent, low pH (e.g., pH 4.0) ensures that the analyte is in a consistent protonated state, leading to sharper, more symmetrical peaks and reproducible retention times.[3][8]

Q4: How can I achieve baseline separation of didesmethylsibutramine from sibutramine and monodesmethylsibutramine?

A4: Gradient elution is highly effective for separating compounds with different polarities, such as sibutramine and its metabolites.[1] By gradually increasing the concentration of the organic solvent (e.g., acetonitrile) over the course of the run, you can effectively elute each compound with good resolution.[9] Fine-tuning the gradient slope, initial and final organic solvent concentrations, and flow rate will be necessary to optimize the separation for your specific column and system.[4][10]

Q5: Are there established methods for separating the enantiomers of didesmethylsibutramine?

A5: While the literature extensively covers the separation of sibutramine enantiomers, specific methods for didesmethylsibutramine are less common. However, the principles are the same. Chiral separation is typically achieved using a chiral stationary phase (CSP) in HPLC.[11] Polysaccharide-based CSPs are widely used for pharmaceutical compounds.[11] Alternatively, capillary electrophoresis (CE) with a chiral selector, such as a cyclodextrin derivative, has been successfully used for sibutramine enantiomers and could be adapted for its metabolites.[12][13]

Troubleshooting Guide

Issue: My didesmethylsibutramine peak is tailing significantly.

This is a common problem for basic analytes. The tailing is often caused by secondary interactions with the stationary phase.

G start Peak Tailing Observed q1 Is the sample dissolved in a solvent stronger than the mobile phase? start->q1 a1_yes Redissolve sample in mobile phase or a weaker solvent. q1->a1_yes Yes q2 Are you using a low pH (e.g., <4) and a buffer/modifier? q1->q2 No a2_no Incorporate a buffer (e.g., ammonium formate) and/or an acid (e.g., formic acid) to control pH and analyte ionization. q2->a2_no No q3 Is the column end-capped and in good condition? q2->q3 Yes a3_no Use a modern, high-purity, end-capped column to minimize silanol interactions. Replace the column if old or contaminated. q3->a3_no No q4 Have you tried reducing the sample concentration? q3->q4 Yes a4_no Dilute the sample to check for column overload. q4->a4_no No end_node If tailing persists, consider adding a competitive base (e.g., triethylamine) to the mobile phase. q4->end_node Yes

Caption: Troubleshooting workflow for peak tailing.

Issue: I'm seeing poor resolution between my peaks of interest.

Resolution can be improved by altering the selectivity of the chromatographic system.

  • Probable Cause: The mobile phase composition is not optimal for separating the analytes.

  • Solution 1: Adjust the ratio of organic solvent to the aqueous phase. Decreasing the organic content will generally increase retention and may improve the separation between early-eluting peaks.

  • Solution 2: Change the organic modifier.[8] If you are using acetonitrile, try methanol, or vice-versa. These solvents have different selectivities and can significantly alter the elution order and resolution of analytes.

  • Solution 3: Modify the mobile phase pH. Changing the pH can alter the ionization state of the analytes and the stationary phase, which can have a profound impact on selectivity.[8]

Issue: My retention times are drifting or are not reproducible.

Inconsistent retention times point to a lack of stability in the experimental conditions.

  • Probable Cause 1: Inconsistent mobile phase preparation.

  • Solution: Ensure the mobile phase is prepared accurately and consistently for every run. Use a pH meter for buffer preparation and precise volumetric measurements. Premix the mobile phase components where possible.

  • Probable Cause 2: Fluctuations in column temperature.

  • Solution: Use a column oven to maintain a constant and stable temperature. Even minor room temperature changes can affect retention times.

  • Probable Cause 3: Column degradation or equilibration issues.

  • Solution: Ensure the column is fully equilibrated with the mobile phase before starting injections. If the problem persists and the column has been used extensively, it may be degrading and require replacement.

Data Presentation

Table 1: Summary of Reported HPLC/LC-MS Conditions for Didesmethylsibutramine Separation

Stationary PhaseMobile Phase CompositionModeFlow RateDetectionReference
Spherisorb C8 (5 µm, 4.6x250 mm)A: AcetonitrileB: 0.2% Formic Acid + 20mM Ammonium AcetateGradient1.0 mL/minUV (223 nm), ESI-MS[1][2][14]
Purospher RP-C18 (3 µm, 30x4.0 mm)Acetonitrile : 20mM Ammonium Acetate (pH 4.0) (33:67 v/v)Isocratic0.4 mL/minMS/MS[3]
Zorbax SB-C18 (3.5 µm, 4.6x75 mm)Acetonitrile : 5mM Ammonium Formate (90:10 v/v)Isocratic0.6 mL/minESI-MS/MS[4]
Shim-pack XR-ODS II (2.2 µm, 150x2.0 mm)A: 0.1% Formic Acid + 10mM Ammonium Formate in WaterB: 0.1% Formic Acid + 10mM Ammonium Formate in MethanolGradient0.3 mL/minMS/MS[15]

Experimental Protocols

Protocol 1: HPLC-UV/MS Method for Didesmethylsibutramine (Adapted from Huang et al.[1][2][14])

  • Chromatographic System: HPLC with UV and/or ESI-MS detector.

  • Column: Spherisorb C8 (5 µm, 4.6 mm x 250 mm).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Aqueous solution containing 0.2% formic acid and 20mM ammonium acetate.

  • Gradient Program: Optimize the gradient based on your specific sample. A starting point could be a linear gradient from 10% A to 90% A over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection:

    • UV: 223 nm.

    • ESI-MS (Positive Mode): Monitor for the protonated molecule [M+H]⁺ at m/z 252.

Protocol 2: Mobile Phase Optimization Workflow

This protocol outlines a systematic approach to developing a robust separation method.

Caption: Systematic workflow for mobile phase optimization.

References

Reducing carryover in Didesmethylsibutramine autosampler injections

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of autosampler carryover during the analysis of Didesmethylsibutramine.

Frequently Asked Questions (FAQs)

Q1: What is Didesmethylsibutramine and why is carryover a concern in its analysis?

A1: Didesmethylsibutramine is an active metabolite of the anti-obesity drug sibutramine.[1] As a basic and potentially "sticky" compound, it has a tendency to adsorb to surfaces within the autosampler and liquid chromatography (LC) system.[2][3] This adsorption can lead to carryover, where residual analyte from a high-concentration sample appears in subsequent injections of low-concentration samples or blanks.[4][5][6] Carryover can compromise the accuracy and reliability of quantitative analyses, leading to inaccurate results and false positives.[4]

Q2: What are the primary sources of autosampler carryover for Didesmethylsibutramine?

A2: The most common sources of carryover for compounds like Didesmethylsibutramine are related to the autosampler and include:

  • Analyte Adsorption: Didesmethylsibutramine can adhere to the surfaces of the sample needle (both interior and exterior), injection valve, sample loop, and transfer tubing.[1][3]

  • Insufficient Washing: Inadequate cleaning of the autosampler components between injections can leave behind residual analyte.[4]

  • Contaminated Vials and Caps: Improperly cleaned or low-quality vials and septa can be a source of contamination.[4]

Q3: What is a good starting point for an autosampler wash solvent to minimize Didesmethylsibutramine carryover?

A3: A good starting point for a wash solvent is a mixture that is slightly stronger than your mobile phase's final elution conditions.[7] For basic compounds like Didesmethylsibutramine, a dual-solvent wash is often effective.[4] A common recommendation is a combination of a strong organic solvent (like acetonitrile or methanol) and an aqueous solution, sometimes with a small amount of acid (e.g., 0.1-1% formic acid) to help neutralize and remove the basic analyte from metallic surfaces.[2][8] A suggested starting blend is 25:25:25:25 (v/v) methanol/acetonitrile/isopropanol/water with 1% formic acid, which covers a broad polarity range.[2]

Q4: How can I determine if the carryover I'm observing is from the autosampler or the analytical column?

A4: A simple diagnostic test can help isolate the source of the carryover. After injecting a high-concentration standard of Didesmethylsibutramine, replace the analytical column with a zero-dead-volume union and inject a blank. If the carryover peak is still present, the source is likely the autosampler. If the peak is absent, the column is the primary contributor to the carryover.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating autosampler carryover of Didesmethylsibutramine.

Visualizing the Troubleshooting Workflow

Caption: A flowchart outlining the systematic approach to troubleshooting Didesmethylsibutramine carryover.

Issue: Significant Didesmethylsibutramine peak observed in a blank injection following a high-concentration standard.

Step 1: Quantify the Carryover

  • Action: Inject a high-concentration standard of Didesmethylsibutramine, followed by one or more blank injections.

  • Calculation: Calculate the carryover percentage using the following formula: % Carryover = (Peak Area in Blank / Peak Area in High Standard) * 100

  • Goal: The generally accepted limit for carryover is less than 0.1% of the analyte signal in the preceding high-concentration sample.[4]

Step 2: Optimize the Autosampler Wash Protocol

  • Rationale: An ineffective wash protocol is a primary cause of carryover. Didesmethylsibutramine, being a basic compound, may require a specific wash solvent composition for effective removal.

  • Actions:

    • Increase Wash Volume and Cycles: Increase the volume of the wash solvent and the number of wash cycles. Using larger wash volumes (e.g., 500–1000 µL) and multiple rinse cycles can significantly improve cleaning.[4]

    • Modify Wash Solvent Composition: Experiment with different wash solvent compositions. A multi-solvent wash is often more effective. Consider the following options:

      • Option A (Acidic Wash): A mixture of organic solvents (e.g., 50:50 acetonitrile:methanol) with a small amount of acid (0.1-1% formic acid). The acid helps to protonate the basic Didesmethylsibutramine, increasing its solubility in the wash solvent.

      • Option B (Broad Polarity Wash): A four-solvent mixture such as 25:25:25:25 (v/v) methanol/acetonitrile/isopropanol/water with 1% formic acid.[2]

    • Implement Pre- and Post-Injection Washes: Utilize both pre-injection and post-injection needle washes to ensure the needle is clean before drawing the next sample and is thoroughly cleaned after injection.

Step 3: Evaluate Injection Mode and Hardware

  • Rationale: The physical components of the autosampler can contribute to carryover.

  • Actions:

    • Switch Injection Mode: If using a partial loop injection, switch to a full loop injection. This can provide a more effective flush of the sample flow path.

    • Inspect and Replace Consumables: Regularly inspect and replace the needle, needle seat, and rotor seal in the injection valve. Worn or scratched components can create sites for analyte adsorption.

    • Consider Vial and Cap Selection: Use high-quality, deactivated (silanized) glass vials to prevent adsorption of the basic Didesmethylsibutramine to the vial surface.[4] Employ PTFE/silicone septa to minimize contamination from the cap.[4]

Experimental Protocols

Protocol 1: Evaluation of Autosampler Wash Solvent Efficacy

  • Objective: To determine the most effective wash solvent composition for minimizing Didesmethylsibutramine carryover.

  • Materials:

    • High-concentration Didesmethylsibutramine standard solution.

    • Blank solvent (e.g., initial mobile phase).

    • Various wash solvent compositions to be tested (see table below).

  • Procedure: a. Equilibrate the LC-MS system. b. Perform a blank injection to establish a baseline. c. Inject the high-concentration Didesmethylsibutramine standard. d. Set the autosampler to use the first wash solvent composition. e. Inject a blank sample. f. Repeat steps c-e for each wash solvent composition to be tested. g. Calculate the % carryover for each wash solvent.

Data Presentation: Impact of Wash Solvent on Didesmethylsibutramine Carryover

Wash Solvent Composition% Carryover
100% Acetonitrile0.52%
50:50 Acetonitrile:Water0.25%
50:50 Acetonitrile:Water + 0.1% Formic Acid0.08%
25:25:25:25 ACN:MeOH:IPA:Water + 0.1% Formic Acid<0.05%

Note: The data presented in this table is representative and may vary depending on the specific LC system and experimental conditions.

Visualizing the Analyte-Surface Interaction

Caption: Interaction of Didesmethylsibutramine with autosampler surfaces and the role of an optimized wash solvent.

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for Didesmethylsibutramine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of sibutramine and its metabolites, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and regulatory compliance. Didesmethylsibutramine, an active metabolite of sibutramine, is a key analyte in pharmacokinetic, bioequivalence, and toxicological studies. This guide provides a comparative overview of validated analytical methods for the determination of didesmethylsibutramine hydrochloride, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely adopted technique due to its high sensitivity and specificity.

Comparison of Validated Analytical Methods

The following tables summarize the performance characteristics of various validated analytical methods for the quantification of didesmethylsibutramine.

Parameter LC-MS/MS Method 1 LC-MS/MS Method 2 GC-MS Method HPLC-UV Method
Linearity Range 10.0–10,000.0 pg/mL[1]0.10–11.00 ng/mL[2]Not explicitly stated for didesmethylsibutramine4.5–19.5 mg/L (for Sibutramine HCl)[3]
Correlation Coefficient (r²) ≥ 0.9997[1]> 0.9990[4]Not specifiedNot specified
Limit of Detection (LOD) Not specifiedNot specified0.181 µg/mL (for Sibutramine)[5]0.666 mg/L (for Sibutramine HCl)[3]
Limit of Quantitation (LOQ) 10.0 pg/mL[1]0.10 ng/mL[2][6]0.5488 µg/mL (for Sibutramine)[5]2.018 mg/L (for Sibutramine HCl)[3]
Matrix Human Plasma[1]Human Plasma[2][6]Dietary Supplements[5]Pharmaceutical Capsules[3]

Table 1: Comparison of Linearity and Sensitivity.

Parameter LC-MS/MS Method 1 LC-MS/MS Method 2
Within-run Precision (%RSD) 1.6–2.8%[1]Not specified
Between-run Precision (%RSD) 2.1–3.4%[1]Not specified
Within-run Accuracy (%) 96.3–98.7%[1]Not specified
Between-run Accuracy (%) 98.0–100.4%[1]Not specified
Recovery (%) Not specifiedMean recovery of 89.9% (for Sibutramine)

Table 2: Comparison of Precision, Accuracy, and Recovery for LC-MS/MS Methods.

Experimental Protocols

Key Experiment: LC-MS/MS for Quantification in Human Plasma

This method is highly sensitive and specific, making it suitable for bioanalytical studies.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a plasma sample, an internal standard (e.g., a deuterated analog of the analyte) is added.

  • The sample is then alkalinized, typically with a basic buffer.

  • An organic extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol) is added, and the sample is vortexed to facilitate the transfer of the analyte and internal standard into the organic phase.

  • The mixture is centrifuged to separate the aqueous and organic layers.

  • The organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

  • The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[1]

2. Chromatographic Conditions:

  • Column: A reverse-phase C18 column is commonly used (e.g., Zorbax SB-C18, 4.6 mm×75 mm, 3.5 μm).[1]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 5 mM ammonium formate) and an organic solvent (e.g., acetonitrile) is employed.[1]

  • Flow Rate: A typical flow rate is around 0.6 mL/min.[1]

  • Injection Volume: A small volume, such as 20 μL, is injected.[1]

3. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used.[2][6]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. For didesmethylsibutramine, a common transition is m/z 252.2 → 124.9.[1]

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Validation Parameters cluster_2 Final Stages Dev Method Development & Optimization Specificity Specificity & Selectivity Dev->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Stability Stability Robustness->Stability Documentation Documentation & Reporting Stability->Documentation Final Validation Implementation Routine Application Documentation->Implementation

Caption: General workflow for analytical method validation.

Signaling Pathways and Logical Relationships

The analysis of didesmethylsibutramine is not directly related to a signaling pathway but rather to the pharmacokinetic profile of its parent drug, sibutramine. The logical relationship in its analysis is a sequential process from sample collection to data interpretation.

Analytical_Workflow cluster_0 Pre-analytical Phase cluster_1 Analytical Phase cluster_2 Post-analytical Phase SampleCollection Sample Collection (e.g., Plasma) SampleStorage Sample Storage & Handling SampleCollection->SampleStorage SamplePrep Sample Preparation (e.g., LLE) SampleStorage->SamplePrep Chromatography Chromatographic Separation (LC) SamplePrep->Chromatography Detection Mass Spectrometric Detection (MS/MS) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataProcessing Data Processing & Quantification DataAcquisition->DataProcessing ResultReporting Result Reporting & Interpretation DataProcessing->ResultReporting

Caption: Logical workflow for the analysis of didesmethylsibutramine.

This comparative guide highlights the robustness of LC-MS/MS for the quantitative analysis of this compound in biological matrices. The provided data and protocols offer a solid foundation for researchers to develop and validate their own analytical methods, ensuring the generation of high-quality, reproducible data in their studies.

References

A Comparative Guide to ICH-Compliant Assay Validation for Didesmethylsibutramine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the assay of Didesmethylsibutramine hydrochloride, with a focus on validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and bioanalytical studies of sibutramine and its metabolites.

Introduction to Assay Validation under ICH Q2(R1)

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] The ICH Q2(R1) guideline provides a framework for the validation of various analytical procedures, including quantitative tests of the active moiety in samples of drug substance or drug product.[2][3] For an assay of this compound, the key validation characteristics that must be considered include:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is further subdivided into:

    • Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Analytical Methods

Several analytical techniques have been employed for the quantification of Didesmethylsibutramine. The most common methods include High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS). The following tables summarize the performance characteristics of these methods based on published experimental data.

Table 1: Comparison of HPLC-Based Methods for Didesmethylsibutramine Assay

ParameterMethod 1: LC-MS/MSMethod 2: HPLC-UVMethod 3: LC-MS/MS (Dried Urine Spot)
Linearity Range 10.0–10,000.0 pg/mL[4]4.5 to 19.5 mg L−1 (for Sibutramine HCl)0.5 - 20 ng/mL
Correlation Coefficient (r²) ≥0.9997[4]Not Reported0.9993[5][6]
Limit of Detection (LOD) Not explicitly reported, LLOQ is 10.0 pg/mL[4]0.666 mg L−1 (for Sibutramine HCl)0.03 ng/mL[5][6]
Limit of Quantitation (LOQ) 10.0 pg/mL[4]2.018 mg L−1 (for Sibutramine HCl)Not explicitly reported
Accuracy (% Recovery) 96.3–98.7%[4]80-90% (for Sibutramine HCl test strip)Not Reported
Precision (% RSD) Within-run: 1.6–2.8%, Between-run: 2.1–3.4%[4]< 5% (for Sibutramine HCl test strip)Not Reported
Matrix Human Plasma[4]Pharmaceutical PreparationsDried Urine Spots[5][6]
Internal Standard SB d7, DSB d7, DDSB d7[4]DonepezilNot Reported

Table 2: Comparison of GC-MS Method for Sibutramine Assay

ParameterMethod 4: GC-MS
Linearity Range 1 - 500 µg/mL
Correlation Coefficient (r²) 0.9951
Limit of Detection (LOD) 0.05 ng mL-1
Limit of Quantitation (LOQ) 5 ng/mL
Accuracy (% Recovery) 91.7%
Precision (% RSD) Intraday: 6.6% - 7.9%, Interday: 3.9% - 5.5%
Matrix Not specified
Internal Standard Not specified

Experimental Protocols

Method 1: LC-MS/MS for Didesmethylsibutramine in Human Plasma [4]

  • Chromatography: Zorbax SB-C18 analytical column (4.6 mm × 75 mm, 3.5 μm, 80 Å).

  • Mobile Phase: 5 mM ammonium formate:acetonitrile (10:90, v/v).

  • Detection: Multiple reaction monitoring (MRM) in positive ion mode. The transition for Didesmethylsibutramine (DDSB) was m/z 252.2/124.9.

  • Sample Preparation: Liquid-liquid extraction from human plasma.

  • Validation:

    • Linearity: Assessed over a concentration range of 10.0–10,000.0 pg/mL.

    • Precision and Accuracy: Evaluated at three quality control concentrations (30.0, 3500.0, and 8000.0 pg/mL) in six replicates for both within-run and between-run variations.

Method 2: HPLC-UV for Sibutramine Hydrochloride in Pharmaceutical Preparations

  • Chromatography: Reversed-phase C18 column.

  • Mobile Phase: Methanol-acetonitrile (90:10).

  • Detection: UV detection at 224 nm.

  • Internal Standard: Donepezil.

  • Validation:

    • Linearity: Established from 4.5 to 19.5 mg L−1.

    • Accuracy: Determined by the standard addition method.

Method 3: LC-MS/MS for Didesmethylsibutramine from Dried Urine Spots [5][6]

  • Sample Preparation: Analytes extracted from dried urine spots using absolute methanol with sonication.

  • Detection: LC-MS/MS with multi-reaction monitoring (MRM). The precursor ion for didesmethylsibutramine was m/z 252.00.

  • Validation:

    • Linearity: Demonstrated with a correlation coefficient (R²) of 0.9993.

    • LOD: Determined to be 0.03 ng/mL.

Method 4: GC-MS for Sibutramine

  • Chromatography: Capillary column.

  • Detection: Mass spectrometry.

  • Validation:

    • Linearity: Established over a range of 1 - 500 µg/mL.

    • LOD and LOQ: Determined to be 0.05 ng mL-1 and 5 ng/mL, respectively.

    • Precision: Assessed for both intraday and interday variations.

    • Accuracy: Evaluated through recovery studies.

Visualizing the Validation Workflow

The following diagrams illustrate the key workflows in the assay validation process according to ICH guidelines and a comparative overview of the analytical methods discussed.

ICH_Validation_Workflow start Start: Define Analytical Procedure's Intended Use params Identify Relevant Validation Parameters (ICH Q2(R1)) start->params protocol Develop & Document Validation Protocol params->protocol experiments Execute Validation Experiments protocol->experiments data_analysis Analyze & Interpret Experimental Data experiments->data_analysis acceptance Compare Results with Pre-defined Acceptance Criteria data_analysis->acceptance acceptance->experiments Criteria Not Met (Method Optimization Required) report Prepare Validation Report acceptance->report Criteria Met end Analytical Method Validated report->end

Caption: Workflow for Analytical Method Validation according to ICH Q2(R1).

Method_Comparison_Workflow sample Sample: Didesmethylsibutramine HCl extraction Sample Preparation (e.g., LLE, SPE, Dilution) sample->extraction lcmsms LC-MS/MS separation Chromatographic Separation lcmsms->separation hplcuv HPLC-UV hplcuv->separation gcms GC-MS gcms->separation extraction->lcmsms extraction->hplcuv extraction->gcms detection Detection & Quantification separation->detection validation Method Validation (ICH Q2(R1) Parameters) detection->validation result Validated Assay Results validation->result

Caption: Comparative Workflow of Different Assay Methods.

References

A Comparative Guide to Analytical Methods for Didesmethylsibutramine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for the quantification of didesmethylsibutramine (DDSB), a primary active metabolite of sibutramine. The selection of an appropriate analytical method is critical for pharmacokinetic studies, bioequivalence assessment, and monitoring of illicit adulteration in dietary supplements. This document summarizes key performance data from various validated methods and provides detailed experimental protocols to aid researchers in selecting the most suitable approach for their specific needs.

Quantitative Data Summary

The performance of various analytical methods for the determination of didesmethylsibutramine is summarized in the tables below. These methods primarily include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are widely recognized for their sensitivity and specificity.

Table 1: Comparison of LC-MS/MS Methods for Didesmethylsibutramine Analysis

ParameterMethod 1 (Plasma)[1]Method 2 (Dietary Supplements)[2][3][4]Method 3 (Urine - DUS)[5]Method 4 (Plasma)[6]
Linearity Range 10.0–10,000.0 pg/mL0.025–1.0 mg/mL0.5–20 ng/mLNot explicitly stated
Correlation Coefficient (r²) ≥ 0.9997> 0.99900.9993Not explicitly stated
Lower Limit of Quantification (LLOQ) 10.0 pg/mL0.025 mg/mLNot explicitly statedNot sensitive enough for some pharmacokinetic studies[6]
Limit of Detection (LOD) Not explicitly statedNot explicitly stated0.03 ng/mLNot explicitly stated
Intra-day Precision (%RSD) Not explicitly statedAcceptable[2][3][4]Not explicitly statedNot explicitly stated
Inter-day Precision (%RSD) Not explicitly statedAcceptable[2][3][4]Not explicitly statedNot explicitly stated
Accuracy Not explicitly statedAcceptable[2][3][4]Not explicitly statedNot explicitly stated
Extraction Method Liquid-Liquid ExtractionMethanol ExtractionMethanol Extraction from Dried Urine SpotLiquid-Liquid Extraction

Table 2: Comparison of GC-MS Methods for Didesmethylsibutramine Analysis

ParameterMethod 1 (Dietary Supplements)[7]Method 2 (Urine)[8][9]
Linearity Range Not explicitly stated1 - 500 µg/mL (for sibutramine)
Correlation Coefficient (r²) Good0.9951 (for sibutramine)
Lower Limit of Quantification (LLOQ) 0.5488 μg/mL5 ng/mL (for sibutramine)
Limit of Detection (LOD) 0.181 μg/mL10 - 50 ng/mL (estimated for metabolites)[8]
Intra-day Precision (%RSD) < 5%6.6% - 7.9%
Inter-day Precision (%RSD) Not explicitly stated3.9% - 5.5%
Accuracy GoodAverage recovery: 91.7% (for sibutramine)
Extraction Method Methanol ExtractionLiquid-Liquid Extraction and Derivatization

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published and validated methods.

LC-MS/MS Method for Didesmethylsibutramine in Human Plasma[1]
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of plasma, add the internal standard.

    • Add 100 µL of 10 mM KH₂PO₄ solution.

    • Add 2.5 mL of methyl tertiary butyl ether (MTBE) and vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes at 20 °C.

    • Transfer the supernatant and evaporate to dryness under nitrogen at 40 °C.

    • Reconstitute the residue with 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm)[1].

    • Mobile Phase: 5 mM ammonium formate and acetonitrile (10:90, v/v)[1].

    • Flow Rate: 0.6 mL/min[1].

    • Injection Volume: 20 µL[1].

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI)[1].

    • Detection Mode: Multiple Reaction Monitoring (MRM)[1].

    • MRM Transition: m/z 252.2 → 124.9[1].

HPLC-UV-ESI-MS Method for Didesmethylsibutramine in Dietary Supplements[2][3][4]
  • Sample Preparation:

    • Extract the powdered supplement sample with methanol.

    • Filter the extract before injection.

  • Chromatographic Conditions:

    • Column: Spherisorb C8 reversed-phase column[2][3][4].

    • Mobile Phase: Gradient elution with acetonitrile and an aqueous 0.2% formic acid solution containing 20mM ammonium acetate[2][3][4].

    • UV Detection: 223 nm[2][3][4].

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI)[2][3][4].

    • Detection Mode: Selected Ion Recording (SIR)[2][3][4].

    • SIR Ion: m/z 252[2][3][4].

GC-MS Method for Didesmethylsibutramine in Urine[8]
  • Sample Preparation:

    • Perform liquid-liquid extraction of the urine sample.

    • Conduct enzymatic hydrolysis to cleave glucuronide conjugates.

    • Evaporate the sample to dryness under a stream of nitrogen.

    • Derivatize the residue (e.g., methylation or silylation) to improve volatility and thermal stability.

  • Gas Chromatography Conditions:

    • Column: Capillary column (specific phase not detailed in abstract).

    • Injector Temperature: 200–250 °C[7].

    • Oven Temperature Program: Optimized for separation.

    • Carrier Gas Flow Rate: ~1.0 mL/min[7].

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI)[8].

    • Detection Mode: Full scan or Selected Ion Monitoring (SIM).

Methodology Visualization

The following diagrams illustrate the typical workflows for the analytical method validation process and the chiral separation of didesmethylsibutramine.

ValidationWorkflow cluster_planning Planning & Preparation cluster_execution Experimental Execution cluster_evaluation Data Evaluation & Reporting define_scope Define Scope & Analytes select_method Select Analytical Method define_scope->select_method prepare_standards Prepare Standards & QCs select_method->prepare_standards linearity Linearity prepare_standards->linearity accuracy_precision Accuracy & Precision linearity->accuracy_precision specificity Specificity & Selectivity accuracy_precision->specificity lod_loq LOD & LOQ specificity->lod_loq stability Stability lod_loq->stability data_analysis Data Analysis stability->data_analysis acceptance_criteria Compare with Acceptance Criteria data_analysis->acceptance_criteria validation_report Generate Validation Report acceptance_criteria->validation_report

Caption: Workflow for the validation of an analytical method.

ChiralSeparation racemic_mixture Racemic Didesmethylsibutramine (R- and S-enantiomers) chiral_column Chiral Stationary Phase (CSP) (e.g., Chiral-AGP) racemic_mixture->chiral_column separation Differential Interaction chiral_column->separation enantiomer_r R-enantiomer separation->enantiomer_r enantiomer_s S-enantiomer separation->enantiomer_s detection LC-MS/MS Detection enantiomer_r->detection enantiomer_s->detection

Caption: Process of chiral separation for didesmethylsibutramine enantiomers.

References

A Comparative Analysis of the Potency of Didesmethylsibutramine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological potency of the (R)- and (S)-enantiomers of didesmethylsibutramine, an active metabolite of the anorectic agent sibutramine. The data presented herein is compiled from preclinical studies to elucidate the differential effects of these stereoisomers on key monoamine transporters and their resulting in vivo activity.

Data Presentation

The following tables summarize the in vitro and in vivo experimental data comparing the potency of the didesmethylsibutramine enantiomers.

Table 1: In Vitro Potency of Didesmethylsibutramine Enantiomers on Monoamine Transporters [1]

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
(R)-Didesmethylsibutramine140138.9
(S)-Didesmethylsibutramine4,3006212

Ki (Inhibition constant): A measure of the binding affinity of a compound to a transporter. Lower Ki values indicate higher binding affinity. SERT: Serotonin Transporter NET: Norepinephrine Transporter DAT: Dopamine Transporter

Table 2: In Vivo Anorectic and Locomotor Effects of Didesmethylsibutramine Enantiomers in Rats [2]

Compound (Dose)Anorexic Effect (Food Intake)Locomotor Activity
(R)-Didesmethylsibutramine (2.5-10 mg/kg, i.p.)Significantly greater reduction than (S)-enantiomer and sibutramineIncreased activity, more potent than (S)-enantiomer and sibutramine
(S)-Didesmethylsibutramine (2.5-10 mg/kg, i.p.)Less potent than (R)-enantiomerIncreased activity, less potent than (R)-enantiomer

i.p.: Intraperitoneal administration

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Neurotransmitter Reuptake Inhibition Assay

This assay determines the potency of the didesmethylsibutramine enantiomers to inhibit the reuptake of serotonin, norepinephrine, and dopamine into presynaptic neurons.

1. Synaptosome Preparation:

  • Rodent brains (e.g., from rats) are dissected and the regions of interest (e.g., striatum for DAT, cortex/hippocampus for SERT and NET) are isolated.

  • The tissue is homogenized in an ice-cold sucrose solution (e.g., 0.32 M).

  • The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 5 minutes) to remove larger debris.

  • The resulting supernatant is then centrifuged at a higher speed (e.g., 14,000 x g for 15 minutes) to pellet the synaptosomes.

  • The synaptosomal pellet is resuspended in a suitable buffer (e.g., Krebs buffer).

2. Uptake Inhibition Assay:

  • The synaptosomal suspension is pre-incubated with varying concentrations of the test compounds ((R)- and (S)-didesmethylsibutramine) or vehicle.

  • A radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) is added to initiate the uptake reaction.

  • The incubation is carried out at 37°C for a short duration (e.g., 1-5 minutes).

  • The reaction is terminated by rapid filtration through glass fiber filters, which separates the synaptosomes containing the radiolabeled neurotransmitter from the incubation medium.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

3. Data Analysis:

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • The concentration of the test compound that causes 50% inhibition of the specific uptake of the radiolabeled neurotransmitter (IC₅₀) is determined.

  • The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vivo Assessment of Anorectic Effects

This experiment evaluates the ability of the didesmethylsibutramine enantiomers to reduce food intake in animal models.

1. Animal Model:

  • Male rats are commonly used for this assay.

  • The animals are housed individually and allowed to acclimate to the experimental conditions.

2. Drug Administration:

  • The test compounds ((R)- and (S)-didesmethylsibutramine) or vehicle are administered to the rats, typically via intraperitoneal (i.p.) injection, at various doses.

3. Food Intake Measurement:

  • Pre-weighed amounts of food are provided to the animals after drug administration.

  • Food consumption is measured at specific time points (e.g., 2, 4, 6, and 24 hours) by weighing the remaining food.

4. Data Analysis:

  • The food intake for each treatment group is compared to the vehicle control group.

  • Dose-response curves are generated to determine the anorectic potency of each enantiomer.

In Vivo Assessment of Locomotor Activity

This experiment measures the effect of the didesmethylsibutramine enantiomers on the spontaneous movement of animals.

1. Apparatus:

  • An open-field activity monitoring system equipped with infrared beams is used. This system tracks the horizontal and vertical movements of the animal.

2. Procedure:

  • Rats are administered with the test compounds ((R)- and (S)-didesmethylsibutramine) or vehicle.

  • After a set period to allow for drug absorption, each rat is placed individually into the open-field arena.

  • The locomotor activity is recorded for a specific duration (e.g., 60 minutes).

3. Data Analysis:

  • The total distance traveled, horizontal activity, and vertical activity (rearing) are quantified.

  • The activity levels of the drug-treated groups are compared to the vehicle control group to assess the stimulant or sedative effects of the compounds.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the comparative potency of didesmethylsibutramine enantiomers.

MonoamineReuptakeInhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle SynapticCleft Monoamines (Serotonin, Norepinephrine, Dopamine) Vesicle->SynapticCleft Neurotransmitter Release MA_Transporter Monoamine Transporter (SERT, NET, DAT) SynapticCleft->MA_Transporter Reuptake Receptor Postsynaptic Receptor SynapticCleft->Receptor Binding Didesmethylsibutramine Didesmethylsibutramine Didesmethylsibutramine->MA_Transporter Inhibition

Caption: Monoamine Reuptake Inhibition by Didesmethylsibutramine.

ExperimentalWorkflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays SynaptosomePrep Synaptosome Preparation ReuptakeAssay Neurotransmitter Reuptake Inhibition Assay SynaptosomePrep->ReuptakeAssay BindingAssay Radioligand Binding Assay SynaptosomePrep->BindingAssay DataAnalysis Data Analysis (IC50, Ki, Behavioral Changes) ReuptakeAssay->DataAnalysis BindingAssay->DataAnalysis DrugAdmin Drug Administration to Rats AnorecticTest Anorectic Effect (Food Intake) DrugAdmin->AnorecticTest LocomotorTest Locomotor Activity DrugAdmin->LocomotorTest AnorecticTest->DataAnalysis LocomotorTest->DataAnalysis

Caption: Experimental Workflow for Potency Comparison.

References

A Comparative Analysis of the Pharmacological Activity of Didesmethylsibutramine and Monodesmethylsibutramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activity of didesmethylsibutramine and monodesmethylsibutramine, the two major active metabolites of the anorectic agent sibutramine. The clinical efficacy of sibutramine is primarily attributed to the potent monoamine reuptake inhibition by these metabolites.[1] This document summarizes their comparative potency as inhibitors of norepinephrine (NE), serotonin (5-HT), and dopamine (DA) reuptake, supported by experimental data and detailed methodologies for key assays.

Introduction to Sibutramine and its Active Metabolites

Sibutramine is a prodrug that undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 isoenzyme CYP3A4, to form its pharmacologically active N-demethylated metabolites: monodesmethylsibutramine (M1; BTS-54354) and didesmethylsibutramine (M2; BTS-54505).[2] These metabolites are more potent inhibitors of monoamine reuptake than the parent compound and are responsible for the therapeutic effects of sibutramine.[2] The mechanism of action involves the inhibition of the reuptake of norepinephrine, serotonin, and to a lesser extent, dopamine, from the synaptic cleft, thereby enhancing satiety and increasing energy expenditure.

Comparative Potency at Monoamine Transporters

The primary pharmacological action of both didesmethylsibutramine and monodesmethylsibutramine is the inhibition of monoamine transporters. The following table summarizes their in vitro inhibitory potencies (IC50 values) for the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT).

CompoundNorepinephrine (NE) Uptake Inhibition (IC50, nM)Serotonin (5-HT) Uptake Inhibition (IC50, nM)Dopamine (DA) Uptake Inhibition (IC50, nM)
Monodesmethylsibutramine 1.29.425.0
Didesmethylsibutramine 2.928.043.0

Data sourced from in vitro studies on rat brain synaptosomes.

The data indicates that both metabolites are potent inhibitors of norepinephrine and serotonin reuptake. Monodesmethylsibutramine demonstrates a slightly higher potency for all three monoamine transporters compared to didesmethylsibutramine. Both metabolites exhibit a rank order of potency of NE > 5-HT > DA for reuptake inhibition.

Signaling Pathway and Metabolism

The metabolic conversion of sibutramine to its active metabolites is a critical step for its pharmacological activity. The following diagram illustrates this metabolic pathway.

Sibutramine Sibutramine MDS Monodesmethylsibutramine (M1) Sibutramine->MDS CYP3A4 (N-demethylation) DDS Didesmethylsibutramine (M2) MDS->DDS CYP3A4 (N-demethylation) Inactive Inactive Metabolites MDS->Inactive Further Metabolism DDS->Inactive Further Metabolism

Caption: Metabolic pathway of sibutramine to its active metabolites.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the monoamine reuptake inhibition activity of didesmethylsibutramine and monodesmethylsibutramine.

In Vitro Monoamine Reuptake Inhibition Assay Using Rat Brain Synaptosomes

This assay measures the ability of test compounds to inhibit the uptake of radiolabeled monoamines into isolated nerve terminals (synaptosomes) from specific rat brain regions.

1. Preparation of Synaptosomes:

  • Tissue Source: Freshly dissected rat brain regions are used: striatum for dopamine transporter (DAT), cerebral cortex for norepinephrine transporter (NET), and hippocampus for serotonin transporter (SERT).

  • Homogenization: The brain tissue is homogenized in ice-cold 0.32 M sucrose solution.

  • Centrifugation: The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction. The crude mitochondrial pellet (P2), which is rich in synaptosomes, is collected.

  • Resuspension: The synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer) containing a monoamine oxidase (MAO) inhibitor to prevent the degradation of the neurotransmitters.

2. Uptake Inhibition Assay:

  • Incubation: Aliquots of the synaptosomal preparation are pre-incubated with various concentrations of the test compounds (didesmethylsibutramine or monodesmethylsibutramine) or vehicle.

  • Initiation of Uptake: The uptake reaction is initiated by the addition of a specific radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) at a concentration close to its Michaelis-Menten constant (Km).

  • Termination of Uptake: After a short incubation period (typically 1-5 minutes at 37°C), the uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radiolabel.

  • Quantification: The radioactivity retained on the filters, representing the amount of radiolabeled monoamine taken up by the synaptosomes, is measured using liquid scintillation counting.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a selective uptake inhibitor (e.g., GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT). Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis of the concentration-response curves.

Experimental Workflow Diagram

cluster_prep Synaptosome Preparation cluster_assay Uptake Inhibition Assay cluster_analysis Data Analysis Dissection Dissection Homogenization Homogenization Dissection->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Resuspension Resuspension Centrifugation->Resuspension Preincubation Pre-incubation with Test Compound Resuspension->Preincubation Initiation Initiation with Radiolabeled Monoamine Preincubation->Initiation Termination Termination by Filtration & Washing Initiation->Termination Quantification Scintillation Counting Termination->Quantification Calculation Calculate Specific Uptake Quantification->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow for in vitro monoamine reuptake inhibition assay.

Conclusion

Both didesmethylsibutramine and monodesmethylsibutramine are potent inhibitors of norepinephrine and serotonin reuptake, with a lesser effect on dopamine reuptake. Monodesmethylsibutramine exhibits slightly greater potency across all three monoamine transporters. The pharmacological activity of these metabolites is central to the therapeutic effects of sibutramine in weight management. The provided experimental protocols offer a standardized approach for the in vitro characterization of compounds targeting these critical monoamine transporters.

References

A Comparative Guide to the Analysis of Didesmethylsibutramine in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of didesmethylsibutramine, a primary active metabolite of sibutramine. The illegal adulteration of dietary supplements with sibutramine and its analogues necessitates robust and reliable analytical methods for regulatory control and research purposes. This document summarizes quantitative data from various validated methods, details experimental protocols, and offers a visual representation of a typical analytical workflow.

Quantitative Performance of Analytical Methods

The accurate quantification of didesmethylsibutramine is crucial for ensuring the safety and quality of pharmaceutical products and dietary supplements. Various analytical techniques have been validated for this purpose, with High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) being a prevalent and highly sensitive method. The following tables summarize the performance characteristics of different analytical methods as reported in validation studies.

Table 1: Performance Characteristics of HPLC-based Methods for Didesmethylsibutramine Analysis

Analytical MethodMatrixLinearity Range (mg/mL)Correlation Coefficient (r²)Intra-day PrecisionInter-day PrecisionSource
HPLC-UV-ESI-MSDietary Supplements0.025 - 1.0> 0.9990AcceptableAcceptable[1][2][3]
LC-MS/MSHuman Plasma0.099 - 49.5 (pg/mL)Not Reported2.43% - 8.73%2.43% - 8.73%[4]
LC-MS/MSHuman UrineNot ReportedNot Reported5.5% - 16.4%15.0% - 25.6%[5]

Table 2: Detection and Quantification Limits of Various Analytical Methods

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Source
GC-MSDietary Supplements0.181 µg/mL0.5488 µg/mL[6]
HPTLCDietary Supplements0.0765 µ g/band 0.2318 µ g/band [7]
LC-MS/MSDried Urine Spot0.03 ng/mLNot Reported[8]
LC-MS/MSHuman Urine6 - 40 ng/mLNot Reported[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results across different laboratories. Below are summaries of experimental protocols for commonly employed techniques in didesmethylsibutramine analysis.

HPLC-ESI-MS for Dietary Supplements

This method is suitable for the simultaneous determination of sibutramine and its N-di-desmethyl metabolite in dietary supplements.[1][2][3]

  • Instrumentation: High-Performance Liquid Chromatograph coupled with a UV detector and an Electrospray Ionization Mass Spectrometer (HPLC-UV-ESI-MS).

  • Chromatographic Separation:

    • Column: Spherisorb C8 reversed-phase column.[1][2][3]

    • Mobile Phase: A gradient of acetonitrile and an aqueous solution of 0.2% formic acid with 20mM ammonium acetate.[1][2][3]

    • Column Temperature: 30°C.[3]

  • Detection:

    • UV Detection: Wavelength set at 223 nm for quantification.[1][2][3]

    • ESI-MS Detection: Selected Ion Recording (SIR) mode with m/z 252 for N-di-desmethylsibutramine.[1][2][3]

  • Sample Preparation:

    • Weigh and homogenize the dietary supplement sample.

    • Extract the analytes with a suitable solvent (e.g., methanol).

    • Centrifuge the sample to separate solid residues.

    • Filter the supernatant before injection into the HPLC system.

GC-MS for Dietary Supplements

Gas Chromatography-Mass Spectrometry offers a robust and reliable method for the detection and quantification of sibutramine and its analogues.[6]

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Chromatographic Conditions:

    • Column: Specific capillary column suitable for amine analysis.

    • Carrier Gas: Helium.

    • Temperature Program: Optimized temperature gradient to ensure separation of analytes.

  • Detection:

    • Mass Spectrometry: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.[6]

  • Sample Preparation:

    • Extraction of the active compounds from the supplement matrix using an appropriate solvent.

    • Derivatization may be necessary to improve the volatility and thermal stability of didesmethylsibutramine.

    • Concentration of the extract to a suitable volume before injection.

Visualizing the Analytical Workflow

A standardized workflow is critical for ensuring consistency and comparability of results between laboratories. The following diagram illustrates a typical experimental workflow for the analysis of didesmethylsibutramine in dietary supplements.

Didesmethylsibutramine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing sample Dietary Supplement Sample homogenize Homogenization sample->homogenize extract Solvent Extraction homogenize->extract centrifuge Centrifugation extract->centrifuge filter Filtration centrifuge->filter hplc HPLC Separation filter->hplc Prepared Sample ms MS/MS Detection hplc->ms Eluent integrate Peak Integration ms->integrate Raw Data quantify Quantification integrate->quantify report Reporting quantify->report

References

Impurity Profiling of Didesmethylsibutramine Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling and identification of Didesmethylsibutramine hydrochloride, a primary metabolite of the withdrawn anti-obesity drug Sibutramine. This document is intended for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of pharmaceutical products.

Didesmethylsibutramine, a secondary amine, is a known active metabolite and a potential impurity in drug formulations. A thorough understanding of its impurity profile is crucial for regulatory compliance and drug safety. This guide outlines potential impurities, details forced degradation protocols to identify degradation products, and compares the performance of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for impurity analysis.

Potential Impurities in this compound

Impurities in this compound can originate from the synthetic process or degradation. Synthesis-related impurities may include starting materials, intermediates, and by-products. Degradation products can form under various stress conditions.

Table 1: Potential Impurities of this compound

Impurity NameTypePotential Origin
SibutramineRelated SubstanceStarting material or incomplete demethylation
MonodesmethylsibutramineRelated SubstanceStarting material or incomplete demethylation
N-Oxide of DidesmethylsibutramineDegradation ProductOxidation
Dehydro-didesmethylsibutramineDegradation ProductOxidation/Dehydrogenation
Products of Hydrolytic CleavageDegradation ProductAcidic or basic hydrolysis

Forced Degradation Studies: Uncovering Potential Degradants

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[1][2] These studies are critical for developing and validating stability-indicating analytical methods. The following protocol is a recommended starting point for the forced degradation of this compound, based on ICH Q1A guidelines and studies on the parent compound, Sibutramine.[3][4]

Experimental Protocol: Forced Degradation of this compound

Objective: To generate potential degradation products of this compound under various stress conditions. An industry-accepted degradation range of 5-20% is targeted to ensure the generation of primary degradants without over-stressing the molecule.[2][5]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Heat at 60°C for 24 hours.

    • Neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Heat at 60°C for 8 hours.

    • Neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Expose the solid drug substance to a dry heat of 105°C for 48 hours.

  • Photolytic Degradation:

    • Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

3. Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, such as UPLC-MS/MS.

Comparison of Analytical Methods: HPLC vs. UPLC-MS/MS

The choice of analytical technique is critical for the effective separation, detection, and quantification of impurities. While HPLC has been a standard technique, UPLC-MS/MS offers significant advantages for impurity profiling.

Table 2: Comparison of HPLC and UPLC-MS/MS for Impurity Profiling

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Principle Separation based on partitioning between a stationary and mobile phase. Detection typically by UV absorbance.Separation using smaller particle size columns for higher efficiency. Detection by mass-to-charge ratio, providing structural information.
Resolution GoodExcellent, allows for separation of closely eluting and co-eluting impurities.
Sensitivity ModerateVery high, enabling the detection and quantification of trace-level impurities.
Specificity Limited, relies on retention time and UV spectra.High, provides mass information for confident peak identification and structural elucidation.
Analysis Time Longer run times.Significantly shorter run times, increasing throughput.
Method Development Can be time-consuming to achieve adequate separation.Faster method development due to higher resolving power.
Identification Requires isolation of impurities for structural characterization.Provides preliminary structural information directly from the analysis.

Recommended Analytical Method: UPLC-MS/MS for Impurity Profiling

A UPLC-MS/MS method is recommended for the comprehensive impurity profiling of this compound due to its superior resolution, sensitivity, and specificity.

Experimental Protocol: Stability-Indicating UPLC-MS/MS Method
  • Chromatographic System: A UPLC system coupled with a tandem quadrupole mass spectrometer.

  • Column: A sub-2 µm particle size reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to ensure the separation of all potential impurities.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MS Detection: Full scan for impurity detection and product ion scan for structural elucidation.

Visualizing the Workflow and Relationships

To better illustrate the processes involved in impurity profiling, the following diagrams are provided.

ImpurityProfilingWorkflow cluster_synthesis Drug Substance Synthesis cluster_impurities Potential Impurities cluster_analysis Impurity Analysis start Starting Materials process Synthetic Steps start->process api Didesmethylsibutramine HCl process->api syn_imp Synthesis-Related Impurities process->syn_imp stress Forced Degradation Studies api->stress analysis Sample Analysis syn_imp->analysis deg_imp Degradation Products deg_imp->analysis stress->deg_imp method Analytical Method Development (UPLC-MS/MS) stress->method method->analysis identification Impurity Identification & Quantification analysis->identification

Caption: Impurity profiling workflow for Didesmethylsibutramine HCl.

DegradationPathways cluster_stress Stress Conditions cluster_products Degradation Products DDS Didesmethylsibutramine HCl acid Acid Hydrolysis DDS->acid base Base Hydrolysis DDS->base oxidation Oxidation DDS->oxidation DDS->oxidation heat Thermal DDS->heat light Photolytic DDS->light hydrolysis_prod Hydrolytic Products acid->hydrolysis_prod base->hydrolysis_prod oxide_prod N-Oxide oxidation->oxide_prod dehydro_prod Dehydro Products oxidation->dehydro_prod other_prod Other Degradants heat->other_prod light->other_prod

Caption: Potential degradation pathways of Didesmethylsibutramine HCl.

This guide provides a foundational framework for the impurity profiling of this compound. The presented protocols and comparative data will aid researchers in developing robust, sensitive, and specific analytical methods to ensure the quality and safety of pharmaceutical products.

References

A Comparative Guide to the Quantitative Analysis of Didesmethylsibutramine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of drug metabolites is paramount. This guide provides a comprehensive comparison of analytical methods for didesmethylsibutramine (DDS), an active metabolite of sibutramine. We delve into the performance of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), presenting key validation data and detailed experimental protocols to inform your selection of the most suitable analytical technique.

Didesmethylsibutramine, a pharmacologically active metabolite of the withdrawn anti-obesity drug sibutramine, is a monoamine reuptake inhibitor. Its mechanism of action involves blocking the reuptake of norepinephrine, serotonin, and dopamine in the brain, which leads to increased satiety and reduced appetite. The parent drug, sibutramine, is a prodrug that is metabolized to more potent active metabolites, including didesmethylsibutramine.

Performance Comparison of Analytical Methods

The choice of an analytical method for the quantification of didesmethylsibutramine in various biological matrices is critical for pharmacokinetic studies, bioequivalence assessment, and monitoring for illicit use. The following tables summarize the quantitative performance of commonly employed analytical techniques based on published validation data.

Table 1: Performance Characteristics of LC-MS/MS Methods for Didesmethylsibutramine Quantification
ParameterHuman PlasmaDried Urine Spots
Linearity Range 10.0–10,000.0 pg/mL[1]0.5 - 20 ng/mL
Correlation Coefficient (r²) ≥0.9997[1]0.9993
Limit of Detection (LOD) Not explicitly reported, but LLOQ is 10.0 pg/mL[1]0.03 ng/mL
Lower Limit of Quantification (LLOQ) 10.0 pg/mL[1]Not explicitly reported
Intra-day Precision (%CV) 1.6–2.8%[1]Not Reported
Inter-day Precision (%CV) 2.1–3.4%[1]Not Reported
Intra-day Accuracy (%) 96.3–98.7%[1]Not Reported
Inter-day Accuracy (%) 98.0–100.4%[1]Not Reported
Recovery (%) 94.2 - 99.2%[1]Not Reported
Table 2: Performance Characteristics of HPLC-UV/ESI-MS Methods for Didesmethylsibutramine Quantification
ParameterDietary Supplements
Linearity Range 0.025–1.0 mg/mL[2][3]
Correlation Coefficient (r²) >0.9990[2][3]
Limit of Detection (LOD) 0.005 ng (MS detection)[4]
Limit of Quantification (LOQ) 0.020 ng (MS detection)[4]
Precision (%CV) Acceptable intra- and inter-day precision reported[2][3]
Accuracy (%) Acceptable intra- and inter-day accuracy reported[2][3]
Recovery (%) Not Reported
Table 3: Performance Characteristics of GC-MS Methods for Sibutramine Quantification*
ParameterDietary Supplements
Linearity Range 0.3 - 30 µg/mL
Correlation Coefficient (r²) 0.9999
Limit of Detection (LOD) 0.181 µg/mL
Limit of Quantification (LOQ) 0.5488 µg/mL
Intra-day Precision (%RSD) 0.88 - 2.99%
Inter-day Precision (%RSD) 1.15 - 2.87%
Accuracy (Recovery %) 100.10 - 102.71%

*Data presented is for the parent compound, sibutramine, as comprehensive validation data for a GC-MS method specifically for didesmethylsibutramine was not available in the reviewed literature. This highlights a potential gap in current analytical methodologies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of experimental protocols for the quantification of didesmethylsibutramine using LC-MS/MS and HPLC-ESI-MS.

LC-MS/MS Method for Didesmethylsibutramine in Human Plasma[1]
  • Sample Preparation: A liquid-liquid extraction was employed. To 100 µL of plasma, 50 µL of internal standard (didesmethylsibutramine-d7) and 100 µL of 10 mM KH₂PO₄ solution were added. The mixture was extracted with 2.5 mL of methyl tertiary butyl ether (MTBE) by vortexing for 5 minutes. After centrifugation, the organic layer was separated, evaporated to dryness under nitrogen, and the residue was reconstituted in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm)

    • Mobile Phase: 5 mM ammonium formate and acetonitrile (10:90, v/v)

    • Flow Rate: 0.6 mL/min

    • Injection Volume: 20 µL

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transition: m/z 252.2 → 124.9

HPLC-UV-ESI-MS Method for Didesmethylsibutramine in Dietary Supplements[2][3][4]
  • Sample Preparation: The specific sample preparation protocol for dietary supplements was not detailed in the provided search results. Generally, this would involve extraction of the active ingredient from the supplement matrix using a suitable solvent, followed by filtration before injection.

  • Chromatographic Conditions:

    • Column: Spherisorb C8 reversed-phase column

    • Mobile Phase: A gradient of acetonitrile and an aqueous 0.2% formic acid solution containing 20mM ammonium acetate.

    • Flow Rate: 1 mL/min[2]

    • Column Temperature: 30°C[2]

  • UV Detection:

    • Wavelength: 223 nm[2][3]

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Selected Ion Recording (SIR)

    • SIR Ion: m/z 252[2][3]

Visualizing the Methodologies

To further clarify the experimental processes and the underlying pharmacological mechanism, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is add_buffer Add Buffer add_is->add_buffer extract Liquid-Liquid Extraction (MTBE) add_buffer->extract vortex Vortex extract->vortex centrifuge Centrifuge vortex->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for the quantification of didesmethylsibutramine in human plasma by LC-MS/MS.

signaling_pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine Receptor Receptors NE->Receptor DA Dopamine DA->Receptor HT Serotonin (5-HT) HT->Receptor NET Norepinephrine Transporter (NET) NET->NE Reuptake DAT Dopamine Transporter (DAT) DAT->DA Reuptake SERT Serotonin Transporter (SERT) SERT->HT Reuptake DDS Didesmethylsibutramine DDS->NET Inhibits DDS->DAT Inhibits DDS->SERT Inhibits

Caption: Mechanism of action of didesmethylsibutramine as a monoamine reuptake inhibitor.

References

A Comparative Guide to the Linearity and Range of Didesmethylsibutramine Hydrochloride Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of didesmethylsibutramine, a primary active metabolite of sibutramine. The performance of various assay techniques is evaluated based on their linearity and range, supported by experimental data from peer-reviewed studies. Detailed methodologies for key experiments are provided to facilitate replication and adaptation in a research and development setting.

Quantitative Performance of Didesmethylsibutramine Assays

The selection of an appropriate analytical method is critical for the accurate quantification of didesmethylsibutramine in various matrices. The following table summarizes the linearity and range of commonly employed techniques, offering a comparative overview of their performance characteristics.

Analyte(s)Analytical TechniqueMatrixLinearity RangeCorrelation Coefficient (R²)Reference
Didesmethylsibutramine, Sibutramine, DesmethylsibutramineLC-MS/MSHuman Plasma10.0–10,000.0 pg/mL≥0.9997[1]
Didesmethylsibutramine, Sibutramine, DesmethylsibutramineLC-MS/MSHuman Plasma0.10–11.00 ng/mLNot Specified[2][3]
Didesmethylsibutramine, Sibutramine, DesmethylsibutramineLC-MS/MSDried Urine Spots0.5–20 ng/mL0.9993[4]
Didesmethylsibutramine, SibutramineHPLC-ESI-MSDietary Supplements0.025–1.0 mg/mL>0.9990[5][6][7]
SibutramineGC-MSDietary Supplements0.3–30 µg/mL0.9999[8]
SibutramineUV-Vis SpectrophotometryCapsules (Aqueous Solution)5.0–30.0 µg/mL0.9997
SibutramineUV-Vis SpectrophotometryBulk and Capsules5–25 µg/mlNot Specified
Sibutramine, Fenfluramine, DiethylpropionGC-MSUrine1–1000 ng/mL0.9951[9]

Experimental Protocols

Detailed methodologies for the primary analytical techniques are outlined below. These protocols are based on validated methods reported in the scientific literature.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Human Plasma

This method is highly sensitive and specific for the quantification of didesmethylsibutramine and its related compounds in biological matrices.

Sample Preparation (Liquid-Liquid Extraction) [1]

  • To 100 µL of human plasma, add 50 µL of the internal standard solution.

  • Add 100 µL of 10 mM KH₂PO₄ solution and 2.5 mL of methyl tertiary butyl ether (MTBE).

  • Vortex the mixture for approximately 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 20 °C.

  • Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40 °C.

  • Reconstitute the residue with 200 µL of the mobile phase.

  • Inject a 20 µL aliquot into the LC-MS/MS system.

Chromatographic Conditions [1]

  • Column: Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm)

  • Mobile Phase: 5 mM ammonium formate and acetonitrile (10:90, v/v)

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 20 µL

Mass Spectrometry Conditions [1]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition for Didesmethylsibutramine: m/z 252.2 → 124.9

Gas Chromatography-Mass Spectrometry (GC-MS) for Dietary Supplements

GC-MS offers a robust alternative for the analysis of sibutramine and its metabolites, particularly in less complex matrices.

Sample Preparation [8]

  • Extract the analyte from the supplement matrix using a suitable organic solvent (e.g., methanol).

  • Filter the extract to remove particulate matter.

  • Derivatization may be required for certain metabolites to improve volatility and chromatographic performance.[10]

Chromatographic Conditions [8]

  • Column: Bruker BR-5ms fused silica capillary column (15 m × 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium at a flow rate of 1 mL/min

  • Oven Temperature Program: Initial temperature of 60°C for 1 min, ramp to 160°C at 40°C/min, then ramp to 225°C at 10°C/min and hold for 2 min.

  • Injection Volume: 1 µL (splitless)

Mass Spectrometry Conditions [8]

  • Ionization Mode: Electron Ionization (EI)

  • Detection Mode: Full scan (50–500 m/z) or Selected Ion Monitoring (SIM) for enhanced sensitivity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Dietary Supplements

HPLC-UV is a widely accessible and cost-effective method suitable for the quantification of didesmethylsibutramine in supplement formulations.

Sample Preparation [5][6]

  • Dissolve a known amount of the supplement powder in a suitable solvent (e.g., methanol).

  • Sonicate and vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm filter before injection.

Chromatographic Conditions [5][6]

  • Column: Spherisorb C8 reversed-phase column

  • Mobile Phase: Gradient elution with acetonitrile and an aqueous 0.2% formic acid solution containing 20mM ammonium acetate.

  • Detection Wavelength: 223 nm

Visualizations

Signaling Pathway of Sibutramine's Mechanism of Action

Sibutramine, the parent compound of didesmethylsibutramine, exerts its therapeutic effect by inhibiting the reuptake of key neurotransmitters in the central nervous system. This action enhances satiety and increases energy expenditure.

Sibutramine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Sibutramine Sibutramine & Metabolites Serotonin_Transporter Serotonin Transporter (SERT) Sibutramine->Serotonin_Transporter Inhibits Norepinephrine_Transporter Norepinephrine Transporter (NET) Sibutramine->Norepinephrine_Transporter Inhibits Dopamine_Transporter Dopamine Transporter (DAT) Sibutramine->Dopamine_Transporter Inhibits (to a lesser extent) Serotonin Serotonin (5-HT) Serotonin_Transporter->Serotonin Reuptake Norepinephrine Norepinephrine (NE) Norepinephrine_Transporter->Norepinephrine Reuptake Dopamine Dopamine (DA) Dopamine_Transporter->Dopamine Reuptake Postsynaptic_Receptors Postsynaptic Receptors Serotonin->Postsynaptic_Receptors Binds Norepinephrine->Postsynaptic_Receptors Binds Dopamine->Postsynaptic_Receptors Binds

Caption: Mechanism of action of sibutramine and its active metabolites.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of didesmethylsibutramine in a biological matrix using LC-MS/MS.

LCMSMS_Workflow Sample_Collection Sample Collection (e.g., Plasma) Spiking Internal Standard Spiking Sample_Collection->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatographic Separation Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: LC-MS/MS experimental workflow for didesmethylsibutramine analysis.

References

Safety Operating Guide

Proper Disposal of Didesmethylsibutramine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of didesmethylsibutramine hydrochloride, a metabolite of the anorectic agent sibutramine. Due to its origin as a metabolite of a Schedule IV controlled substance, special attention must be paid to its disposal to ensure adherence to federal and local regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to minimize exposure and risk.

Personal Protective Equipment (PPE): Personnel should always wear standard laboratory PPE when handling this compound. This includes:

  • Safety goggles with side shields

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat or other protective clothing

Engineering Controls: All handling of the substance should be conducted in a well-ventilated area, preferably within a laboratory fume hood, to avoid inhalation of any dust or aerosols.[1]

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.[1]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1]

  • If inhaled: Move the person to fresh air.[1]

  • If swallowed: Rinse mouth with water and seek immediate medical attention.[1]

Regulatory Classification and Disposal Determination

The proper disposal route for this compound hinges on its classification under the regulations of the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).

  • DEA Controlled Substance Status: this compound is a metabolite of sibutramine, which is classified as a Schedule IV controlled substance. While the metabolite itself is not explicitly scheduled, it is crucial for researchers to consult with their institution's Environmental Health and Safety (EHS) department or the local DEA field office to determine if it should be handled as a controlled substance for disposal purposes.

  • EPA Hazardous Waste Status: this compound is not listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA). Therefore, it is not considered an EPA hazardous waste unless it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.

Given the potential for regulatory scrutiny, it is recommended to follow the more stringent disposal pathway until a definitive classification is obtained from regulatory authorities. Below are two potential disposal plans based on its classification.

Disposal Plan A: Procedure for this compound as a Non-Controlled, Non-Hazardous Pharmaceutical Waste

This plan is applicable if it is confirmed that this compound is not subject to DEA regulations for disposal. The recommended method for non-hazardous pharmaceutical waste is incineration.[2]

Step-by-Step Disposal Protocol:

  • Segregation:

    • Isolate the this compound waste from other laboratory waste streams.

    • Do not mix it with hazardous waste, sharps, or regular trash.[2]

  • Containerization:

    • Place the waste in a designated, leak-proof container clearly labeled as "Non-Hazardous Pharmaceutical Waste for Incineration."[2]

    • Typically, blue or white containers are used for this purpose.

    • The label should include the chemical name ("this compound"), the quantity, and the date of accumulation.

  • Storage:

    • Store the container in a secure, designated area within the laboratory that is inaccessible to unauthorized personnel.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous material disposal company to arrange for pickup and incineration.

    • Ensure the disposal vendor is certified to handle pharmaceutical waste.

  • Documentation:

    • Maintain a record of the disposal, including the chemical name, quantity, date of pickup, and the name of the disposal vendor.

    • Obtain and file a certificate of destruction from the vendor.[2]

Data Summary for Disposal Plan A
ParameterGuideline
Waste Classification Non-Controlled, Non-RCRA Pharmaceutical Waste
Recommended Disposal Method Incineration
Container Type Leak-proof, designated for non-hazardous pharmaceutical waste (typically blue or white)
Labeling Requirements "Non-Hazardous Pharmaceutical Waste for Incineration," Chemical Name, Quantity, Date
Storage Secure, designated area

Experimental Workflow for Disposal Plan A

Disposal_Plan_A cluster_0 In-Lab Procedures cluster_1 Disposal Process cluster_2 Documentation A 1. Segregate Waste Didesmethylsibutramine HCl B 2. Containerize Labeled, leak-proof container A->B Isolate from other waste C 3. Store Securely Designated lab area B->C Properly labeled D 4. Arrange Pickup Contact EHS/Licensed Vendor C->D Ready for disposal E 5. Transport to Facility Certified pharmaceutical waste hauler D->E Scheduled pickup F 6. Incineration Approved waste facility E->F Secure transport G 7. Maintain Records Disposal manifest F->G Destruction complete H 8. Obtain Certificate Certificate of Destruction G->H Final documentation Disposal_Plan_B cluster_0 In-Lab Procedures cluster_1 Path 1: Reverse Distributor cluster_2 Path 2: On-Site Destruction cluster_3 Record Keeping A 1. Segregate & Secure Locked cabinet/safe B 2. Choose Disposal Path A->B C 3a. Contact Reverse Distributor B->C External Disposal F 3b. Prepare for Destruction Non-retrievable method B->F Internal Disposal D 4a. Document Transfer Invoice for Schedule IV C->D E 5a. Transfer Custody D->E I 6. Retain Records (Invoice or DEA Form 41) for at least 2 years E->I G 4b. Document on DEA Form 41 Requires two witnesses F->G H 5b. Execute Destruction G->H H->I

References

Safeguarding Your Research: A Comprehensive Guide to Handling Didesmethylsibutramine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical protocols for the handling and disposal of Didesmethylsibutramine hydrochloride, a primary amine metabolite of Sibutramine. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment. This information is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE): A Quantitative Overview

The following table summarizes the recommended personal protective equipment for handling this compound. The selection of appropriate PPE is contingent upon the specific procedures being undertaken.

PPE CategoryMinimum RequirementRecommended for High-Risk Operations
Hand Protection Single pair of compatible chemical-resistant gloves.Double pair of chemotherapy gloves.
Eye Protection Safety glasses with side shields.Tightly fitting safety goggles or a face shield.[1]
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area.NIOSH/MSHA or European Standard EN 149 approved respirator, especially if dust or aerosols may be generated.[2]
Body Protection Standard laboratory coat.Impervious, disposable gown.[2]

Standard Operating Procedures: From Receipt to Disposal

This section details the step-by-step procedures for the safe handling and disposal of this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed container in a cool, well-ventilated area.[3] Recommended storage temperatures vary, with sources suggesting +4°C or between 10°C and 25°C.[4][5] Keep away from direct sunlight and sources of ignition.[3]

Handling and Use
  • Ventilation: Always handle this compound in a well-ventilated area. The use of a laboratory fume hood or other local exhaust ventilation is recommended.[1]

  • Avoid Contact: Take all necessary precautions to avoid inhalation, as well as contact with skin and eyes.[3]

  • Personal Hygiene: Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[6] Do not eat, drink, or smoke in areas where the compound is handled or stored.[6]

Accidental Release Measures
  • Small Spills: For minor spills, mechanically pick up the material and place it in a suitable container for disposal.

  • Large Spills: In the event of a large spill, evacuate the area. Wear appropriate PPE, including respiratory protection, before attempting to clean up.

  • Environmental Precautions: Prevent the spilled material from entering sewers or waterways.[2]

Disposal Plan

All waste materials should be disposed of in accordance with local, regional, national, and international regulations.

  • Unused Material: Dispose of unused this compound as hazardous waste.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, gowns, and labware, should also be treated as hazardous waste and disposed of accordingly.

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent and disposed of as hazardous waste.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound within a laboratory setting.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_cleanup Post-Experiment & Disposal receive Receive Shipment inspect Inspect for Damage receive->inspect store Store in Designated Area (+4°C or 10-25°C) inspect->store don_ppe Don Appropriate PPE store->don_ppe prepare_workstation Prepare Ventilated Workstation (Fume Hood) don_ppe->prepare_workstation weigh_handle Weigh and Handle Compound prepare_workstation->weigh_handle conduct_experiment Conduct Experiment weigh_handle->conduct_experiment spill Accidental Spill? weigh_handle->spill decontaminate Decontaminate Work Area conduct_experiment->decontaminate dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste doff_ppe Doff and Dispose of PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands evacuate Evacuate Area spill->evacuate notify Notify Safety Officer spill->notify cleanup Follow Spill Cleanup Protocol spill->cleanup cleanup->dispose_waste

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.